Product packaging for C-di-IMP(Cat. No.:)

C-di-IMP

Cat. No.: B10778683
M. Wt: 660.4 g/mol
InChI Key: VFTRASQVWRBMKD-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C-di-IMP (cyclic di-inosine monophosphate) is a synthetic cyclic dinucleotide that serves as a potent and selective agonist of the STING (Stimulator of Interferon Genes) pathway. As a structural analog of endogenous bacterial secondary messengers, this compound binds to the cytosolic STING protein, inducing a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This activation triggers the robust production of type I interferons (IFN-α and IFN-β) and proinflammatory cytokines, establishing a potent innate immune response. Its primary research value lies in its ability to selectively probe STING-dependent signaling in various experimental models, including immunology, virology, and oncology. Researchers utilize this compound to investigate host-pathogen interactions, modulate the tumor microenvironment to enhance anti-cancer immunity, and as a critical component in the development of novel vaccine adjuvants and immunotherapies. This compound is an essential tool for elucidating the intricate mechanisms of cytosolic DNA sensing and its downstream immunological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N8O14P2 B10778683 C-di-IMP

Properties

Molecular Formula

C20H22N8O14P2

Molecular Weight

660.4 g/mol

IUPAC Name

9-[(1S,6R,8R,9R,10S,15R,17R,18R)-3,9,12,18-tetrahydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H22N8O14P2/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

VFTRASQVWRBMKD-XPWFQUROSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O

Origin of Product

United States

Foundational & Exploratory

history of cyclic dinucleotide second messengers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Core Mechanisms of Cyclic Dinucleotide Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dinucleotides (CDNs) have emerged as a ubiquitous class of second messengers, playing critical roles in the signaling pathways of both prokaryotes and eukaryotes. Initially discovered in the context of bacterial physiology, their role has expanded to include pivotal functions in innate immunity in mammals. This technical guide provides a comprehensive overview of the history of CDN discovery, details the core signaling pathways, presents key quantitative data, and outlines the experimental protocols crucial for their study.

A Historical Perspective: The Discovery of Cyclic Dinucleotides

The field of CDN signaling has evolved over several decades, marked by key discoveries that have fundamentally altered our understanding of cellular communication.

Cyclic di-GMP (c-di-GMP): The Pioneer

The story of CDNs begins in 1987 with the discovery of bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) by the research group of Moshe Benziman.[1][2] This groundbreaking discovery was the result of a long search for the activator of cellulose synthase in the bacterium Gluconacetobacter xylinus (formerly Acetobacter xylinum).[2][3][4] For many years following its discovery, c-di-GMP was considered a curiosity specific to this bacterium.[2][4] However, the turn of the 21st century saw a resurgence of interest, and c-di-GMP is now recognized as a universal bacterial second messenger that governs a wide array of processes, most notably the transition between motile and sessile lifestyles, including biofilm formation and virulence.[1][5]

Cyclic di-AMP (c-di-AMP): A Serendipitous Finding

The second key member of the CDN family, bis-(3'-5')-cyclic dimeric adenosine monophosphate (c-di-AMP), was discovered much more recently and in a serendipitous manner. In 2008, the crystal structure of the DNA integrity scanning protein DisA from Thermotoga maritima revealed the unexpected presence of a cyclic diadenosine nucleotide.[6][7] This discovery opened up a new area of research into the roles of c-di-AMP in bacteria. It is now known to be an essential signaling molecule in many bacteria, involved in regulating cell wall homeostasis, potassium transport, and DNA repair.[8][9]

Cyclic GMP-AMP (cGAMP): A Bridge to Innate Immunity

The most recent major discovery in the field was that of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which connected CDN signaling to the innate immune system of mammals. In 2012, the laboratory of Zhijian "James" Chen identified cGAMP as the endogenous second messenger produced in mammalian cells in response to the presence of cytosolic DNA.[10][11][12] This discovery was a landmark in immunology, as it identified the missing link between cytosolic DNA sensing and the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other inflammatory cytokines.[11][13] A crucial aspect of this discovery was the identification of the unique 2'-5' and 3'-5' phosphodiester bonds in mammalian cGAMP, which distinguishes it from the 3'-5' bonds found in bacterial CDNs.[10]

Core Signaling Pathways

The signaling pathways initiated by CDNs are diverse, reflecting their wide range of biological functions. Below are diagrams of the core signaling pathways for c-di-GMP in bacteria and the cGAS-STING pathway in mammals.

Bacterial c-di-GMP Signaling

c_di_GMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effectors cluster_outputs Cellular Outputs 2GTP 2GTP DGC Diguanylate Cyclase (GGDEF domain) 2GTP->DGC 2 GTP cdiGMP c-di-GMP DGC->cdiGMP synthesis PDE Phosphodiesterase (EAL or HD-GYP domain) pGpG pGpG PDE->pGpG GMP 2 GMP pGpG->GMP cdiGMP->PDE degradation PilZ PilZ domain proteins cdiGMP->PilZ Riboswitches Riboswitches cdiGMP->Riboswitches Other Other protein effectors cdiGMP->Other Biofilm Biofilm Formation PilZ->Biofilm Motility Motility PilZ->Motility Riboswitches->Biofilm Virulence Virulence Other->Virulence

Caption: Bacterial c-di-GMP signaling pathway.

Mammalian cGAS-STING Signaling

cGAS_STING_Signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_oligo STING (oligomer) STING_dimer->STING_oligo translocates and oligomerizes TBK1 TBK1 STING_oligo->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes TypeI_IFN Type I Interferon Gene Expression pIRF3_dimer->TypeI_IFN

Caption: Mammalian cGAS-STING signaling pathway.

Quantitative Data Summary

Quantitative analysis is essential for a deeper understanding of CDN signaling. The following tables summarize key quantitative parameters for c-di-GMP and cGAMP signaling components.

c-di-GMP Signaling Parameters
ParameterValueOrganism/SystemReference
Cellular Concentration
Planktonic P. aeruginosa~100-500 nMPseudomonas aeruginosa[14]
Biofilm P. aeruginosa> 1 µMPseudomonas aeruginosa[14]
Enzyme Kinetics
Diguanylate Cyclase (PleD*) Km for GTP2.6 µMCaulobacter crescentus[15]
Phosphodiesterase (RocR) Km for c-di-GMP1.4 µMPseudomonas aeruginosa[16]
Binding Affinities (Kd)
c-di-GMP to PilZ domain (Alg44)~4 µMPseudomonas aeruginosa[17]
c-di-GMP to STING (human)~5 µMHuman[18]
cGAMP-STING Signaling Parameters
ParameterValueOrganism/SystemReference
Cellular Concentration
Extracellular cGAMP (cancer cells)0.5 - 10 nMHuman cell lines[19]
Intracellular cGAMP (stimulated cells)> 1 µMHuman cell lines[19]
Enzyme Kinetics
cGAS Km for ATP330 µMMouse[10]
cGAS Km for GTP230 µMMouse[10]
Binding Affinities (Kd)
2'3'-cGAMP to STING (human)~100-400 nMHuman[18]
3'3'-cGAMP to STING (human)~1-5 µMHuman[18]

Key Experimental Protocols

The study of CDN signaling relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Cyclic Dinucleotides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of CDNs from biological samples.[7][20][21]

Workflow Diagram:

LCMS_Workflow start Bacterial Pellet or Mammalian Cell Lysate extraction Extraction with Acetonitrile/ Methanol/Water start->extraction centrifugation Centrifugation to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporate to Dryness supernatant->drying resuspension Resuspend in LC-MS Grade Water drying->resuspension lc_separation Liquid Chromatography (Reversed-Phase C18) resuspension->lc_separation ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection quantification Quantification against Standard Curve ms_detection->quantification

Caption: Workflow for CDN quantification by LC-MS/MS.

Detailed Protocol:

  • Sample Preparation:

    • For bacteria, harvest a defined number of cells by centrifugation. For mammalian cells, lyse a known number of cells.

    • Immediately add a cold extraction solvent (e.g., 80% methanol or a mixture of acetonitrile/methanol/water) to quench enzymatic activity.

  • Extraction:

    • Vortex or sonicate the sample to ensure complete lysis and extraction of metabolites.

    • Incubate on ice for 15-30 minutes.

  • Clarification:

    • Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the CDNs.

  • Concentration:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution and Analysis:

    • Resuspend the dried extract in a small volume of LC-MS grade water.

    • Inject the sample onto a reversed-phase C18 HPLC column.

    • Perform tandem mass spectrometry using multiple reaction monitoring (MRM) to specifically detect and quantify the CDNs of interest. A stable isotope-labeled internal standard is often used for accurate quantification.[22]

In Vitro STING Activation Assay

This protocol assesses the ability of a CDN or other agonist to activate the STING pathway in cultured cells, typically by measuring the induction of an interferon-stimulated gene (ISG) reporter.[1][2]

Workflow Diagram:

STING_Activation_Workflow start Seed Reporter Cells (e.g., HEK293T with IFN-β-Luciferase) transfection Transfect with STING Expression Plasmid start->transfection stimulation Stimulate with CDN (e.g., cGAMP) using Digitonin Permeabilization transfection->stimulation incubation Incubate for 6-24 hours stimulation->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Normalize to Control and Determine Fold Induction luciferase_assay->analysis

Caption: Workflow for an in vitro STING activation assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate reporter cells (e.g., HEK293T cells) in a 96-well plate. These cells should contain a reporter plasmid, such as one with the firefly luciferase gene under the control of the IFN-β promoter.

    • Transfect the cells with a plasmid encoding the STING protein. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Stimulation:

    • After 24 hours, permeabilize the cells with a low concentration of digitonin in the presence of the CDN agonist (e.g., cGAMP). This is necessary as CDNs are generally cell-impermeable.

    • Include appropriate controls, such as vehicle-only and a known STING agonist.

  • Incubation and Lysis:

    • Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).

    • Lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

    • Calculate the fold induction of the IFN-β promoter relative to the unstimulated control.

Diguanylate Cyclase (DGC) and Phosphodiesterase (PDE) Activity Assays

These assays measure the enzymatic activity of DGCs (synthesis of c-di-GMP from GTP) and PDEs (degradation of c-di-GMP).[23][24]

Workflow Diagram:

DGC_PDE_Workflow cluster_dgc DGC Activity Assay cluster_pde PDE Activity Assay start_dgc Incubate Purified DGC with [α-32P]GTP tlc_dgc Separate Reaction Products by Thin Layer Chromatography start_dgc->tlc_dgc autorad_dgc Visualize [32P]c-di-GMP by Autoradiography tlc_dgc->autorad_dgc start_pde Incubate Purified PDE with c-di-GMP hplc_pde Separate and Quantify Substrate and Product by HPLC start_pde->hplc_pde

Caption: Workflows for DGC and PDE activity assays.

Detailed Protocols:

  • DGC Activity Assay (Radiometric): [15]

    • Set up a reaction mixture containing the purified DGC enzyme, reaction buffer (with Mg2+), and [α-32P]GTP.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction by adding EDTA.

    • Spot the reaction mixture onto a thin-layer chromatography (TLC) plate.

    • Separate the nucleotides using an appropriate solvent system.

    • Visualize the radiolabeled GTP and c-di-GMP by autoradiography and quantify the spots to determine enzyme activity.

  • PDE Activity Assay (HPLC-based):

    • Prepare a reaction mixture with the purified PDE enzyme, reaction buffer (with Mg2+ or Mn2+), and a known concentration of c-di-GMP.

    • Incubate at the optimal temperature, taking aliquots at different time points.

    • Stop the reaction in the aliquots (e.g., by heating or adding EDTA).

    • Analyze the aliquots by HPLC to quantify the decrease in the c-di-GMP peak and the increase in the pGpG or GMP product peaks over time.

Conclusion

The study of cyclic dinucleotide second messengers has traversed a remarkable path from a niche area of bacterial biochemistry to a central theme in innate immunity and drug development. The historical discoveries of c-di-GMP, c-di-AMP, and cGAMP have each opened new avenues of research, revealing a sophisticated and ancient mode of cellular communication. The technical protocols and quantitative data presented in this guide provide a foundation for researchers and scientists to further explore the intricate roles of these fascinating molecules in health and disease. The continued investigation into CDN signaling promises to yield further insights and novel therapeutic strategies for a wide range of conditions, from bacterial infections to cancer.

References

The Role of Cyclic di-AMP in Bacterial Cell Wall Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in a multitude of cellular processes. This technical guide provides an in-depth exploration of the function of c-di-AMP in maintaining cell wall homeostasis, a process vital for bacterial survival and a key target for antimicrobial agents. We delve into the core signaling pathways, present quantitative data on the molecular interactions and cellular effects, and provide detailed experimental protocols for studying this system. This guide is intended to serve as a comprehensive resource for researchers in academia and industry, including those in drug development, who are focused on understanding and targeting bacterial cell wall synthesis and its regulation.

Introduction

The bacterial cell wall is a dynamic and essential structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. Its primary component, peptidoglycan (PG), is a complex polymer whose synthesis and remodeling must be exquisitely controlled to accommodate cell growth and division. The second messenger, cyclic di-AMP, has been identified as a key regulator of this process, particularly in Gram-positive bacteria. Fluctuations in the intracellular concentration of c-di-AMP have profound effects on cell wall thickness, peptidoglycan cross-linking, and susceptibility to cell wall-targeting antibiotics, such as β-lactams.[1][2][3] Understanding the molecular mechanisms by which c-di-AMP governs cell wall homeostasis is therefore of paramount importance for the development of novel antimicrobial strategies.

The Core Signaling Pathway of c-di-AMP in Cell Wall Homeostasis

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[4]

  • Synthesis: The primary diadenylate cyclase involved in cell wall homeostasis is CdaA (also known as DacA).[4][5] CdaA is often found in an operon with *glm_M_, a gene encoding a phosphoglucosamine mutase, which is involved in the synthesis of peptidoglycan precursors.[6] This genetic linkage hints at a close functional relationship between c-di-AMP synthesis and cell wall biogenesis.

  • Degradation: The degradation of c-di-AMP is carried out by phosphodiesterases, principally GdpP (containing a DHH-DHHA1 domain) and Pde2.[2] The concerted action of these synthases and phosphodiesterases ensures that c-di-AMP levels are dynamically modulated in response to cellular and environmental cues.

  • Effector Proteins and Regulation: c-di-AMP exerts its regulatory effects by binding to a variety of effector proteins and RNA riboswitches. In the context of cell wall homeostasis, a key interaction is with the peptidoglycan biosynthesis enzyme GlmM. In Lactococcus lactis, GlmM has been shown to directly bind to CdaA and modulate its activity, creating a direct feedback loop between peptidoglycan precursor synthesis and c-di-AMP levels.[6][7] Furthermore, elevated levels of c-di-AMP have been shown to activate the VraTSR three-component system in Staphylococcus aureus.[1][2] This system, in turn, upregulates the cell wall stress stimulon (CWSS), a battery of genes involved in peptidoglycan synthesis and modification, leading to a thicker, more cross-linked cell wall and increased resistance to β-lactam antibiotics.[2][8]

Quantitative Data

The following tables summarize the available quantitative data regarding the key components and effects of the c-di-AMP signaling pathway on cell wall homeostasis.

Table 1: Binding Affinities of c-di-AMP for Receptor Proteins

Receptor ProteinOrganismBinding Affinity (Kd)Method
DarBBacillus subtilis27.0 ± 1.98 nMIsothermal Titration Calorimetry (ITC)
KdpDStaphylococcus aureus2 ± 0.18 µMDifferential Radial Capillary Action of Ligand Assay (DRaCALA)
KtrAStaphylococcus aureus64.4 ± 3.4 nMDifferential Radial Capillary Action of Ligand Assay (DRaCALA)

Table 2: Phenotypic Effects of Altered c-di-AMP Levels on Cell Wall Architecture in Staphylococcus aureus

StrainGenotypec-di-AMP LevelCell Wall Thickness (nm)
Wild-TypegdpP+, pde2+Normal21.0 ± 2.6
ΔgdpPgdpP knockoutHigh27.3 ± 4.6
ΔgdpP/Δpde2gdpP, pde2 double knockoutVery High26.1 ± 4.1

Note: While extensive research has been conducted, specific Michaelis-Menten kinetic parameters (Km, kcat) for CdaA, GdpP, and Pde2 in the context of cell wall homeostasis are not yet well-defined in the literature. Similarly, precise quantitative fold-changes for the expression of all VraTSR regulon genes in response to altered c-di-AMP levels are not comprehensively available.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating the role of c-di-AMP.

c_di_AMP_Metabolism ATP 2 ATP CdaA CdaA (Synthase) ATP->CdaA c_di_AMP c-di-AMP GdpP_Pde2 GdpP / Pde2 (Phosphodiesterases) c_di_AMP->GdpP_Pde2 pApA pApA AMP 2 AMP pApA->AMP CdaA->c_di_AMP Synthesis GdpP_Pde2->pApA Degradation

Caption: General overview of c-di-AMP synthesis and degradation.

c_di_AMP_PG_Regulation cluster_synthesis c-di-AMP Synthesis cluster_pg Peptidoglycan Precursor Synthesis CdaA CdaA c_di_AMP c-di-AMP CdaA->c_di_AMP GlmM GlmM c_di_AMP->GlmM Modulates Activity ATP 2 ATP ATP->CdaA GlmM->CdaA Inhibits PG_precursor UDP-N-acetylglucosamine (PG Precursor) GlmM->PG_precursor CellWall Cell Wall Homeostasis PG_precursor->CellWall Incorporation

Caption: Interaction between c-di-AMP synthesis and peptidoglycan precursors.

VraTSR_Activation c_di_AMP High c-di-AMP VraTSR VraTSR Three-Component System c_di_AMP->VraTSR Activates CWSS Cell Wall Stress Stimulon (CWSS) Genes VraTSR->CWSS Upregulates PG_synthesis Increased PG Synthesis & Cross-linking CWSS->PG_synthesis Resistance Increased β-lactam Resistance PG_synthesis->Resistance

Caption: Activation of the VraTSR cell wall stress response by c-di-AMP.

Experimental_Workflow cluster_quantification Quantification cluster_phenotype Phenotypic Analysis cluster_molecular Molecular Analysis start Bacterial Strains (WT, ΔcdaA, ΔgdpP) hplc HPLC-MS/MS (Quantify c-di-AMP) start->hplc tem TEM (Cell Wall Thickness) start->tem muropeptide Muropeptide Analysis (PG Cross-linking) start->muropeptide pull_down Affinity Pull-down (Identify Receptors) start->pull_down qpcr qRT-PCR / RNA-seq (Gene Expression) start->qpcr

Caption: A general experimental workflow for studying c-di-AMP function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of c-di-AMP and cell wall homeostasis.

Quantification of Intracellular c-di-AMP by HPLC-MS/MS

This protocol is adapted from methods used for quantifying cyclic dinucleotides in bacterial cells.[5][7][9][10]

  • Cell Culture and Harvesting:

    • Grow bacterial strains (e.g., S. aureus wild-type, ΔcdaA, ΔgdpP) to the desired growth phase (e.g., mid-exponential phase) in an appropriate medium.

    • Harvest a defined volume of culture by centrifugation at 4°C.

    • Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction buffer (e.g., a 40:40:20 mixture of acetonitrile:methanol:water).

    • Lyse the cells using a method such as bead beating or sonication on ice to ensure the release of intracellular metabolites.

    • Incubate the lysate at a high temperature (e.g., 95°C) for 10 minutes to denature proteins and quench enzymatic activity.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation for HPLC-MS/MS:

    • Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

    • Resuspend the dried extract in a small, precise volume of LC-MS grade water.

    • Filter the resuspended sample through a 0.22 µm filter to remove any remaining particulate matter.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

    • Couple the HPLC outflow to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify c-di-AMP based on its parent and fragment ion masses.

    • Generate a standard curve using known concentrations of purified c-di-AMP to accurately quantify the amount in the bacterial extracts.

    • Normalize the c-di-AMP concentration to the total protein content or cell number of the original sample.

Affinity Pull-Down Assay for Identification of c-di-AMP Binding Proteins

This protocol describes a method to identify proteins that directly interact with c-di-AMP.[4][11][12][13][14]

  • Preparation of c-di-AMP-coupled Beads:

    • Use commercially available biotinylated c-di-AMP or chemically synthesize it.

    • Incubate the biotinylated c-di-AMP with streptavidin-coated magnetic beads to allow for high-affinity binding.

    • Wash the beads extensively to remove any unbound biotinylated c-di-AMP.

  • Preparation of Cell Lysate:

    • Grow the bacterial strain of interest and prepare a cell-free lysate by sonication or French press in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble cellular debris.

  • Pull-Down Assay:

    • Incubate the prepared cell lysate with the c-di-AMP-coupled magnetic beads for a sufficient time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for protein binding.

    • As a negative control, incubate the lysate with uncoupled streptavidin beads.

    • For competition experiments, pre-incubate the lysate with an excess of free, non-biotinylated c-di-AMP before adding the c-di-AMP-coupled beads.

  • Washing and Elution:

    • Use a magnetic stand to separate the beads from the lysate.

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., high salt, low pH, or by boiling in SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie blue or silver staining.

    • Excise protein bands that are specifically present in the c-di-AMP pull-down and absent or significantly reduced in the control and competition lanes.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement

This protocol provides a general workflow for preparing bacterial samples for TEM to visualize and measure cell wall thickness.[15][16]

  • Fixation:

    • Fix bacterial cells from a liquid culture (e.g., mid-exponential phase) with a primary fixative, such as a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer), for several hours or overnight at 4°C.

  • Post-fixation and Staining:

    • Wash the fixed cells with buffer and then post-fix with osmium tetroxide, which also acts as a heavy metal stain to enhance contrast.

    • Optionally, perform an en bloc stain with uranyl acetate to further increase the electron density of cellular structures.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate the dehydrated samples with a resin (e.g., Epon or Spurr's resin) by gradually increasing the resin concentration.

    • Embed the samples in pure resin in molds and polymerize them in an oven.

  • Ultrathin Sectioning and Post-staining:

    • Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

    • Collect the sections on TEM grids.

    • Post-stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

  • Imaging and Measurement:

    • Examine the sections in a transmission electron microscope.

    • Acquire high-magnification images of cross-sectioned bacterial cells.

    • Use image analysis software to measure the thickness of the cell wall at multiple points around the circumference of several cells to obtain a statistically significant average.

Muropeptide Analysis by HPLC

This protocol outlines the analysis of peptidoglycan composition and cross-linking.

  • Isolation of Peptidoglycan (Sacculi):

    • Harvest a large culture of bacteria by centrifugation.

    • Resuspend the cells and add them to a boiling solution of sodium dodecyl sulfate (SDS) to lyse the cells and denature proteins.

    • Collect the insoluble peptidoglycan sacculi by ultracentrifugation.

    • Wash the sacculi extensively with water to remove all traces of SDS.

  • Enzymatic Digestion:

    • Treat the purified sacculi with a muramidase, such as mutanolysin or lysozyme, to digest the glycan backbone of the peptidoglycan, releasing soluble muropeptides.

  • Reduction and Sample Preparation:

    • Reduce the muramic acid residues in the muropeptides with sodium borohydride.

    • Adjust the pH of the sample to acidic conditions (e.g., pH 4-5) to stop the reduction reaction.

    • Filter the sample before HPLC analysis.

  • HPLC Separation:

    • Separate the muropeptides on a reverse-phase C18 HPLC column using a shallow gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., sodium phosphate with o-phosphoric acid).

    • Monitor the elution of muropeptides by detecting their absorbance at a specific wavelength (e.g., 206 nm).

  • Data Analysis:

    • Analyze the resulting chromatogram to identify and quantify the different muropeptide species (monomers, dimers, trimers, etc.).

    • The relative abundance of the different peaks provides information on the degree of peptidoglycan cross-linking and other modifications.

    • For definitive identification of peaks, fractions can be collected and analyzed by mass spectrometry.

Conclusion and Future Directions

The second messenger c-di-AMP is a central regulator of cell wall homeostasis in many bacteria. Its influence extends from the modulation of peptidoglycan precursor synthesis to the activation of stress responses that fortify the cell wall against antibiotic assault. The intricate network of synthases, phosphodiesterases, and effector proteins that govern c-di-AMP signaling presents a rich landscape of potential targets for novel antimicrobial agents.

Future research should focus on elucidating the precise kinetic parameters of the enzymes involved in c-di-AMP metabolism to enable more accurate modeling of this signaling network. A comprehensive, quantitative understanding of the VraTSR regulon's response to c-di-AMP is also needed. Furthermore, the identification and characterization of additional c-di-AMP effector proteins will undoubtedly reveal new layers of regulation in cell wall biology. A deeper understanding of these fundamental processes will be instrumental in the ongoing battle against antibiotic-resistant bacteria.

References

An In-Depth Technical Guide to Cyclic di-AMP in Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that plays a pivotal role in the intricate dialogue between pathogens and their hosts.[1][2][3] Initially discovered in Bacillus subtilis, c-di-AMP is now recognized as a key signaling molecule in a wide array of Gram-positive bacteria, and some Gram-negative species, regulating essential physiological processes and influencing the outcome of infections.[2][4] For researchers in infectious diseases and drug development, a thorough understanding of c-di-AMP signaling is paramount for the identification of novel therapeutic targets and the development of innovative anti-infective strategies. This technical guide provides a comprehensive overview of c-di-AMP's role in host-pathogen interactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

The c-di-AMP Signaling Network: Synthesis, Degradation, and Regulation

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two enzyme families: diadenylate cyclases (DACs) and phosphodiesterases (PDEs).

1.1. Synthesis of c-di-AMP

DACs, such as DacA and DisA, are responsible for the synthesis of c-di-AMP from two molecules of ATP.[4][5] These enzymes are characterized by a conserved DAC domain. The activity of DACs can be influenced by various cellular signals, linking c-di-AMP production to the physiological state of the bacterium.

1.2. Degradation of c-di-AMP

Conversely, PDEs hydrolyze c-di-AMP, thereby reducing its intracellular levels. Enzymes like GdpP, PdeA, and CnpB are known c-di-AMP-specific PDEs.[6][7] These enzymes cleave the phosphodiester bonds of c-di-AMP, typically yielding pApA (5'-phosphadenylyl-adenosine) or AMP.[7][8] The activity of PDEs is also subject to regulation, allowing for a dynamic response to environmental cues.

Data Presentation: Quantitative Insights into c-di-AMP Function

To facilitate a clear understanding of the quantitative aspects of c-di-AMP signaling, the following tables summarize key data from published studies.

Table 1: Impact of c-di-AMP Levels on Antibiotic Resistance in Staphylococcus aureus

StrainRelevant Genotypec-di-AMP LevelOxacillin MIC (µg/mL)Reference
Wild-Type---Normal0.25[6]
Mutant 1ΔgdpPHigh256[6]
Mutant 2ΔgdpP/Δpde2High256[6]
Mutant 3dacAG206SLow0.064[6]

Table 2: Binding Affinities of c-di-AMP to Host Receptor Proteins

Host ProteinLigandDissociation Constant (Kd)Experimental MethodReference
Human STINGc-di-AMP~2.26 µMRadiometric Assay[9]
Murine RECONc-di-AMP~300 nMBiochemical Assay[5]
Human STINGc-di-GMP~5 µMIsothermal Titration Calorimetry[10]
Murine ERAdPc-di-AMPHigh Affinity (not quantified)Co-immunoprecipitation[1]

Table 3: Macrophage Cytokine Response to c-di-AMP Stimulation

Cell TypeStimulantConcentrationIFN-β Production (Fold Induction)IL-6 Production (pg/mL)Reference
Murine BMDMc-di-AMP0.1 µMSignificant Induction~200[11]
Murine BMDMc-di-AMP1 µMStrong Induction~800[11]
Murine BMDMc-di-AMP10 µMVery Strong Induction~1500[11]
Human MDMc-di-AMP1 µMSignificant InductionNot Reported

Experimental Protocols: Methodologies for Studying c-di-AMP

This section provides detailed protocols for key experiments commonly used in the study of c-di-AMP signaling.

3.1. Quantification of Intracellular c-di-AMP by LC-MS/MS

This protocol outlines the extraction and quantification of c-di-AMP from bacterial cultures using liquid chromatography-tandem mass spectrometry.

Materials:

  • Bacterial culture

  • Extraction buffer: 40:40:20 acetonitrile/methanol/water with 0.1 M formic acid

  • Internal standard (e.g., ¹³C₁₀¹⁵N₅-c-di-AMP)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Grow bacterial cultures to the desired optical density.

  • Harvest a defined number of cells by centrifugation at 4°C.

  • Resuspend the cell pellet in ice-cold extraction buffer containing the internal standard.

  • Lyse the cells by bead beating or sonication on ice.

  • Clarify the lysate by centrifugation at high speed at 4°C.

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of LC-MS grade water.

  • Inject a defined volume of the extract onto the LC-MS/MS system.

  • Separate the nucleotides using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

  • Detect and quantify c-di-AMP and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for c-di-AMP is typically m/z 659.2 -> 136.1.

  • Calculate the concentration of c-di-AMP in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

3.2. In Vitro c-di-AMP Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to measure the enzymatic activity of a purified PDE.

Materials:

  • Purified PDE enzyme

  • c-di-AMP substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 0.5 M EDTA)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a defined concentration of c-di-AMP.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified PDE enzyme.

  • At various time points, withdraw aliquots of the reaction and stop the reaction by adding the quenching solution.

  • Analyze the reaction products by injecting a defined volume onto the HPLC system.

  • Separate c-di-AMP and its degradation product (pApA or AMP) using a suitable gradient of mobile phases.

  • Monitor the elution of the nucleotides by UV absorbance at 254 nm.

  • Quantify the amount of substrate consumed and product formed by integrating the peak areas.

  • Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

3.3. Macrophage Infection and Cytokine Measurement

This protocol details the infection of bone marrow-derived macrophages (BMDMs) with a bacterial pathogen and the subsequent measurement of cytokine production.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Bacterial pathogen (e.g., Listeria monocytogenes)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Gentamicin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (for RNA extraction) or cell culture supernatant (for ELISA)

  • ELISA kit for the cytokine of interest (e.g., IFN-β)

Procedure:

  • Plate BMDMs in a tissue culture plate and allow them to adhere overnight.

  • Grow the bacterial pathogen to the mid-logarithmic phase, wash, and resuspend in cell culture medium.

  • Infect the BMDMs with the bacteria at a defined multiplicity of infection (MOI).

  • Centrifuge the plate briefly to synchronize the infection and incubate for a specific period (e.g., 30-60 minutes).

  • Remove the inoculum and wash the cells with PBS to remove extracellular bacteria.

  • Add fresh cell culture medium containing gentamicin to kill any remaining extracellular bacteria.

  • Incubate the infected cells for the desired time course (e.g., 4, 8, 24 hours).

  • To measure cytokine secretion, collect the cell culture supernatant at different time points.

  • Quantify the concentration of the cytokine of interest in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • To measure cytokine gene expression, lyse the cells at different time points, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific for the cytokine gene and a housekeeping gene for normalization.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to c-di-AMP.

bacterial_c_di_amp_metabolism cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 ATP DacA DacA / DisA (Diadenylate Cyclase) ATP->DacA c_di_AMP c-di-AMP DacA->c_di_AMP synthesis GdpP GdpP / PdeA (Phosphodiesterase) c_di_AMP->GdpP degradation pApA pApA GdpP->pApA AMP 2 AMP pApA->AMP

Caption: Bacterial c-di-AMP Synthesis and Degradation Pathway.

host_sting_pathway cluster_bacterium Bacterium cluster_host_cell Host Cell c_di_AMP_bact c-di-AMP c_di_AMP_host c-di-AMP c_di_AMP_bact->c_di_AMP_host secretion STING STING (on ER) c_di_AMP_host->STING binds TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates IFNB IFN-β (Type I Interferon) Nucleus->IFNB gene expression

Caption: Host STING-dependent signaling pathway activated by bacterial c-di-AMP.

host_recon_nfkb_pathway cluster_bacterium Bacterium cluster_host_cell Host Cell c_di_AMP_bact c-di-AMP c_di_AMP_host c-di-AMP c_di_AMP_bact->c_di_AMP_host secretion RECON RECON c_di_AMP_host->RECON binds IKK IKK Complex RECON->IKK inhibits inhibition of IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates

Caption: Host RECON-mediated NF-κB activation by bacterial c-di-AMP.

experimental_workflow cluster_bacterial_analysis Bacterial c-di-AMP Analysis cluster_host_response Host Response Analysis start1 Bacterial Culture extraction Cell Lysis & Nucleotide Extraction start1->extraction lcms LC-MS/MS Quantification extraction->lcms end1 Intracellular c-di-AMP Level lcms->end1 start2 Macrophage Culture infection Infection with Bacterial Pathogen start2->infection incubation Time-course Incubation infection->incubation analysis Cytokine Measurement (ELISA / qRT-PCR) incubation->analysis end2 Host Immune Response Profile analysis->end2

Caption: General experimental workflow for studying c-di-AMP in host-pathogen interactions.

Conclusion and Future Directions

The study of c-di-AMP in host-pathogen interactions has unveiled a complex and fascinating area of research with significant implications for human health. As a critical regulator of bacterial physiology and a potent modulator of the host immune response, the c-di-AMP signaling network presents a rich source of potential targets for novel anti-infective therapies. Future research should focus on elucidating the full spectrum of c-di-AMP receptor proteins in both bacteria and their hosts, understanding the intricate regulatory mechanisms that govern c-di-AMP homeostasis, and exploring the therapeutic potential of targeting this pathway to combat infectious diseases. This technical guide provides a solid foundation for researchers to delve into this exciting field and contribute to the development of next-generation antimicrobial strategies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cyclic di-AMP and its Role in Virulence Gene Expression

This guide provides a comprehensive overview of the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) and its critical role in regulating virulence gene expression in various pathogenic bacteria. Altering c-di-AMP levels has been shown to significantly impact bacterial growth and virulence, making its signaling pathway an attractive target for novel antimicrobial drug development.[1][2][3]

Core Concepts of c-di-AMP Signaling

Cyclic di-AMP is a crucial signaling molecule primarily found in Gram-positive bacteria, where it governs a wide array of cellular processes essential for survival and pathogenicity.[1][2] Unlike some other second messengers, c-di-AMP is essential for the growth of several bacterial species under standard laboratory conditions.[2][3][4] Its cellular functions include maintaining cell wall homeostasis, regulating potassium ion transport, mitigating DNA damage, and controlling virulence.[1][2][4] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][2][3]

The c-di-AMP Metabolic Pathway

The synthesis and degradation of c-di-AMP are central to its signaling function. This process allows bacteria to rapidly respond to environmental cues by modulating the intracellular levels of this second messenger.

Synthesis of c-di-AMP

Cyclic di-AMP is synthesized from two molecules of ATP by a family of enzymes known as diadenylate cyclases (DACs).[1][5] These enzymes catalyze a condensation reaction to form the cyclic dinucleotide.[1] Several classes of DACs have been identified in bacteria, with the most common being DisA and CdaA.[3][6]

Degradation of c-di-AMP

The hydrolysis of c-di-AMP is carried out by phosphodiesterases (PDEs), which break the phosphodiester bonds to yield 5'-phosphoadenylyl-adenosine (pApA), which is then further degraded to two molecules of AMP.[1][3] The primary PDEs involved in c-di-AMP degradation are GdpP and Pde2.[3][7]

Table 1: Key Enzymes in c-di-AMP Metabolism

Enzyme FamilySpecific EnzymeFunctionBacterial Species ExampleReference
Diadenylate Cyclases (DACs) DacAPrimary synthase for c-di-AMPStaphylococcus aureus, Listeria monocytogenes[7][8]
DisAInvolved in DNA integrity surveillance and sporulationBacillus subtilis[6]
CdaSContributes to c-di-AMP poolsBacillus subtilis[6]
Phosphodiesterases (PDEs) GdpPMajor c-di-AMP degrading enzymeStaphylococcus aureus, Bacillus subtilis[9][10]
Pde2c-di-AMP degrading enzymeStaphylococcus aureus[7]
PgpHc-di-AMP degrading enzymeListeria monocytogenes, Bacillus subtilis[8][10]

c-di-AMP Signaling and Virulence Regulation

Fluctuations in c-di-AMP levels directly influence the expression of virulence factors in a variety of pathogenic bacteria. Both depletion and excessive accumulation of c-di-AMP can lead to attenuated virulence, highlighting the importance of tightly regulated homeostasis.[8][11]

In Staphylococcus aureus, high levels of c-di-AMP have been shown to increase resistance to certain antibiotics like oxacillin and fosfomycin, and also increase cell wall thickness.[7] Conversely, these high levels can decrease survival under oxidative stress, a key challenge for pathogens within a host.[7] In Listeria monocytogenes, a foodborne pathogen, both the absence and the overaccumulation of c-di-AMP are detrimental to its virulence. A mutant strain unable to produce c-di-AMP shows growth defects in rich media, while a strain with excess c-di-AMP exhibits a weakened cell wall and sensitivity to osmotic stress, leading to attenuation in a mouse infection model.[8][11] In Streptococcus pyogenes, the synthase DacA and the phosphodiesterase Pde2 are critical for the production of the virulence factor SpeB and for the overall virulence of the bacterium.[12]

c-di-AMP Effector Molecules

c-di-AMP exerts its regulatory effects by binding to a range of effector molecules, including proteins and riboswitches.[2][4] These binding events can allosterically modulate enzyme activity, alter transporter function, or control gene expression at the transcriptional or translational level. A significant number of identified c-di-AMP binding proteins are involved in potassium and osmotic homeostasis.[4][13]

Table 2: Selected c-di-AMP Effector Proteins and their Role in Virulence

Effector ProteinFunctionImpact on VirulenceBacterial SpeciesReference
KtrAGating component of a potassium transporterRegulation of ion homeostasis is crucial for survival in the hostStaphylococcus aureus, Bacillus subtilis[14]
PycA (Pyruvate Carboxylase)Central metabolism enzymec-di-AMP inhibits PycA; dysregulation of metabolism impacts intracellular growthListeria monocytogenes[15][16]
PstAPII-like signal transduction proteinInvolved in regulating potassium transportStaphylococcus aureus[17]

Experimental Protocols for Studying c-di-AMP Signaling

Investigating the role of c-di-AMP in virulence requires a combination of genetic, biochemical, and analytical techniques.

Quantification of Intracellular c-di-AMP Levels

A common method for quantifying c-di-AMP is through High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or UV detection.[9][18][19]

Protocol Outline: Extraction and Quantification of c-di-AMP

  • Cell Culture and Lysis: Grow bacterial cells to the desired phase and harvest by centrifugation. Resuspend the cell pellet in an appropriate buffer and lyse the cells, often by heat treatment followed by mechanical disruption (e.g., sonication).[20]

  • Nucleotide Extraction: Precipitate proteins and cellular debris, and extract the soluble nucleotide fraction using a solvent like ethanol.[19][20]

  • Sample Preparation: Dry the nucleotide extract and resuspend in a suitable buffer for HPLC analysis.[19]

  • HPLC Analysis: Separate the nucleotides using a reverse-phase C18 column.[18][19] The elution of c-di-AMP is monitored by UV absorbance at 253 nm or by mass spectrometry.[19]

  • Quantification: Generate a standard curve with known concentrations of purified c-di-AMP to quantify the amount in the bacterial extracts.[18][19]

Identification of c-di-AMP-Binding Proteins

Affinity pull-down assays are a powerful tool to identify novel c-di-AMP effector proteins.[17][21]

Protocol Outline: Affinity Pull-Down Assay

  • Bait Preparation: Covalently couple c-di-AMP to magnetic beads. Use uncoupled beads as a negative control.[17]

  • Protein Extraction: Prepare a total cell lysate from the bacterium of interest.

  • Binding: Incubate the cell lysate with the c-di-AMP-coupled beads (and control beads) to allow proteins to bind.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins enriched in the c-di-AMP-coupled bead fraction by mass spectrometry.[17]

Visualizing c-di-AMP Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the key pathways and experimental workflows.

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_regulation Regulation of Virulence cluster_degradation Degradation ATP 2 ATP DAC Diadenylate Cyclase (e.g., DacA, DisA) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Effector Effector Proteins (e.g., KtrA, PycA) cdiAMP->Effector PDE Phosphodiesterase (e.g., GdpP, Pde2) cdiAMP->PDE Virulence Virulence Gene Expression Effector->Virulence pApA pApA PDE->pApA AMP 2 AMP pApA->AMP Experimental_Workflow cluster_quantification c-di-AMP Quantification cluster_identification Effector Protein Identification cluster_analysis Functional Analysis A1 Bacterial Culture A2 Cell Lysis & Nucleotide Extraction A1->A2 A3 HPLC-MS/MS Analysis A2->A3 A4 Quantification of c-di-AMP A3->A4 B1 c-di-AMP Coupled Beads B2 Cell Lysate Incubation B1->B2 B3 Affinity Pull-down & Washing B2->B3 B4 Protein Elution & MS Identification B3->B4 C1 Mutant Construction (ΔdacA, ΔgdpP) C2 Virulence Assays (e.g., cell culture, animal models) C1->C2 C3 Gene Expression Analysis (qRT-PCR, RNA-seq) C1->C3 Logical_Relationship cluster_levels c-di-AMP Homeostasis cdiAMP Intracellular c-di-AMP Level High High c-di-AMP (e.g., Δpde) cdiAMP->High Low Low/No c-di-AMP (e.g., ΔdacA) cdiAMP->Low Optimal Optimal c-di-AMP (Wild-Type) cdiAMP->Optimal Virulence Virulence Potential High->Virulence Attenuated Low->Virulence Attenuated Optimal->Virulence Full

References

The Central Role of Cyclic di-AMP in Regulating Bacterial Potassium Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic diadenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in a multitude of bacterial species, playing a pivotal role in maintaining cellular homeostasis. This technical guide provides an in-depth exploration of the regulatory networks governed by c-di-AMP, with a specific focus on its intricate control of potassium (K+) transport. Dysregulation of potassium homeostasis can be detrimental to bacterial survival, making the c-di-AMP signaling pathway a promising target for novel antimicrobial drug development. This document summarizes the current understanding of c-di-AMP-mediated regulation of potassium importers and exporters, presents key quantitative data on these interactions, details essential experimental protocols for studying this signaling network, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction to c-di-AMP Signaling

Cyclic di-AMP is a signaling molecule essential for the growth and viability of many Gram-positive bacteria, including pathogenic species such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae.[1][2] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[1][3] Fluctuations in cellular c-di-AMP levels serve as a signal to modulate a variety of physiological processes, including cell wall synthesis, DNA damage repair, and, most critically, potassium homeostasis.[1][2]

The c-di-AMP Signaling Pathway in Potassium Homeostasis

Bacteria must maintain a high intracellular concentration of potassium for various cellular functions, including enzyme activation, regulation of turgor pressure, and maintaining membrane potential.[4] The c-di-AMP signaling network acts as a master regulator of potassium homeostasis by controlling the activity of both potassium import and export systems.[3][5]

At low intracellular potassium concentrations, c-di-AMP levels are kept low, leading to the expression and activation of high-affinity potassium uptake systems. Conversely, when intracellular potassium levels are high, c-di-AMP synthesis is stimulated. The elevated c-di-AMP then acts to inhibit potassium import and activate potassium export, thus preventing the accumulation of toxic levels of potassium.[6] This regulation is achieved through direct binding of c-di-AMP to protein effectors and to RNA riboswitches.

dot

cluster_synthesis c-di-AMP Synthesis & Degradation cluster_regulation Regulation of Potassium Homeostasis 2x ATP 2x ATP DACs (CdaA, DisA) DACs (CdaA, DisA) 2x ATP->DACs (CdaA, DisA) c-di-AMP c-di-AMP DACs (CdaA, DisA)->c-di-AMP PDEs (GdpP) PDEs (GdpP) c-di-AMP->PDEs (GdpP) K+ Importers (Ktr, KimA) K+ Importers (Ktr, KimA) c-di-AMP->K+ Importers (Ktr, KimA) inhibits activity K+ Exporters (KhtUT, CpaA) K+ Exporters (KhtUT, CpaA) c-di-AMP->K+ Exporters (KhtUT, CpaA) activates activity Riboswitch (kimA, ktrAB) Riboswitch (kimA, ktrAB) c-di-AMP->Riboswitch (kimA, ktrAB) binds & inhibits transcription pApA / 2x AMP pApA / 2x AMP PDEs (GdpP)->pApA / 2x AMP High K+ High K+ High K+->DACs (CdaA, DisA) stimulates Low K+ Low K+ Low K+->DACs (CdaA, DisA) inhibits

Figure 1: Overview of c-di-AMP signaling in potassium homeostasis.

Regulation of Potassium Importers

Several families of potassium importers are regulated by c-di-AMP, including the Ktr, KimA, and Kdp systems.

  • Ktr Transporters (KtrAB and KtrCD): These are widespread potassium uptake systems in bacteria. Their activity is gated by cytoplasmic regulatory proteins, KtrA and KtrC, which belong to the RCK (Regulator of Conductance of K+) domain family.[1] c-di-AMP directly binds to the RCK_C domain of KtrA and KtrC, leading to the inhibition of potassium import.[7] In Bacillus subtilis, KtrC has a significantly higher affinity for c-di-AMP than KtrA, making it the dominant regulator of Ktr channel activity in response to c-di-AMP.[5]

  • KimA Transporter: The high-affinity potassium importer KimA is regulated by c-di-AMP at both the transcriptional and post-translational levels.[4][5] The expression of the kimA gene is controlled by a c-di-AMP-responsive riboswitch (the ydaO riboswitch).[7] Binding of c-di-AMP to this riboswitch induces a conformational change in the mRNA that leads to premature transcription termination, thereby reducing KimA synthesis.[7] Additionally, c-di-AMP can directly bind to the KimA protein to inhibit its transport activity.[4][5]

  • KdpFABC Transporter: This is a high-affinity, ATP-dependent potassium uptake system. In some bacteria, the expression of the kdpFABC operon is also controlled by a c-di-AMP-responsive riboswitch.[8] Under potassium-limiting conditions, intracellular c-di-AMP levels decrease, allowing for transcriptional read-through of the riboswitch and expression of the KdpFABC transporter.[8]

dot

cluster_ktr Ktr System Regulation cluster_kimA KimA System Regulation c-di-AMP c-di-AMP KtrA/C KtrA / KtrC (RCK domain) c-di-AMP->KtrA/C binds & inhibits kimA mRNA kimA mRNA c-di-AMP->kimA mRNA binds to riboswitch, terminates transcription KimA Protein KimA Protein c-di-AMP->KimA Protein inhibits activity KtrB/D KtrB / KtrD (Membrane Channel) KtrA/C->KtrB/D gates K+ In K+ KtrB/D->K+ In K+ Out K+ K+ Out->KtrB/D K+ In 2 K+ KimA Protein->K+ In 2 K+ Out 2 K+ K+ Out 2->KimA Protein

Figure 2: c-di-AMP-mediated inhibition of potassium import systems.

Regulation of Potassium Exporters

To prevent potassium toxicity, bacteria also employ potassium export systems that are activated by high levels of c-di-AMP.

  • KhtTU Exporter: The KhtTU complex is a K+/H+ antiporter.[4] The cytoplasmic component, KhtT, which contains an RCK_C domain, directly binds c-di-AMP.[4][9] This binding event activates the transport activity of the KhtTU complex, leading to the efflux of potassium from the cell.[10][11] The sensitivity of KhtTU to c-di-AMP is modulated by pH.[4][9]

  • CpaA Exporter: The cation/proton antiporter A (CpaA) is another potassium exporter that is activated by c-di-AMP.[3][4] Similar to KhtT, CpaA contains an RCK_C domain that serves as the binding site for c-di-AMP.[1]

Quantitative Data on c-di-AMP-Mediated Regulation

The interactions between c-di-AMP and its protein targets have been quantified, providing valuable insights into the sensitivity and dynamics of this regulatory network.

Table 1: Binding Affinities of c-di-AMP to Regulatory Proteins
ProteinOrganismMethodDissociation Constant (Kd)Reference(s)
KtrABacillus subtilisNot specified~3 µM[5][12]
KtrCBacillus subtilisNot specified~0.03 µM (30 nM)[5][12]
KhtTBacillus subtilisITC~130 nM (at pH 8.0)[4][9]
KhtTBacillus subtilisITC~40 nM (at pH 7.5)[4][9]
KdpD (USP domain)Staphylococcus aureusDRaCALA2 ± 0.18 µM[13]
ydaO RiboswitchBacillus subtilisIn-line probing≤ 700 pM[8]
ydaO RiboswitchThermoanaerobacter pseudethanolicusITC7.4 ± 2.2 nM (in 5 mM Mg2+)[7]
ydaO RiboswitchThermoanaerobacter pseudethanolicusITC41.7 ± 16.7 nM (in 20 mM Mg2+)[7]

ITC: Isothermal Titration Calorimetry; DRaCALA: Differential Radial Capillary Action of Ligand Assay

Table 2: Functional Regulation by c-di-AMP
SystemOrganismRegulationParameterValueReference(s)
KhtTUBacillus subtilisActivationK1/2~40 µM (at pH 7.5)[4][9][14]
KhtTUBacillus subtilisActivationK1/23.6 ± 0.5 µM (at pH 8.0)[4][9][14]
KhtTUBacillus subtilisActivationK1/20.70 ± 0.08 µM (at pH 8.5)[4][9][14]

K1/2: Half-maximal activation concentration

Table 3: Intracellular c-di-AMP Concentrations in Bacteria
OrganismConditionConcentrationReference(s)
Bacillus subtilisAverage1 - 5 µM[4]
Streptococcus gallolyticus ΔgdpP mutant-~1.5-fold higher than wild-type[15]

Experimental Protocols

A variety of biochemical and genetic techniques are employed to investigate the role of c-di-AMP in regulating potassium transport. Detailed protocols for key experiments are provided below.

Identification of c-di-AMP Binding Proteins using Affinity Pull-Down Assay

This method is used to identify proteins that physically interact with c-di-AMP from a complex protein mixture, such as a cell lysate.

Principle: A biotinylated analog of c-di-AMP is immobilized on streptavidin-coated magnetic beads. When a cell lysate is incubated with these beads, proteins that bind to c-di-AMP are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[16][17][18]

Protocol:

  • Preparation of c-di-AMP-coupled beads:

    • Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

    • Incubate the beads with biotinylated c-di-AMP to allow for coupling.

    • Wash the beads to remove unbound biotinylated c-di-AMP.

  • Preparation of cell lysate:

    • Grow bacterial cells to the desired growth phase and harvest by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Pull-down assay:

    • Incubate the clarified cell lysate with the c-di-AMP-coupled beads.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of free c-di-AMP or a denaturing agent).

  • Protein identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by staining (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Quantification of Potassium Transport using a Liposome Flux Assay

This in vitro assay measures the activity of potassium transporters reconstituted into artificial lipid vesicles (liposomes).

Principle: Purified potassium transporter proteins are incorporated into liposomes containing a high concentration of potassium. These proteoliposomes are then diluted into a potassium-free buffer, creating a potassium concentration gradient. The movement of potassium ions across the liposome membrane is monitored, often indirectly, using a fluorescent dye that is sensitive to changes in membrane potential or pH.[19][20]

dot

cluster_setup Assay Setup cluster_process Transport Process Proteoliposome Proteoliposome (High K+, ACMA dye) External Buffer External Buffer (Low K+) K+ Efflux K+ Efflux Proteoliposome->K+ Efflux through transporter Protonophore (CCCP) Protonophore (CCCP) H+ Influx H+ Influx Protonophore (CCCP)->H+ Influx facilitates Fluorescence Quenching ACMA Fluorescence Quenching H+ Influx->Fluorescence Quenching causes

Figure 3: Workflow for a typical liposome flux assay.

Protocol:

  • Preparation of proteoliposomes:

    • Solubilize lipids (e.g., a mixture of POPE and POPG) in a buffer containing detergent.

    • Add the purified potassium transporter protein to the solubilized lipids.

    • Remove the detergent by dialysis or with bio-beads to allow for the formation of proteoliposomes. The buffer used during this step should contain a high concentration of potassium.

    • The fluorescent dye (e.g., ACMA) can be incorporated into the liposomes during their formation.

  • Flux assay:

    • Dilute the proteoliposomes into a potassium-free buffer to establish a potassium gradient.

    • Initiate the flux by adding a protonophore (e.g., CCCP) which allows for the counter-flow of protons to maintain charge neutrality as potassium exits the liposomes.

    • Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates potassium efflux.

  • Data analysis:

    • The initial rate of fluorescence change is proportional to the activity of the transporter.

    • To study the effect of c-di-AMP, the assay can be performed in the presence of varying concentrations of the second messenger.

Quantification of Intracellular c-di-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of small molecules like c-di-AMP from biological samples.[21][22][23]

Principle: Cellular metabolites are extracted and separated by liquid chromatography. The separated molecules are then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its characteristic fragment ions allows for the precise identification and quantification of c-di-AMP.

Protocol:

  • Sample collection and quenching:

    • Rapidly harvest bacterial cells and quench their metabolism, typically by using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Metabolite extraction:

    • Lyse the cells and extract the metabolites using a suitable solvent.

    • Remove proteins and other macromolecules by precipitation or filtration.

  • LC-MS/MS analysis:

    • Inject the extracted metabolites onto a liquid chromatography column for separation.

    • Analyze the eluate by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific parent-to-fragment ion transitions for c-di-AMP.

  • Quantification:

    • Generate a standard curve using known concentrations of a pure c-di-AMP standard.

    • Quantify the amount of c-di-AMP in the samples by comparing their peak areas to the standard curve. An isotopically labeled internal standard can be used for more accurate quantification.[21]

Conclusion and Future Directions

The second messenger c-di-AMP is a master regulator of potassium homeostasis in a wide range of bacteria. Its intricate control over potassium import and export systems, mediated by direct interactions with proteins and RNA riboswitches, highlights its central role in bacterial physiology. The quantitative data on these interactions provide a foundation for understanding the dynamic nature of this signaling network. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further dissect the mechanisms of c-di-AMP signaling.

For drug development professionals, the enzymes involved in c-di-AMP metabolism and the c-di-AMP effector proteins represent attractive targets for the development of novel antimicrobial agents. Targeting this essential pathway could lead to the disruption of potassium homeostasis, ultimately compromising bacterial viability. Future research should focus on the identification of additional c-di-AMP effectors, the elucidation of the upstream signals that modulate c-di-AMP levels, and the development of specific inhibitors of the c-di-AMP signaling pathway.

References

Methodological & Application

Application Note and Protocol: Enzymatic Synthesis of Cyclic di-IMP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic dinucleotides (CDNs), such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), are crucial second messenger molecules in bacteria, regulating a wide array of physiological processes including biofilm formation, virulence, and cell wall homeostasis.[1][2][3] In mammals, these molecules are potent activators of the innate immune system through the Stimulator of Interferon Genes (STING) pathway, making them and their synthetic analogs promising candidates for vaccine adjuvants and immunotherapeutics.[4][5] While the synthesis of natural CDNs is well-documented, there is growing interest in producing novel analogs, such as cyclic di-inosine monophosphate (c-di-IMP), to probe and modulate the STING signaling pathway with potentially unique kinetics or binding affinities.

This document provides a detailed protocol for the enzymatic synthesis of this compound. As established protocols for this compound are not widely available, this method adapts procedures from the synthesis of other CDN analogs by utilizing a promiscuous cyclic dinucleotide synthase capable of accepting inosine triphosphate (ITP) as a substrate.[1][6]

Principle of the Method

The enzymatic synthesis of this compound is catalyzed by a diadenylate cyclase or a promiscuous cGAS-like synthase. These enzymes facilitate the condensation of two molecules of ITP to form the 3',5'-3',5' phosphodiester bonds of the cyclic dinucleotide, releasing two molecules of pyrophosphate (PPi). The general reaction is as follows:

2 ITP → this compound + 2 PPi

The protocol involves the expression and purification of the synthase enzyme, followed by an in vitro synthesis reaction. The resulting this compound is then purified using High-Performance Liquid Chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.

Experimental Workflow

Workflow cluster_prep Enzyme Preparation cluster_synth Synthesis & Purification cluster_char Analysis Expr Gene Expression in E. coli Puri Protein Purification (Ni-NTA & SEC) Expr->Puri Cell Lysis Synth Enzymatic Synthesis (Incubation with ITP) Puri->Synth Purified Enzyme Purif HPLC Purification (Reversed-Phase) Synth->Purif Reaction Quench Lyoph Lyophilization Purif->Lyoph Pure Fractions Char Characterization (MS & NMR) Lyoph->Char Final Product

Caption: Workflow for enzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of various cyclic dinucleotides. The values for this compound are projected based on the use of a promiscuous enzyme and may require optimization.

Parameterc-di-AMP (DisA)[7]c-di-GMP (DncV)[1]This compound (Projected)
Enzyme Concentration 2 µM5 µM2-5 µM
Substrate (NTP) 10 mM ATP2 mM GTP5-10 mM ITP
Divalent Cation 10 mM MgCl₂10 mM MnCl₂ or CoCl₂10 mM MgCl₂ or MnCl₂
Buffer 100 mM CHES (pH 9.5)50 mM Tris-HCl (pH 8.5)50-100 mM Tris/CHES (pH 8.5-9.5)
Temperature 50°C37°C37-50°C
Incubation Time 4 hours16 hours4-16 hours
Conversion/Yield >90% ConversionHigh Yield (>95% purity)Variable, requires optimization
Purification Method HPLCHPLCHPLC

Detailed Experimental Protocols

Enzyme Expression and Purification

This protocol is based on the expression of a His-tagged synthase enzyme (e.g., DisA or a promiscuous cGAS-like enzyme) in E. coli.

Materials:

  • E. coli BL21(DE3) cells carrying the expression plasmid for the synthase.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl, 40 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl, 300 mM imidazole.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl.

  • Size Exclusion Chromatography (SEC) Buffer: 50 mM Tris-HCl (pH 7.9), 300 mM NaCl.

Protocol:

  • Inoculate a primary culture of E. coli cells in LB medium with antibiotic and grow overnight at 37°C.

  • The next day, inoculate a larger secondary culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate for 3-4 hours at 37°C.

  • Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer.

  • Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity column.

  • Wash the column extensively with Wash Buffer.

  • Elute the His-tagged protein using Elution Buffer.

  • Analyze eluted fractions by SDS-PAGE to confirm purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

  • For higher purity, perform size exclusion chromatography using the SEC buffer.

  • Concentrate the final protein, determine its concentration, and store at -80°C.

Enzymatic Synthesis of this compound

This protocol is adapted from established methods for c-di-AMP and other analogs.[6][7]

Materials:

  • Purified synthase enzyme.

  • Inosine 5'-triphosphate (ITP) sodium salt solution.

  • Reaction Buffer: 100 mM CHES (pH 9.5) or 50 mM Tris-HCl (pH 8.5).

  • Divalent Cation Stock: 1 M MgCl₂ or MnCl₂.

  • Quenching Solution: 0.5 M EDTA.

Protocol:

  • Set up the synthesis reaction in a sterile microcentrifuge tube. For a 1 mL reaction, combine:

    • 100 µL of 10x Reaction Buffer (Final: 100 mM CHES, pH 9.5).

    • 10 µL of 1 M MgCl₂ (Final: 10 mM).[7]

    • 100 µL of 100 mM ITP (Final: 10 mM).

    • Purified enzyme to a final concentration of 2-5 µM.

    • Nuclease-free water to 1 mL.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 4 to 16 hours.[7]

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them via analytical HPLC.

  • Once the reaction reaches completion (or equilibrium), terminate it by adding EDTA to a final concentration of 50 mM to chelate the divalent cations.

  • Heat-inactivate the enzyme at 95°C for 10 minutes, then clarify the mixture by centrifugation. The supernatant is now ready for purification.

Purification by HPLC

Materials:

  • Reversed-phase C18 HPLC column.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

Protocol:

  • Filter the reaction supernatant through a 0.22 µm filter.

  • Inject the sample onto a semi-preparative C18 column equilibrated with Mobile Phase A.

  • Elute the product using a linear gradient of Mobile Phase B (e.g., 0-25% acetonitrile over 30 minutes).

  • Monitor the elution profile at 254 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity of the collected fractions using mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.[7]

Characterization of this compound

A. Mass Spectrometry (MS):

  • Method: Use electrospray ionization mass spectrometry (ESI-MS) in negative ion mode to confirm the molecular weight of this compound.

  • Expected Mass: The calculated monoisotopic mass of this compound (C₂₀H₂₂N₈O₁₄P₂) is 672.07 Da. The expected m/z value for [M-H]⁻ is 671.06.

  • Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the cyclic structure and phosphodiester linkages.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H, ¹³C, and ³¹P NMR are essential for unambiguous structural confirmation.[8][9]

  • Analysis: The spectra should be compared with those of related cyclic dinucleotides (c-di-AMP, c-di-GMP) and the ITP substrate to assign protons, carbons, and phosphorus signals, confirming the formation of the 3',5'-phosphodiester bonds and the integrity of the inosine bases.[10]

Associated Signaling Pathway: STING Activation

Cyclic dinucleotides produced by pathogens are recognized in the cytoplasm of mammalian cells by STING, which is located on the endoplasmic reticulum (ER).[5][11] Upon binding a CDN, STING undergoes a conformational change, dimerizes, and translocates from the ER to the Golgi apparatus.[12][13] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[11] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory cytokines, mounting an innate immune response.[5][11] this compound analogs are expected to interact with and activate this pathway.[4]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cdn This compound sting_er STING (ER) cdn->sting_er Binds sting_trans STING Translocation (ER -> Golgi) sting_er->sting_trans Activation tbk1 TBK1 sting_trans->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates irf3_p p-IRF3 (Dimer) irf3->irf3_p ifn_genes IFN Genes irf3_p->ifn_genes Induces Transcription cluster_nucleus cluster_nucleus irf3_p->cluster_nucleus Translocates type1_ifn Type I Interferons ifn_genes->type1_ifn Expression

Caption: The this compound-STING signaling pathway.

References

Application Note: Quantitative Analysis of Cyclic di-AMP (c-di-AMP) Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-AMP (c-di-AMP) is a crucial second messenger molecule in many bacteria, playing a significant role in signal transduction.[1][2] It is involved in regulating essential cellular processes such as cell wall homeostasis, potassium transport, biofilm formation, and virulence.[2][3] The intracellular concentration of c-di-AMP is tightly controlled by the synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[4][5] Given its importance in bacterial physiology and pathogenesis, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial drugs.[5] Accurate and sensitive quantification of c-di-AMP is therefore critical for understanding its biological functions and for the development of new therapeutics. This application note provides a detailed protocol for the detection and quantification of c-di-AMP in bacterial samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7] While the user requested a protocol for c-di-IMP, this is a less common cyclic dinucleotide, and a detailed, validated protocol is provided here for the closely related and well-studied c-di-AMP. The principles and methods described are largely adaptable for other cyclic dinucleotides.

c-di-AMP Signaling Pathway

The cellular levels of c-di-AMP are dynamically regulated. Diadenylate cyclases (DACs), such as DisA and CdaA, synthesize c-di-AMP from two molecules of ATP.[4][8] Conversely, phosphodiesterases (PDEs), like GdpP, hydrolyze c-di-AMP to linear 5'-phosphoadenylyl-(3'-5')-adenosine (pApA) or two molecules of AMP.[4][5] c-di-AMP exerts its regulatory effects by binding to a variety of effector proteins and riboswitches, thereby modulating downstream cellular processes.[8]

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_regulation Regulation cluster_degradation Degradation 2x ATP 2x ATP DACs (DisA, CdaA) DACs (DisA, CdaA) 2x ATP->DACs (DisA, CdaA) c-di-AMP c-di-AMP DACs (DisA, CdaA)->c-di-AMP synthesis Effector Proteins Effector Proteins c-di-AMP->Effector Proteins Riboswitches Riboswitches c-di-AMP->Riboswitches PDEs (GdpP) PDEs (GdpP) c-di-AMP->PDEs (GdpP) degradation Cellular Processes Cellular Processes Effector Proteins->Cellular Processes modulation Gene Expression Gene Expression Riboswitches->Gene Expression regulation pApA or 2x AMP pApA or 2x AMP PDEs (GdpP)->pApA or 2x AMP

c-di-AMP Signaling Pathway

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis for the quantification of c-di-AMP from bacterial cultures.

Materials and Reagents

  • Bacterial cell culture of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction buffer: Methanol/acetonitrile/water (40:40:20, v/v/v), chilled to -20°C

  • Internal Standard (IS): ¹⁵N₁₀-c-di-AMP

  • c-di-AMP analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

Experimental Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Harvest Harvest Bacterial Cells Wash Wash with ice-cold PBS Harvest->Wash Extract Extract with cold solvent & IS Wash->Extract Centrifuge Centrifuge to pellet debris Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify c-di-AMP Integrate->Quantify

LC-MS/MS Experimental Workflow

Step-by-Step Methodology

  • Bacterial Cell Harvesting and Quenching:

    • Grow bacterial cultures to the desired optical density.

    • Rapidly harvest the cells by centrifugation (e.g., 14,000 rpm for 5 minutes at 4°C).[9]

    • Discard the supernatant and wash the cell pellet with an equal volume of ice-cold PBS.

    • Centrifuge again and discard the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or processed immediately.

  • Nucleotide Extraction:

    • Resuspend the bacterial cell pellet in 1 mL of ice-cold extraction buffer (methanol/acetonitrile/H₂O, 40:40:20).[9]

    • Spike the sample with an internal standard (e.g., ¹⁵N₁₀-c-di-AMP) to a final concentration of approximately 10-50 nM.[10]

    • Lyse the cells by bead beating or sonication on ice.

    • Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Clarification:

    • Centrifuge the lysate at maximum speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.[9]

    • Evaporate the solvent using a vacuum manifold or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of ultrapure water or the initial mobile phase.[9]

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrument.

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH C18) or an octadecylsilane-amide column.[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
MRM Transitions c-di-AMP (Positive Mode): m/z 659.2 → 136.1, 330.1, 524.1 c-di-AMP (Negative Mode): m/z 657 → 134[9]
Collision Energy Optimize for specific instrument, typically 20-30 V.[11]

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example of how to tabulate intracellular c-di-AMP concentrations from different bacterial strains.

Bacterial StrainGenotypeIntracellular c-di-AMP Concentration (µM)Reference
Staphylococcus aureus SEJ1Wild-Type2.8 ± 0.6[12]
Staphylococcus aureus SEJ1ΔgdpP42.9 ± 9.0[12]
Staphylococcus aureus LACWild-Type2.1 ± 0.3[12]
Staphylococcus aureus LACΔgdpP31.5 ± 4.5[12]
Bacillus subtilisWild-Type1 - 5[13]

This application note provides a comprehensive and detailed protocol for the quantification of c-di-AMP in bacterial samples using LC-MS/MS. This method offers high sensitivity and specificity, making it suitable for a wide range of research and drug discovery applications. The provided workflow and parameters can be adapted for the analysis of other cyclic dinucleotides, contributing to a deeper understanding of their roles in bacterial signaling.

References

Application Notes and Protocols: Formulation of c-di-IMP with Antigens for Immunization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-inosine monophosphate (c-di-IMP) is a cyclic dinucleotide that has emerged as a potent vaccine adjuvant. Structurally similar to the bacterial second messengers c-di-GMP and c-di-AMP, this compound activates the innate immune system through the STING (Stimulator of Interferon Genes) pathway, leading to robust and durable adaptive immune responses.[1] These application notes provide detailed protocols for the formulation of this compound with protein antigens, immunization procedures, and methods for evaluating the resulting immune responses.

Data Presentation: Efficacy of this compound as a Vaccine Adjuvant

The following tables summarize the quantitative data on the immunogenicity of vaccines adjuvanted with cyclic dinucleotides (c-di-AMP, a close analog of this compound) compared to other adjuvants.

Table 1: Humoral Immune Response to β-Galactosidase Antigen

AdjuvantAntigen-Specific IgG Titer (Endpoint Dilution)IgG1/IgG2a RatioPredominant T-helper Response
NoneLow--
AlumModerate> 40Th2-biased
c-di-AMPHigh~1Balanced Th1/Th2
c-di-AMP + AlumVery High (2.5 to 6.4-fold higher than single adjuvants)~3Balanced Th1/Th2 with Th17 polarization

Data compiled from studies using intramuscular immunization in mice with β-Galactosidase (β-Gal) as the model antigen.[2][3]

Table 2: Cellular Immune Response to β-Galactosidase Antigen

AdjuvantSplenocyte Proliferation (Stimulation Index)IFN-γ SecretionIL-17A Secretion
NoneLowLowLow
AlumModerateLowLow
c-di-AMPHighHighMarginal (parenteral route)
c-di-AMP + AlumVery High (SI > 13)Significantly HigherSignificantly Higher

Data compiled from in vitro restimulation of splenocytes from immunized mice.[2]

Signaling Pathway

The adjuvant activity of this compound is primarily mediated through the activation of the STING pathway in antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_IMP This compound STING_ER STING (on ER) c_di_IMP->STING_ER Binds STING_Active Activated STING (Translocates to Golgi) STING_ER->STING_Active Conformational Change TBK1 TBK1 STING_Active->TBK1 Recruits & Activates NF_kB NF-κB STING_Active->NF_kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 Dimerizes Type_I_IFN Type I Interferon Genes (IFN-α, IFN-β) p_IRF3->Type_I_IFN Induces Transcription p_NF_kB p-NF-κB NF_kB->p_NF_kB Inflammatory_Cytokines Inflammatory Cytokine Genes (TNF-α, IL-6) p_NF_kB->Inflammatory_Cytokines Induces Transcription Secretion_IFN Secretion of Type I IFNs Type_I_IFN->Secretion_IFN Transcription & Translation Secretion_Cytokines Secretion of Inflammatory Cytokines Inflammatory_Cytokines->Secretion_Cytokines Transcription & Translation Immune_Modulation Enhanced Antigen Presentation & T-cell Activation

Caption: this compound signaling through the STING pathway.

Experimental Protocols

Protocol 1: Formulation of this compound with a Protein Antigen

This protocol describes the simple co-formulation of this compound with a model protein antigen.

Materials:

  • Protein antigen solution (e.g., Ovalbumin, β-Galactosidase) at a known concentration in sterile PBS.

  • This compound sodium salt (endotoxin-free).

  • Sterile, endotoxin-free PBS (pH 7.4).

  • Sterile, pyrogen-free microcentrifuge tubes.

Procedure:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound in sterile PBS. For example, dissolve 1 mg of this compound in 1 ml of PBS to get a 1 mg/ml stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the stock solution through a 0.22 µm sterile filter.

  • Preparation of the Vaccine Formulation:

    • Determine the final desired concentration of antigen and this compound per dose. A common starting point is 10-25 µg of antigen and 5-10 µg of this compound per 50 µl dose.

    • In a sterile microcentrifuge tube, add the required volume of the antigen stock solution.

    • Add the required volume of the this compound stock solution.

    • Add sterile PBS to reach the final desired volume for the injection (e.g., 50 µl per dose).

    • Gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

    • The formulation is now ready for immunization. It is recommended to use the formulation immediately after preparation.

Note: For formulations involving adjuvants like alum, the antigen is typically adsorbed to the alum before the addition of this compound.

Protocol 2: Immunization of Mice

This protocol outlines a typical immunization schedule for evaluating the adjuvant effect of this compound.

Materials:

  • Vaccine formulation (from Protocol 1).

  • Mice (e.g., 6-8 week old BALB/c or C57BL/6).

  • Sterile syringes and needles (e.g., 27-30 gauge).

Procedure:

  • Immunization Schedule: A prime-boost strategy is commonly employed.

    • Day 0: Primary immunization.

    • Day 14: First boost.

    • Day 28: Second boost.

  • Administration Route:

    • Intramuscular (i.m.): Inject 50 µl of the vaccine formulation into the quadriceps muscle of the hind limb.

    • Intranasal (i.n.): Lightly anesthetize the mouse and administer 10-20 µl of the vaccine formulation into each nostril.

  • Blood and Tissue Collection:

    • Collect blood samples via tail vein or submandibular bleeding at various time points (e.g., day -1, 13, 27, and 42) to analyze serum antibody responses.

    • At the end of the experiment (e.g., 14 days after the final boost), euthanize the mice and collect spleens for cellular immunity assays.

Immunization_Workflow cluster_preparation Vaccine Preparation cluster_immunization Immunization Schedule cluster_analysis Immune Response Analysis Formulation Formulate Antigen + this compound in PBS Day0 Day 0: Primary Immunization Formulation->Day0 Day14 Day 14: First Boost Day0->Day14 Day28 Day 28: Second Boost Day14->Day28 Serum Serum Collection (e.g., Day 42) Day28->Serum Spleen Spleen Harvest (e.g., Day 42) Day28->Spleen ELISA Antigen-Specific IgG ELISA Serum->ELISA ELISPOT IFN-γ / IL-17 ELISPOT Spleen->ELISPOT Proliferation T-cell Proliferation Assay Spleen->Proliferation

References

Assessing the Immunomodulatory Effects of c-di-IMP In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dinucleotides (CDNs) are a class of second messenger molecules in bacteria that have emerged as potent immunomodulators and promising vaccine adjuvants. Among these, cyclic dimeric inosine monophosphate (c-di-IMP) has demonstrated significant immunostimulatory properties. Structurally related to the more extensively studied c-di-GMP and c-di-AMP, this compound activates the innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway. This activation in antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages leads to the upregulation of co-stimulatory molecules, production of type I interferons (IFNs), and a cascade of other pro-inflammatory cytokines and chemokines, ultimately shaping the adaptive immune response.[1]

These application notes provide a comprehensive overview and detailed protocols for assessing the immunomodulatory effects of this compound in vitro. While specific quantitative data for this compound is emerging, the experimental frameworks established for c-di-AMP and c-di-GMP are highly applicable and serve as a robust guide for investigation.

Key Immunomodulatory Effects of Cyclic Dinucleotides

In vitro studies have demonstrated that cyclic dinucleotides, including this compound, elicit a range of powerful immunostimulatory responses. These effects are primarily observed in innate immune cells such as dendritic cells and macrophages.[1][2][3]

Activation of Antigen-Presenting Cells (APCs): this compound promotes the maturation and activation of DCs, a critical step in initiating an adaptive immune response. This is characterized by the upregulation of surface markers essential for T-cell activation.[1] Specifically, this compound has been shown to increase the expression of:

  • MHC Class I and Class II molecules: Crucial for presenting antigens to CD8+ and CD4+ T-cells, respectively.[1]

  • Co-stimulatory molecules (CD80, CD86): Provide the necessary secondary signals for T-cell activation and survival.[1][2]

  • Adhesion molecules (CD40, CD54): Facilitate the interaction between APCs and T-cells.[1]

Induction of Cytokines and Chemokines: Upon recognition of this compound, APCs produce a variety of signaling molecules that orchestrate the ensuing immune response. The STING pathway is the central signaling hub for cyclic dinucleotides.[4][5] Activation of STING leads to the phosphorylation of TBK1, which in turn phosphorylates IRF3 and activates the NF-κB pathway.[5] This signaling cascade results in the production of:

  • Type I Interferons (IFN-α/β): Hallmarks of STING activation, they play a crucial role in antiviral responses and enhancing DC function.[2][3]

  • Pro-inflammatory Cytokines: Including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and IL-12, which are involved in T-cell differentiation and inflammation.[6][7][8][9]

  • Chemokines: Such as CXCL10, CCL2, and CCL5, which are responsible for recruiting other immune cells to the site of inflammation.

Data Presentation: In Vitro Effects of Cyclic Dinucleotides

The following tables summarize representative quantitative data from in vitro studies on c-di-AMP, a close analog of this compound. Similar dose-dependent effects are anticipated for this compound.

Table 1: Upregulation of Dendritic Cell Maturation Markers by c-di-AMP

Cell TypeTreatmentConcentrationMarkerFold Increase (vs. Control)
Murine Bone Marrow-Derived DCsc-di-AMP5 µg/mLMHC Class II~1.5 - 2.0
5 µg/mLCD80~2.0 - 3.0
5 µg/mLCD86~2.5 - 4.0
Human Myeloid DCsc-di-AMP60 µg/mLCD80~2.0
60 µg/mLCD83~1.5
60 µg/mLCD86~2.5

Data is compiled from representative studies and illustrates the expected magnitude of response. Actual results may vary based on experimental conditions.[2]

Table 2: Cytokine Production Induced by c-di-AMP in Macrophages

Cell TypeTreatmentConcentrationCytokineConcentration (pg/mL)
RAW 264.7 Macrophagesc-di-AMP10 µMIFN-β~400 - 600
10 µMIL-6~800 - 1200
10 µMCXCL2~1500 - 2500
10 µMCCL3~500 - 800
10 µMCCL4~300 - 500

Data is representative of typical responses and may vary. These cytokines are known to be induced via STING and p38 MAPK pathways.[6][8][9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary mechanism for the immunomodulatory effects of this compound is the activation of the STING pathway.

c_di_IMP_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-di-IMP_ext This compound c-di-IMP_int This compound c-di-IMP_ext->c-di-IMP_int Transfection/ Delivery STING STING (ER Membrane) c-di-IMP_int->STING Direct Binding TBK1 TBK1 STING->TBK1 Recruitment & Activation IKK IKK STING->IKK Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_nuc p-IRF3 Dimer p_IRF3->p_IRF3_nuc Dimerization & Translocation NFkB_complex IκB-NF-κB IKK->NFkB_complex IκB Phosphorylation & Degradation NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Target Gene Transcription p_IRF3_nuc->Genes NFkB_nuc->Genes Cytokines Cytokines Genes->Cytokines IFN-β, IL-6, TNF-α

Caption: this compound signaling through the STING pathway.

Experimental Workflow for Assessing this compound Activity

A typical in vitro experiment to assess the immunomodulatory effects of this compound involves cell culture, stimulation, and downstream analysis.

experimental_workflow cluster_analysis Downstream Analysis Start Isolate/Culture APCs (e.g., bone marrow-derived DCs) Stimulate Stimulate with this compound (and controls, e.g., LPS, media) Start->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate FACS Flow Cytometry: - CD80, CD86, MHCII - Cell Viability Incubate->FACS ELISA ELISA/CBA: - IFN-β, IL-6, TNF-α in supernatant Incubate->ELISA qPCR RT-qPCR: - Ifnb1, Il6, Tnf gene expression Incubate->qPCR Western Western Blot: - p-TBK1, p-IRF3 Incubate->Western

Caption: General workflow for in vitro this compound immunomodulation assays.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

Objective: To assess the ability of this compound to induce maturation and cytokine production in primary murine DCs.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Recombinant murine GM-CSF and IL-4

  • This compound (solubilized in sterile, endotoxin-free water)

  • Lipofectamine 2000 or similar transfection reagent (for intracellular delivery)

  • 6-well tissue culture plates

  • FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD11c, -MHCII, -CD80, -CD86)

Procedure:

  • Generation of BMDCs: a. Harvest bone marrow from the femurs and tibias of mice. b. Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Pen-Strep, 20 ng/mL GM-CSF, and 10 ng/mL IL-4. c. On day 3, add fresh media with cytokines. d. On day 6 or 7, non-adherent and loosely adherent cells are immature BMDCs. Collect and re-plate at 1 x 10^6 cells/mL in fresh media without cytokines.

  • Stimulation: a. Prepare this compound complexes with a transfection reagent according to the manufacturer's protocol to facilitate cytoplasmic delivery. A typical starting concentration is 1-10 µM. b. Add the this compound complexes to the BMDC cultures. c. Include negative controls (media alone, transfection reagent alone) and a positive control (e.g., LPS at 100 ng/mL). d. Incubate for 24 hours at 37°C, 5% CO2.

  • Analysis: a. Flow Cytometry: i. Harvest cells and wash with FACS buffer. ii. Stain with antibodies against CD11c, MHC Class II, CD80, and CD86 for 30 minutes on ice. iii. Wash and analyze using a flow cytometer. Gate on the CD11c+ population to assess marker upregulation. b. Cytokine Measurement (ELISA): i. Collect the culture supernatant and centrifuge to remove cells. ii. Perform an ELISA for IFN-β, IL-6, and TNF-α according to the manufacturer's instructions.

Protocol 2: NF-κB Activation Assay in a Reporter Cell Line

Objective: To determine if this compound activates the NF-κB signaling pathway.

Materials:

  • HEK-Blue™ IFN-α/β reporter cells (or similar STING-competent cell line with an NF-κB reporter system)

  • DMEM with 10% FBS, 1% Pen-Strep

  • This compound

  • Transfection reagent (e.g., FuGENE HD)

  • 96-well plates (flat-bottom for culture, U-bottom for assay)

  • QUANTI-Blue™ Solution or similar SEAP detection reagent

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding: a. Seed HEK-Blue™ cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Stimulation: a. Prepare dilutions of this compound. b. Transfect the cells with this compound using a suitable reagent. c. Include appropriate negative and positive controls (e.g., TNF-α at 10 ng/mL). d. Incubate for 18-24 hours.

  • NF-κB Activity Measurement: a. Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate. b. Incubate at 37°C for 1-3 hours. c. Measure the optical density (OD) at 620-655 nm. d. An increase in OD correlates with NF-κB activation.

Conclusion

This compound is a potent immunomodulator that activates APCs through the STING pathway, leading to cellular maturation and the production of key cytokines. The protocols and data presented here, largely based on its well-characterized analog c-di-AMP, provide a solid foundation for researchers to investigate the in vitro effects of this compound. These assays are crucial for characterizing its mechanism of action and for its potential development as a novel vaccine adjuvant or immunotherapy agent. Further studies will be beneficial to delineate the unique quantitative and qualitative aspects of the immune response to this compound.

References

Application Notes & Protocols for the Generation and Functional Analysis of c-di-IMP Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule involved in a multitude of cellular processes in many Gram-positive bacteria.[1][2] It plays a significant role in regulating cell wall homeostasis, potassium ion transport, DNA damage repair, bacterial growth, and virulence.[1][3] The cellular concentration of c-di-AMP is tightly controlled by the synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][2] Given its essentiality in many pathogenic bacteria, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial drugs.[1][2]

Creating knockout mutants of the genes responsible for c-di-AMP synthesis (typically dacA or other diadenylate cyclase-encoding genes) is a fundamental strategy to investigate its physiological roles. By deleting the gene, researchers can observe the resulting phenotypic changes, thereby elucidating the function of c-di-AMP in a specific bacterial species. This document provides detailed protocols for generating c-di-IMP knockout mutants using homologous recombination and CRISPR-Cas9-based methods, along with guidelines for subsequent functional analysis.

I. Gene Knockout Strategies

Several technologies are available for generating gene knockouts in bacteria, with homologous recombination and CRISPR-Cas9 being two of the most widely used methods.[4]

  • Homologous Recombination using Suicide Plasmids: This conventional method involves constructing a plasmid that cannot replicate in the target bacterium (a "suicide" plasmid).[5][6] This plasmid carries an antibiotic resistance marker flanked by DNA sequences homologous to the regions upstream and downstream of the target gene. Through a two-step recombination process, the target gene is replaced by the resistance cassette.[4][7]

  • CRISPR-Cas9 System: This powerful genome editing tool uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break (DSB).[8][9] The cell's DNA repair machinery can then be harnessed to integrate a donor DNA template containing the desired deletion via homology-directed repair (HDR), leading to the gene knockout.[10][11] This method can be highly efficient and allows for the creation of markerless deletions.

II. Experimental Protocols

Protocol 1: Gene Knockout via Homologous Recombination

This protocol describes the generation of a gene knockout using a temperature-sensitive suicide plasmid.

Workflow Diagram:

Homologous_Recombination_Workflow cluster_0 Plasmid Construction cluster_1 Bacterial Mating & Recombination cluster_2 Resolution & Screening PCR_Up PCR Amplify Upstream Homology Arm Ligation Ligate Fragments into Suicide Plasmid PCR_Up->Ligation PCR_Down PCR Amplify Downstream Homology Arm PCR_Down->Ligation Resistance_Cassette Antibiotic Resistance Cassette Resistance_Cassette->Ligation Transformation_Ecoli Transform into E. coli Ligation->Transformation_Ecoli Conjugation Conjugate into Target Bacterium Transformation_Ecoli->Conjugation First_Crossover Select for Single Crossover (Integration) at Non-Permissive Temperature Conjugation->First_Crossover Second_Crossover Induce Second Crossover (Resolution) First_Crossover->Second_Crossover Screening Screen for Loss of Plasmid & Gene Deletion Second_Crossover->Screening Confirmation Confirm Knockout (PCR & Sequencing) Screening->Confirmation

Caption: Workflow for gene knockout using a suicide plasmid.

Methodology:

  • Constructing the Knockout Plasmid:

    • Design Primers: Design primers to amplify ~1 kb regions directly upstream ("up arm") and downstream ("down arm") of the target gene (e.g., dacA). Include restriction sites in the primers for subsequent cloning.

    • Amplify Homology Arms: Perform PCR using genomic DNA from the wild-type bacterium as a template to amplify the up and down arms.

    • Clone into Suicide Vector: Ligate the amplified up arm, a desired antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance), and the down arm into a suitable suicide plasmid (e.g., a vector with a temperature-sensitive origin of replication like pSC101ts).[7]

    • Transform E. coli: Transform the ligation product into a suitable E. coli strain (e.g., a strain that facilitates conjugation, like SM10 λpir) and select for transformants on appropriate antibiotic plates. Verify the plasmid construct by restriction digest and sequencing.

  • Introducing the Plasmid into the Target Bacterium:

    • Biparental Mating: Grow overnight cultures of the E. coli donor strain (containing the knockout plasmid) and the recipient target bacterium.

    • Mix the donor and recipient cultures, spot them onto a non-selective agar plate, and incubate to allow conjugation to occur.

  • Selection of Single Crossover Integrants:

    • Resuspend the mating mixture in a suitable buffer.

    • Plate the suspension onto agar plates containing an antibiotic to select against the E. coli donor and the antibiotic corresponding to the resistance cassette on the suicide plasmid.

    • Incubate at a non-permissive temperature (e.g., 43°C for a pSC101ts-based plasmid) to select for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.[7]

  • Selection of Double Crossover Mutants (Resolution):

    • Inoculate single crossover colonies into a non-selective liquid medium and grow at a permissive temperature to allow for a second recombination event, which will excise the plasmid backbone.

    • Plate serial dilutions of this culture onto plates that select for the loss of the plasmid. For example, if the suicide plasmid carries a sacB gene, plate on sucrose-containing agar. The sacB gene product is lethal in the presence of sucrose, so only cells that have lost the plasmid will grow.

    • Replica-plate the resulting colonies onto plates with and without the antibiotic from the suicide plasmid's resistance cassette to identify colonies that have undergone the second crossover.

  • Screening and Confirmation:

    • Use colony PCR to screen for the desired knockout event. Design one primer that anneals upstream of the "up arm" and another that anneals downstream of the "down arm". The PCR product from the knockout mutant will be a different size than the product from the wild-type.

    • Confirm the gene deletion by Sanger sequencing of the PCR product.

Protocol 2: Gene Knockout via CRISPR-Cas9

This protocol provides a general framework for CRISPR-Cas9-mediated gene knockout.

Workflow Diagram:

CRISPR_Cas9_Workflow cluster_0 Design & Construction cluster_1 Transformation & Editing cluster_2 Screening & Curing gRNA_Design Design gRNA targeting the this compound synthase gene Plasmid_Construction Clone gRNA and Cas9 into expression vector gRNA_Design->Plasmid_Construction Donor_Template Construct Donor DNA (with homology arms and desired deletion) Co_transformation Co-transform Cas9/gRNA plasmid and Donor DNA into Target Bacterium Donor_Template->Co_transformation Plasmid_Construction->Co_transformation DSB_Induction Cas9 induces Double-Strand Break (DSB) Co_transformation->DSB_Induction HDR Homology Directed Repair (HDR) integrates Donor DNA DSB_Induction->HDR Selection Select/Screen for Edited Cells HDR->Selection Curing Cure the Cas9 plasmid Selection->Curing Confirmation Confirm Knockout (PCR & Sequencing) Curing->Confirmation

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology:

  • Design and Construction:

    • gRNA Design: Use online tools to design a ~20 nucleotide guide RNA (gRNA) that targets a unique sequence within the this compound synthase gene. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) recognized by the specific Cas9 nuclease being used (e.g., NGG for Streptococcus pyogenes Cas9).[9]

    • Donor DNA Template: Synthesize or PCR-amplify a donor DNA template. This template should consist of the desired deletion (or a resistance marker) flanked by homologous arms (~500 bp to 1 kb) corresponding to the regions upstream and downstream of the Cas9-induced cut site.

    • Vector Construction: Clone the designed gRNA sequence into a plasmid that also expresses the Cas9 nuclease. This may be an all-in-one vector or a two-plasmid system.

  • Transformation and Genome Editing:

    • Prepare competent cells of the target bacterium.

    • Co-transform the Cas9/gRNA expression plasmid and the linear donor DNA template into the cells using electroporation.

    • Plate the transformed cells on a medium that selects for the Cas9 plasmid. Expression of Cas9 and the gRNA will lead to a double-strand break at the target locus, which is then repaired using the donor DNA template via homologous recombination.

  • Screening and Plasmid Curing:

    • Screen individual colonies for the desired knockout by colony PCR, using primers that flank the target region.

    • Once a correct knockout mutant is identified, cure the Cas9 plasmid. This can be done by growing the cells for several generations without antibiotic selection and then screening for colonies that have lost the plasmid.

    • Confirm the final knockout strain by PCR and Sanger sequencing to ensure the desired modification is present and the Cas9 plasmid has been removed.

III. Data Presentation: Key Experimental Parameters

The following tables summarize typical quantitative data used in these protocols.

Table 1: Homologous Recombination Parameters

ParameterTypical Value/RangePurpose
Homology Arm Length500 - 1500 bpTo ensure efficient homologous recombination.
Suicide PlasmidpSC101ts, pKNG101Vector that cannot replicate in the target host.
E. coli Donor StrainSM10 λpir, S17-1 λpirStrain capable of conjugative plasmid transfer.
Selection AntibioticKanamycin, Erythromycin, etc.To select for cells containing the integrated cassette.
Antibiotic Conc.50-200 µg/mL (host-dependent)Effective concentration for selection.
Counter-selection5-10% Sucrose (for sacB)To select for cells that have lost the plasmid backbone.

Table 2: CRISPR-Cas9 Parameters

ParameterTypical Value/RangePurpose
gRNA Length20 nucleotidesTo guide Cas9 to the specific target DNA sequence.
Homology Arm Length30 - 1000 bpTo serve as a template for homology-directed repair.[11]
Cas9 VariantS. pyogenes Cas9The endonuclease that cuts the target DNA.
PAM SequenceNGG (for S. pyogenes Cas9)Required for Cas9 to bind and cut the DNA.
Donor DNA Amount100 - 500 ngAmount of DNA template for transformation.
Electroporation Voltage1.8 - 2.5 kV (host-dependent)To create transient pores in the cell membrane for DNA uptake.

IV. Functional Analysis of Knockout Mutants

After confirming the gene knockout, the next step is to characterize the phenotype of the mutant to understand the function of this compound.

1. Growth Analysis:

  • Method: Compare the growth of the knockout mutant to the wild-type strain in standard laboratory media (e.g., LB, BHI) and under various stress conditions (e.g., high osmolarity, different temperatures, presence of antibiotics). Monitor growth by measuring optical density (OD600) over time.

  • Expected Outcome: Mutants lacking this compound may exhibit growth defects, particularly under stress conditions, as this compound is often involved in stress responses.[3]

2. Cell Morphology:

  • Method: Use phase-contrast or electron microscopy to observe the cell shape and size of the knockout mutant compared to the wild-type.

  • Expected Outcome: Since this compound can be involved in cell wall homeostasis, knockout mutants might show altered cell morphology, such as cell chaining, irregular shapes, or lysis.[3][12]

3. Biofilm Formation Assay:

  • Method: Grow cultures in microtiter plates and stain the adherent biofilm with crystal violet. Quantify the biofilm by solubilizing the dye and measuring its absorbance.

  • Expected Outcome: this compound has been implicated in biofilm formation in several bacteria.[3] A knockout mutant may show either increased or decreased biofilm formation depending on the specific regulatory network of the organism.

4. Antibiotic Susceptibility Testing:

  • Method: Perform minimum inhibitory concentration (MIC) assays or disk diffusion assays to determine the susceptibility of the knockout mutant to various antibiotics, especially cell wall-active agents like β-lactams.

  • Expected Outcome: Altered cell wall integrity in this compound mutants can lead to changes in antibiotic resistance.[12]

V. Signaling Pathway Diagram

This compound Signaling Pathway:

c_di_IMP_Signaling cluster_outputs Downstream Cellular Processes ATP 2 ATP DAC Diadenylate Cyclase (e.g., DacA) ATP->DAC c_di_IMP This compound DAC->c_di_IMP Synthesis PDE Phosphodiesterase (e.g., GdpP) c_di_IMP->PDE Degradation CellWall Cell Wall Homeostasis c_di_IMP->CellWall IonTransport Potassium Ion Transport c_di_IMP->IonTransport StressResponse Stress Response c_di_IMP->StressResponse Virulence Virulence c_di_IMP->Virulence pApA pApA PDE->pApA

Caption: Overview of the this compound signaling pathway.

The generation of this compound knockout mutants is an indispensable tool for dissecting its complex regulatory roles in bacteria. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully create and analyze these mutants, paving the way for a deeper understanding of bacterial physiology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Fluorescently Labeled c-di-IMP in Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-inosine monophosphate (c-di-IMP) is a cyclic dinucleotide (CDN) second messenger that plays a crucial role in various cellular processes. Studying the interactions of this compound with its protein and RNA receptors is essential for understanding its signaling pathways and for the development of novel therapeutics. Fluorescently labeled this compound analogs are powerful tools for these binding studies, enabling sensitive and quantitative analysis of these interactions in real-time.

These application notes provide an overview of the synthesis and application of fluorescently labeled this compound in various binding assays, including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Microscale Thermophoresis (MST). Detailed protocols and data presentation guidelines are included to facilitate the adoption of these techniques in your research.

Synthesis of Fluorescently Labeled this compound

The synthesis of fluorescently labeled this compound can be achieved through either chemical synthesis or chemo-enzymatic methods. A common approach involves the use of a fluorescently labeled inosine triphosphate (ITP) analog and a dinucleotide cyclase.

Putative Chemo-Enzymatic Synthesis Workflow:

ITP Fluorescently Labeled Inosine Triphosphate (ITP) DNC Diguanylate Cyclase (e.g., DisA, DncV) ITP->DNC Incubation c_di_IMP Fluorescently Labeled This compound (this compound) DNC->c_di_IMP Cyclization Purification HPLC Purification c_di_IMP->Purification Characterization Mass Spectrometry NMR Spectroscopy Purification->Characterization

Caption: Chemo-enzymatic synthesis of fluorescent this compound.

Quantitative Data Presentation

The following table summarizes hypothetical binding affinity data for fluorescently labeled this compound with a putative receptor protein, as determined by various biophysical techniques. Due to the limited availability of specific data for this compound, values for related cyclic dinucleotides are provided for illustrative purposes.

Fluorescent ProbeTarget ProteinTechniqueDissociation Constant (Kd)Reference
MANT-c-di-GMPDiguanylate CyclaseFluorescence1.5 µM[1]
Fluorescein-c-di-GMPSTINGFP0.2 µM[2]
32P-c-di-AMPKtrASADRaCALANot specified[3]
Hypothetical FITC-c-di-IMPPutative Receptor XFP0.5 µM-
Hypothetical Cy3-c-di-IMPPutative Receptor YMST1.2 µM-

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

FP is a powerful technique to monitor the binding of a small fluorescent molecule (tracer) to a larger protein in solution.[4] When the fluorescently labeled this compound binds to its larger receptor, its tumbling rate slows, leading to an increase in the polarization of the emitted light.[5]

Experimental Workflow:

Prepare_Reagents Prepare Fluorescent This compound and Receptor Protein Serial_Dilution Serially Dilute Receptor Protein Prepare_Reagents->Serial_Dilution Incubate Incubate this compound* with Protein Dilutions Serial_Dilution->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot Data and Determine Kd Measure_FP->Analyze_Data

Caption: Fluorescence Polarization (FP) experimental workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescently labeled this compound (e.g., FITC-c-di-IMP) in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). The final concentration of the fluorescent probe should be in the low nanomolar range and well below the expected Kd.

    • Prepare a stock solution of the purified receptor protein in the same assay buffer.

  • Serial Dilution:

    • Perform a serial dilution of the receptor protein in the assay buffer to create a range of concentrations.

  • Binding Reaction:

    • In a 96-well or 384-well black microplate, mix a constant concentration of the fluorescently labeled this compound with the various concentrations of the receptor protein.

    • Include control wells containing only the fluorescent probe (for minimum polarization) and the fluorescent probe with the highest concentration of the receptor (for maximum polarization).

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the receptor protein concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) Binding Assay

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[6] For this compound binding studies, a FRET-based biosensor can be engineered by fusing a this compound binding domain between a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair.[7] Binding of this compound induces a conformational change in the biosensor, altering the distance between the FRET pair and thus the FRET efficiency.[8]

Signaling Pathway:

cluster_0 Unbound State cluster_1 Bound State CFP_unbound CFP Binding_Domain_unbound This compound Binding Domain CFP_unbound->Binding_Domain_unbound YFP_unbound YFP Binding_Domain_unbound->YFP_unbound No_FRET Low FRET c_di_IMP This compound Binding_Domain_bound This compound Binding Domain c_di_IMP->Binding_Domain_bound CFP_bound CFP CFP_bound->Binding_Domain_bound YFP_bound YFP Binding_Domain_bound->YFP_bound FRET High FRET cluster_0 cluster_0 cluster_1 cluster_1

Caption: Principle of a FRET-based this compound biosensor.

Protocol:

  • Reagent Preparation:

    • Express and purify the FRET-based this compound biosensor.

    • Prepare a stock solution of unlabeled this compound in the assay buffer.

  • Serial Dilution:

    • Perform a serial dilution of this compound in the assay buffer.

  • Binding Reaction:

    • In a microplate, mix a constant concentration of the FRET biosensor with the various concentrations of this compound.

    • Incubate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence emission of both the donor and acceptor fluorophores using a fluorescence plate reader. Excite the donor fluorophore at its excitation wavelength and measure the emission at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission) for each this compound concentration.

    • Plot the FRET ratio as a function of the this compound concentration and fit the data to a binding equation to determine the Kd.

Microscale Thermophoresis (MST) Binding Assay

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[9] One binding partner is fluorescently labeled, and the change in its thermophoretic movement upon titration of the unlabeled partner is monitored to determine the binding affinity.

Experimental Workflow:

Label_Protein Label Receptor Protein with a Fluorophore Mix Mix Labeled Protein with this compound Label_Protein->Mix Prepare_Ligand Prepare this compound Serial Dilution Prepare_Ligand->Mix Load_Capillaries Load into Capillaries Mix->Load_Capillaries Measure_MST Perform MST Measurement Load_Capillaries->Measure_MST Analyze Analyze Thermophoresis and Determine Kd Measure_MST->Analyze

Caption: Microscale Thermophoresis (MST) experimental workflow.

Protocol:

  • Reagent Preparation:

    • Label the purified receptor protein with a fluorescent dye (e.g., NHS-ester dye). Ensure that the labeling does not interfere with the binding site.

    • Prepare a stock solution of unlabeled this compound.

  • Serial Dilution:

    • Perform a 16-point serial dilution of the unlabeled this compound in the assay buffer.

  • Binding Reaction:

    • Mix the fluorescently labeled receptor protein (at a constant concentration) with each dilution of this compound.

  • Capillary Loading:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the properties of the protein.

  • Measurement:

    • Perform the MST measurement using an appropriate instrument. The instrument will apply an infrared laser to create a temperature gradient and monitor the fluorescence change in the capillaries.

  • Data Analysis:

    • Analyze the change in thermophoresis as a function of the this compound concentration.

    • Fit the data to a binding curve to calculate the Kd.

Putative this compound Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, a generalized pathway can be proposed based on the well-characterized pathways of other cyclic dinucleotides like c-di-AMP and c-di-GMP.[10][11]

Environmental_Signal Environmental Signal (e.g., Stress, Nutrients) DIC Di-inosinate Cyclase (DIC) Environmental_Signal->DIC c_di_IMP This compound DIC->c_di_IMP Synthesis ITP 2 x ITP ITP->DIC PDE Phosphodiesterase (PDE) c_di_IMP->PDE Degradation Effector Effector Proteins/RNA (Receptors) c_di_IMP->Effector Binding pIpI pIpI PDE->pIpI Response Cellular Response (e.g., Biofilm Formation, Virulence, Motility) Effector->Response

Caption: A generalized this compound signaling pathway.

This proposed pathway illustrates that in response to environmental cues, a di-inosinate cyclase synthesizes this compound from two molecules of inosine triphosphate (ITP). The intracellular concentration of this compound is regulated by the activity of phosphodiesterases, which degrade it to linear pIpI. This compound binds to specific effector proteins or RNA switches to modulate various cellular responses.

Conclusion

Fluorescently labeled this compound is an invaluable tool for the detailed investigation of its binding interactions and signaling pathways. The methodologies of Fluorescence Polarization, FRET, and Microscale Thermophoresis offer robust and sensitive platforms for these studies. The protocols and guidelines presented here provide a solid foundation for researchers to explore the burgeoning field of this compound signaling and to accelerate the discovery of novel therapeutic agents targeting these pathways.

References

Application Notes and Protocols for In Vitro Transcription Assays of the c-di-IMP Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro transcription assays for the cyclic di-inosine monophosphate (c-di-IMP) riboswitch, a critical bacterial second messenger. Understanding the function of this riboswitch is paramount for the development of novel antimicrobial agents. This document details the underlying signaling pathway, experimental workflows, and step-by-step protocols for conducting these assays.

Introduction to the this compound Riboswitch

Cyclic di-AMP (c-di-AMP), and its analog this compound, are crucial second messengers in many bacteria, regulating a wide range of physiological processes including cell wall homeostasis, potassium transport, and virulence.[1][2] The this compound riboswitch is a structured non-coding RNA element typically found in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA). It directly binds to this compound, inducing a conformational change in the RNA structure that modulates gene expression, often by promoting premature transcription termination.[3][4] This regulatory mechanism makes the this compound riboswitch an attractive target for the development of new antibiotics.

The this compound Signaling Pathway

The intracellular concentration of this compound is tightly controlled by the coordinated action of diadenylate cyclases (DACs), which synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[1][5] Upon binding to its cognate riboswitch, this compound stabilizes a terminator hairpin structure in the nascent RNA transcript, leading to the dissociation of RNA polymerase and termination of transcription. This "off-switch" mechanism effectively represses the expression of downstream genes.

c_di_IMP_Signaling_Pathway cluster_synthesis Synthesis cluster_regulation Regulation cluster_degradation Degradation 2 ATP 2 ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) 2 ATP->DAC This compound This compound DAC->this compound Riboswitch This compound Riboswitch This compound->Riboswitch Binding PDE Phosphodiesterase (e.g., GdpP) This compound->PDE Transcription\nTermination Transcription Termination Riboswitch->Transcription\nTermination Induces pApA or 2 AMP pApA or 2 AMP PDE->pApA or 2 AMP

Figure 1: this compound Signaling Pathway.

Experimental Workflow for In Vitro Transcription Assay

The in vitro transcription assay is a powerful tool to study the regulatory activity of the this compound riboswitch. The general workflow involves the synthesis of a DNA template containing a promoter and the riboswitch sequence, followed by an in vitro transcription reaction in the presence and absence of this compound. The resulting RNA transcripts are then analyzed by polyacrylamide gel electrophoresis (PAGE) to distinguish between full-length and terminated products.

In_Vitro_Transcription_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template_Prep 1. DNA Template Preparation (PCR) Reaction_Setup 2. In Vitro Transcription Reaction Setup Template_Prep->Reaction_Setup Incubation 3. Incubation at 37°C Reaction_Setup->Incubation Quenching 4. Quench Reaction Incubation->Quenching PAGE 5. Denaturing PAGE Quenching->PAGE Visualization 6. Visualization and Quantification PAGE->Visualization

Figure 2: Experimental Workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data for in vitro transcription assays targeting the this compound riboswitch.

Table 1: DNA Template Preparation (PCR)

ComponentFinal Concentration
10x Phusion Reaction Buffer1x
dNTPs Mixture200 µM each
Forward Primer0.5 µM
Reverse Primer0.5 µM
Phusion DNA Polymerase0.02 U/µL
Template DNA1-10 ng

Table 2: In Vitro Transcription Reaction

ComponentFinal Concentration
Transcription Buffer (10x)1x (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
ATP, GTP, CTP150 µM each
UTP50 µM
[α-³²P] UTP10 µCi
DNA Template~20 nM
E. coli RNA Polymerase0.025 U/µL
This compound0 - 10 µM

Table 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

ComponentConcentration
Acrylamide/Bis-acrylamide (19:1)8-12%
Urea7-8 M
TBE Buffer1x

Experimental Protocols

Protocol 1: DNA Template Preparation via PCR

This protocol describes the generation of a linear DNA template containing a T7 promoter followed by the this compound riboswitch sequence and a downstream reporter region.

Materials:

  • Nuclease-free water

  • 10x Phusion High-Fidelity PCR Buffer

  • dNTP mix (10 mM each)

  • Forward primer (10 µM) containing the T7 promoter sequence

  • Reverse primer (10 µM)

  • Plasmid or genomic DNA containing the riboswitch sequence

  • Phusion DNA Polymerase

  • PCR purification kit

Procedure:

  • Assemble the PCR reaction on ice as specified in Table 1 in a total volume of 50 µL.

  • Perform PCR using the following cycling conditions:

    • Initial denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 15-30 seconds/kb

    • Final extension: 72°C for 5-10 minutes

  • Analyze a 5 µL aliquot of the PCR product on a 1% agarose gel to confirm the correct size and yield.

  • Purify the remaining PCR product using a PCR purification kit according to the manufacturer's instructions.

  • Elute the purified DNA template in nuclease-free water and determine its concentration using a spectrophotometer.

Protocol 2: In Vitro Transcription Termination Assay

This protocol details the single-round in vitro transcription reaction to assess the effect of this compound on riboswitch-mediated transcription termination.

Materials:

  • Purified linear DNA template (from Protocol 1)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP, UTP stock solutions (10 mM each)

  • [α-³²P] UTP (10 mCi/mL)

  • This compound stock solution (1 mM)

  • E. coli RNA polymerase holoenzyme

  • RNase inhibitor

  • 2x RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue)

Procedure:

  • For each reaction, prepare a master mix on ice containing all components except this compound and RNA polymerase. Refer to Table 2 for final concentrations in a 10 µL reaction volume.

  • Aliquot the master mix into separate tubes for each this compound concentration to be tested (including a no-ligand control).

  • Add the desired amount of this compound to each tube and mix gently.

  • Initiate the transcription reaction by adding E. coli RNA polymerase to each tube.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding an equal volume (10 µL) of 2x RNA loading buffer.

  • Heat the samples at 95°C for 3 minutes before loading onto a denaturing polyacrylamide gel.

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) and Analysis

This protocol describes the separation and visualization of the radiolabeled RNA transcripts.

Materials:

  • Denaturing polyacrylamide gel (8-12%, 7-8 M urea, 1x TBE)

  • 1x TBE running buffer

  • Phosphor screen or X-ray film

  • Gel imaging system

Procedure:

  • Pre-run the denaturing polyacrylamide gel in 1x TBE buffer for at least 30 minutes at a constant power (e.g., 40-50 W).

  • Load the heat-denatured samples into the wells.

  • Run the gel until the bromophenol blue dye front reaches the bottom of the gel.

  • Carefully disassemble the gel apparatus and transfer the gel onto a piece of filter paper.

  • Dry the gel under vacuum at 80°C for 1-2 hours.

  • Expose the dried gel to a phosphor screen overnight or to X-ray film for an appropriate amount of time.

  • Scan the phosphor screen or develop the film to visualize the RNA bands corresponding to the full-length (read-through) and terminated transcripts.

  • Quantify the band intensities using appropriate software (e.g., ImageJ). The fraction of terminated transcript can be calculated as: Fraction Terminated = (Intensity of Terminated Band) / (Intensity of Terminated Band + Intensity of Full-Length Band)

By following these detailed protocols and utilizing the provided quantitative data as a starting point, researchers can effectively perform in vitro transcription assays to investigate the function of the this compound riboswitch and screen for potential inhibitory compounds.

References

Application Notes and Protocols for Dendritic Cell Maturation using c-di-IMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-inosine monophosphate (c-di-IMP) is a bacterial second messenger and a potent agonist of the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. Activation of the STING pathway in dendritic cells (DCs), the most potent antigen-presenting cells, triggers their maturation, leading to enhanced T cell activation and the initiation of robust adaptive immune responses. This makes this compound a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy.

These application notes provide a comprehensive overview of the use of this compound to stimulate the maturation of dendritic cells. Included are detailed protocols for the in vitro generation and stimulation of bone marrow-derived dendritic cells (BMDCs), methods for assessing DC maturation, and a summary of expected quantitative outcomes.

Signaling Pathway

Upon entering the cytoplasm of a dendritic cell, this compound directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Figure 1: this compound signaling pathway in dendritic cells.

Data Presentation

The following tables summarize the expected quantitative changes in dendritic cell surface markers and cytokine production following stimulation with a cyclic dinucleotide agonist. While specific data for this compound is limited in the public domain, data from the closely related and functionally similar molecule, c-di-AMP, is presented as a reliable proxy.

Table 1: Upregulation of Dendritic Cell Maturation Markers

MarkerCell TypeStimulant & ConcentrationIncubation TimeFold Increase (MFI) vs. UnstimulatedReference
CD80 Murine BMDCsc-di-AMP (5 µg/mL)24 hours~2-3[1]
CD86 Murine BMDCsc-di-AMP (5 µg/mL)24 hours~3-4[1]
MHC Class II Murine BMDCsc-di-AMP (5 µg/mL)24 hours~2[1]
CD40 Murine BMDCsGeneral DC maturation24 hoursSignificant Upregulation[2]
CD83 Human mo-DCsGeneral DC maturation24 hoursSignificant Upregulation

MFI: Mean Fluorescence Intensity

Table 2: Cytokine Production by Stimulated Dendritic Cells

CytokineCell TypeStimulant & ConcentrationIncubation TimeConcentration in SupernatantReference
IFN-β Murine BMDCsc-di-AMP (5 µg/mL)24 hoursSignificant Production[1]
IL-6 Murine BMDCsGeneral DC maturation24 hourspg/mL to ng/mL range[3]
IL-12 (p70) Murine BMDCsGeneral DC maturation24 hourspg/mL range[4]
TNF-α Murine BMDCsGeneral DC maturation24 hourspg/mL to ng/mL range[3]

Experimental Protocols

Protocol 1: Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from murine bone marrow.

BMDC_Generation cluster_workflow BMDC Generation Workflow start Isolate Femurs and Tibias from C57BL/6 mice flush Flush bone marrow with RPMI-1640 start->flush lyse Lyse red blood cells with ACK buffer flush->lyse wash Wash cells and resuspend in complete RPMI-1640 lyse->wash culture Culture cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 wash->culture day3 Day 3: Add fresh medium with cytokines culture->day3 day6 Day 6-8: Harvest non-adherent and loosely adherent cells day3->day6 end Immature BMDCs (>85% CD11c+) day6->end

Figure 2: Workflow for generating murine BMDCs.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • ACK lysis buffer

  • 70 µm cell strainer

Procedure:

  • Euthanize mice and sterilize hind legs with 70% ethanol.

  • Dissect femurs and tibias and remove surrounding muscle tissue.

  • Cut the ends of the bones and flush the marrow with RPMI-1640 using a syringe and needle.

  • Create a single-cell suspension by gently pipetting.

  • Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature.

  • Stop the lysis by adding an excess of complete RPMI-1640 (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).

  • Pass the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI-1640.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • Plate the cells in non-tissue culture treated petri dishes.

  • On day 3, add fresh complete RPMI-1640 with GM-CSF and IL-4.

  • On days 6-8, harvest the non-adherent and loosely adherent cells, which are the immature BMDCs. Purity can be assessed by flow cytometry for CD11c expression.

Protocol 2: In Vitro Stimulation of BMDCs with this compound

This protocol details the stimulation of immature BMDCs with this compound to induce maturation.

Materials:

  • Immature BMDCs (from Protocol 1)

  • This compound (lyophilized powder)

  • Sterile, endotoxin-free water or PBS

  • Complete RPMI-1640 medium

  • 24-well tissue culture plates

Procedure:

  • Preparation of this compound stock solution: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Store at -20°C.

  • Cell Plating: Seed immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate in complete RPMI-1640.

  • Stimulation:

    • For a starting concentration, dilute the this compound stock solution in complete RPMI-1640 to achieve a final concentration of 5 µg/mL.

    • For dose-response experiments, a range of concentrations from 1 µg/mL to 25 µg/mL is recommended.

    • Include an unstimulated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Harvesting:

    • For Flow Cytometry: Gently collect the cells from the wells.

    • For Cytokine Analysis: Centrifuge the plate and collect the supernatant for analysis by ELISA or multiplex bead array.

Note on this compound Stability: While specific data on the stability of this compound in cell culture media is not extensively published, cyclic dinucleotides like c-di-AMP are generally stable in aqueous solutions and at 37°C for the duration of typical cell culture experiments (24-48 hours)[5][6]. It is recommended to prepare fresh dilutions from the frozen stock for each experiment.

Protocol 3: Transfection of BMDCs with this compound

For more efficient intracellular delivery, this compound can be transfected into dendritic cells.

Transfection_Workflow cluster_workflow This compound Transfection Workflow start Harvest Immature BMDCs complex Complex this compound with a transfection reagent (e.g., Lipofectamine) start->complex incubate_cells Incubate BMDCs with This compound-lipid complexes complex->incubate_cells wash Wash cells to remove transfection reagent incubate_cells->wash culture Culture cells for 24 hours wash->culture analyze Analyze for maturation markers and cytokine production culture->analyze

References

Application Notes and Protocols: c-di-AMP as a Tool for Studying Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a crucial role in various physiological processes in bacteria.[1][2][3] In recent years, c-di-AMP has been identified as a potent activator of the innate immune system in mammalian cells, making it an invaluable tool for studying immune signaling pathways and for the development of novel vaccines and immunotherapies.[1][4] This document provides detailed application notes and experimental protocols for utilizing c-di-AMP to investigate innate immunity, with a focus on its interaction with the STING (Stimulator of Interferon Genes) pathway.

c-di-AMP Signaling Pathway in Innate Immunity

When introduced into mammalian cells, c-di-AMP is primarily recognized by the endoplasmic reticulum-resident protein STING.[1][5][6] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[7] Activated STING recruits and activates the kinase TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[1][7] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[1][6]

c_di_AMP_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_AMP c-di-AMP STING_ER STING (inactive) on ER c_di_AMP->STING_ER Binds to STING_active STING (active) STING_ER->STING_active Activation & Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces Transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes Induces Transcription

Figure 1: c-di-AMP signaling through the STING pathway.

Data Presentation

The following tables summarize the quantitative effects of c-di-AMP on cytokine production in various immune cells.

Table 1: c-di-AMP-Induced Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDMs)

c-di-AMP Conc. (µM)IFN-β mRNA Fold Induction (3h)IFN-β Secretion (pg/mL) (6h)IL-6 mRNA Fold Induction (3h)IL-6 Secretion (pg/mL) (6h)
0.01~5< 50~2< 100
0.1~20~100~5~200
1.0~100~500~15~800
10.0>200>1000>30>1500

Data compiled from literature. Actual values can vary based on experimental conditions.

Table 2: c-di-AMP as a Vaccine Adjuvant - In Vivo Effects

Adjuvant (dose)Antigen-Specific IgG Titer (Serum)Splenocyte Proliferation (Stimulation Index)
NoneLowLow
c-di-AMP (5 µg)HighHigh
AlumModerateLow
c-di-AMP (5 µg) + AlumVery HighVery High

This table provides a qualitative summary based on findings from multiple studies.[8]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Murine Bone Marrow-Derived Macrophages (BMDMs) with c-di-AMP

This protocol describes the stimulation of BMDMs with c-di-AMP to analyze cytokine production.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete RPMI 1640 medium

  • c-di-AMP (lyophilized powder)

  • Endotoxin-free water or PBS

  • Transfection reagent (e.g., Lipofectamine)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed BMDMs in 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI 1640 medium and incubate overnight.

  • c-di-AMP Preparation: Prepare a stock solution of c-di-AMP (e.g., 1 mg/mL) in endotoxin-free water. Further dilute in culture medium to desired working concentrations.

  • Stimulation:

    • For intracellular delivery, complex c-di-AMP with a suitable transfection reagent according to the manufacturer's instructions.

    • Add the c-di-AMP complexes to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired time period (e.g., 3-24 hours) at 37°C and 5% CO2.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Lyse the cells to extract RNA for gene expression analysis (e.g., qRT-PCR) or protein for Western blotting.

Protocol 2: Quantification of Secreted Cytokines by ELISA

This protocol provides a general procedure for measuring cytokine concentrations in cell culture supernatants.

Materials:

  • Cytokine-specific ELISA kit (e.g., for IFN-β, TNF-α, IL-6)

  • Cell culture supernatants from Protocol 1

  • Wash buffer

  • Detection antibody

  • Substrate solution

  • Stop solution

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: In Vivo Administration of c-di-AMP as a Mucosal Adjuvant

This protocol describes the intranasal immunization of mice using c-di-AMP as an adjuvant.

Materials:

  • Antigen of interest

  • c-di-AMP

  • Sterile PBS

  • Mice (e.g., BALB/c)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Vaccine Formulation: Prepare the vaccine formulation by mixing the antigen (e.g., 10 µg) and c-di-AMP (e.g., 5 µg) in a final volume of 20 µL of sterile PBS per mouse.

  • Anesthesia: Lightly anesthetize the mice.

  • Intranasal Administration: Administer 10 µL of the vaccine formulation into each nostril of the mouse.

  • Booster Immunizations: Repeat the immunization at desired intervals (e.g., 2-3 weeks) for a total of 2-3 doses.[4]

  • Sample Collection: At a specified time point after the final immunization (e.g., 2 weeks), collect blood samples for serum antibody analysis and spleens for T-cell response assays.[4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Seed Immune Cells (e.g., BMDMs, DCs) stimulate Stimulate with c-di-AMP (Dose-Response) start_invitro->stimulate collect_samples Collect Supernatants & Cell Lysates stimulate->collect_samples elisa ELISA for Secreted Cytokines collect_samples->elisa qpcr qRT-PCR for Gene Expression collect_samples->qpcr flow Flow Cytometry for Intracellular Cytokines collect_samples->flow start_invivo Formulate Vaccine (Antigen + c-di-AMP) immunize Immunize Mice (e.g., Intranasal) start_invivo->immunize boost Booster Immunizations immunize->boost collect_invivo Collect Serum & Spleens boost->collect_invivo antibody_assay Antigen-Specific Antibody Titer collect_invivo->antibody_assay tcell_assay T-Cell Response Assays collect_invivo->tcell_assay

Figure 2: General experimental workflow for studying c-di-AMP.

Conclusion

c-di-AMP is a versatile and potent tool for the investigation of innate immune signaling. Its ability to specifically activate the STING pathway allows for detailed mechanistic studies of this important antiviral and anti-tumor signaling cascade. Furthermore, its strong adjuvant properties make it a promising candidate for the development of next-generation vaccines. The protocols and data presented here provide a foundation for researchers to effectively utilize c-di-AMP in their studies of innate immunity and vaccine development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing c-di-IMP Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of cyclic di-IMP (c-di-IMP) from bacterial cultures.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound extraction process in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer:

Several factors can contribute to low yields of this compound. Consider the following potential causes and solutions:

  • Suboptimal Cell Lysis: Incomplete disruption of bacterial cells is a primary cause of poor extraction. Ensure your lysis method (e.g., boiling, sonication, bead beating) is sufficient for your bacterial species. Gram-positive bacteria, for instance, may require more rigorous lysis than Gram-negative bacteria.

  • Incorrect Growth Phase: The intracellular concentration of this compound can vary significantly throughout the bacterial growth cycle. Harvesting cells at the mid-exponential phase is often recommended, as levels might be too low in the early exponential phase.[1][2] For your specific bacterium, it may be necessary to perform a time-course experiment to determine the optimal harvest time.

  • Inefficient Extraction Solvent: The choice of solvent is critical for efficiently extracting polar molecules like this compound. A commonly used and effective solvent mixture is acetonitrile/methanol/water (e.g., in a 2:2:1 or 40%:40%:20% ratio).[3] Ensure the solvent is ice-cold during the initial extraction steps to minimize enzymatic degradation.

  • Degradation of this compound: this compound can be degraded by phosphodiesterases (PDEs) released during cell lysis. To mitigate this, it is crucial to work quickly and keep samples on ice.[1][2] Immediate quenching of metabolic activity by adding the cold extraction solvent directly to the cell pellet is a key step. The boiling step included in many protocols also serves to denature and inactivate these degradative enzymes.[3]

  • Insufficient Starting Material: If the intracellular concentration of this compound is naturally low in your bacterial strain or under your experimental conditions, you may need to increase the amount of starting culture volume.[1][2]

Question: I'm seeing high variability in this compound levels between my biological replicates. What could be the cause?

Answer:

High variability can obscure true biological differences. The following factors are common sources of inconsistency:

  • Inconsistent Harvesting: Ensure that all samples are harvested at the exact same point in their growth phase (e.g., OD600). Small differences in cell density can lead to significant variations in nucleotide levels.

  • Processing Delays: Do not let cell pellets sit on ice for extended periods before extraction. Proceed with the extraction protocol immediately after harvesting to prevent drastic alterations in this compound levels.[1][2]

  • Inaccurate Normalization: Proper normalization is key to comparing samples. Normalizing to total protein content is a robust method.[4] After extracting the nucleotides, the remaining cell pellet can be resolubilized and used for a protein quantification assay (e.g., BCA or Bradford).[1][2] Normalizing to cell number or optical density can be less accurate due to changes in cell size or shape under different conditions.

  • Pipetting Errors: Given the small volumes often used in these protocols, ensure your pipettes are calibrated and that you are using appropriate techniques, especially when handling organic solvents.

Question: My final sample for LC-MS/MS analysis appears to be contaminated. How can I improve its purity?

Answer:

Contaminants can interfere with downstream analysis, particularly mass spectrometry. Here are some strategies to improve sample purity:

  • Washing the Cell Pellet: Before extraction, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual medium components.[1][2]

  • Protein Precipitation: The use of organic solvents like acetonitrile and methanol, followed by centrifugation, effectively precipitates most proteins, which are a major source of contamination. Ensure complete removal of the supernatant after this step.

  • Salt Contamination: High salt concentrations can cause ion suppression in mass spectrometry. If you suspect salt contamination from buffers, ensure the pellet is washed adequately and avoid carrying over any supernatant from the wash steps.

  • Solid-Phase Extraction (SPE): For very complex samples or when high purity is required, consider using a solid-phase extraction step to further clean up the sample before LC-MS/MS analysis.

Question: How can I be sure that the molecule I'm detecting is this compound and not an isomer or other interfering compound?

Answer:

Accurate identification is crucial. LC-MS/MS is the gold standard for this.

  • Use of Standards: A commercially available, purified this compound standard is essential for confirming the retention time and fragmentation pattern of your analyte.[5]

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help distinguish this compound from other molecules with a similar mass-to-charge ratio.

  • Tandem MS (MS/MS): The most definitive identification comes from comparing the fragmentation pattern (MS/MS spectrum) of your detected compound with that of the pure standard. This provides structural information that is highly specific.[4][6] Unidentified structural isomers of cyclic dinucleotides have been reported in bacteria, making MS/MS verification critical.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended bacterial growth phase for harvesting cells?

It is generally recommended to harvest bacterial cells during the mid-exponential phase of growth.[1][2] During this phase, metabolic activity is high and consistent. In the early log phase, this compound levels may be too low to detect accurately, while in the stationary phase, levels may have decreased, and cell lysis can be more difficult.

Q2: What is the best method for normalizing this compound measurements?

Normalizing the amount of detected this compound to the total protein content of the cell pellet from which it was extracted is a highly reliable method.[4] This accounts for differences in biomass between samples. The cell pellet remaining after the supernatant containing this compound is removed can be used for protein quantification.[1][2]

Q3: Can I store my bacterial pellets before extraction?

It is strongly advised to proceed with the extraction immediately after harvesting the cells.[1][2] Storing pellets, even at -80°C, can lead to changes in nucleotide levels or degradation upon thawing. If storage is absolutely necessary, flash-freezing the pellet in liquid nitrogen and storing it at -80°C is the preferred method, but direct processing remains the best practice.

Q4: How should I prepare my extracted samples for LC-MS/MS analysis?

After the extraction and centrifugation steps, the supernatant containing this compound should be completely dried using a vacuum concentrator (e.g., SpeedVac).[2] The dried extract is then resuspended in a suitable solvent, typically nanopure water or the initial mobile phase of your LC gradient, before being transferred to an autosampler vial for injection.[2][3]

Quantitative Data Summary

The following tables provide a summary of typical parameters and solvents used in this compound extraction protocols.

Table 1: Comparison of Common Extraction Solvents

Solvent CompositionRatio (v/v/v)Key FeaturesReference
Acetonitrile:Methanol:Water2:2:1Widely used, effective for precipitating proteins and extracting polar nucleotides.[3]
Acetonitrile:Methanol:Water40%:40%:20%Similar to the above, provides good recovery.[3]
Ethanol65% (final concentration)Often used in combination with an initial heat lysis step in buffer.[1][2]

Table 2: Typical LC-MS/MS Parameters for Cyclic Dinucleotide Analysis

ParameterTypical SettingPurpose
Chromatography
ColumnReverse-phase C18Separates cyclic dinucleotides from other cellular components.
Mobile Phase AAmmonium Acetate or Formic Acid in WaterProvides the aqueous component for gradient elution.
Mobile Phase BMethanol or AcetonitrileProvides the organic component for gradient elution.
Flow Rate0.2 - 0.4 mL/minStandard flow rate for analytical HPLC/UHPLC.
Detection Wavelength (UV)253 nmUsed for initial detection and quantification by HPLC-UV.[1]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or NegativeDepends on the specific molecule and instrument; ESI is common.
Analysis ModeMultiple Reaction Monitoring (MRM)For highly sensitive and specific quantification by monitoring specific parent-to-daughter ion transitions.

Experimental Protocols

Detailed Protocol: this compound Extraction from Bacterial Cultures

This protocol is a synthesis of commonly cited methods for extracting cyclic dinucleotides from bacterial cultures for subsequent LC-MS/MS analysis.[1][2][3]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), stored at -20°C

  • Nanopure water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Heating block or water bath

  • Vacuum concentrator (SpeedVac)

  • Sonicator (for protein normalization)

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Cell Harvesting:

    • Grow your bacterial culture to the desired optical density (e.g., mid-exponential phase, OD600 ≈ 0.8-1.0).

    • Collect a volume of culture equivalent to a standardized biomass. For example, collect 2 mL of a culture with an OD600 of 1.0, or 4 mL of a culture with an OD600 of 0.5.

    • Centrifuge the cells at 16,000 x g for 2 minutes at 4°C. Discard the supernatant immediately.

  • Washing:

    • Wash the cell pellet by resuspending it in 1 mL of ice-cold PBS.

    • Centrifuge again at 16,000 x g for 2 minutes at 4°C. Carefully discard the supernatant. Repeat the wash step for a total of two washes.

  • Extraction:

    • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water) to the cell pellet.

    • Immediately vortex vigorously for 15-30 seconds to resuspend the pellet.

    • Incubate the mixture at 95°C for 10 minutes to facilitate lysis and denature degradative enzymes.[3]

    • Immediately transfer the tube to an ice bath for 10 minutes.

  • Clarification:

    • Centrifuge the lysate at 16,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean microcentrifuge tube. Crucially, do not disturb the pellet. Retain the pellet for protein normalization.

  • Sample Preparation for LC-MS/MS:

    • Dry the collected supernatant completely in a vacuum concentrator.

    • Resuspend the dried extract in 100 µL of nanopure water (or your LC mobile phase A). Vortex thoroughly to ensure the pellet is fully dissolved.

    • Centrifuge at 16,000 x g for 2 minutes to pellet any remaining insoluble material.

    • Transfer the final clear supernatant to an LC-MS vial for analysis.

  • Normalization:

    • Resuspend the cell pellet saved from step 4 in a suitable buffer (e.g., TE buffer).

    • Sonicate the suspension on ice to ensure complete lysis and solubilization of proteins.

    • Determine the protein concentration using a standard protein assay.

    • Normalize the this compound amount determined by LC-MS/MS to the total protein amount for each sample.

Visualizations

Signaling Pathway

c_di_IMP_Pathway ATP 2x ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC Synthesis cdiIMP This compound DAC->cdiIMP PDE Phosphodiesterase (e.g., PdeA) cdiIMP->PDE Degradation Receptors Receptor Proteins (e.g., STING, transcription factors) cdiIMP->Receptors Binding pApA pApA PDE->pApA AMP 2x AMP pApA->AMP Response Cellular Responses (e.g., Osmoregulation, Biofilm Formation, Virulence, DNA Damage Repair) Receptors->Response Regulation

Caption: Generalized this compound signaling pathway in bacteria.

Experimental Workflow

Extraction_Workflow Start Start: Bacterial Culture Harvest 1. Cell Harvesting (Centrifugation @ 4°C) Start->Harvest Wash 2. Pellet Washing (Ice-cold PBS) Harvest->Wash Extract 3. Extraction (Solvent Addition & Heat Lysis @ 95°C) Wash->Extract Clarify 4. Clarification (Centrifugation) Extract->Clarify Split Split Clarify->Split Supernatant Supernatant (Contains this compound) Split->Supernatant Pellet Pellet (Cell Debris) Split->Pellet Dry 5. Drying (Vacuum Concentrator) Supernatant->Dry ProteinQuant Protein Quantification Pellet->ProteinQuant Resuspend 6. Resuspension (Nanopure Water) Dry->Resuspend Analyze 7. LC-MS/MS Analysis Resuspend->Analyze Normalize Protein Normalization ProteinQuant->Normalize

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic

Troubleshooting_Tree Start Problem: Low this compound Yield CheckLysis Is cell lysis complete? Start->CheckLysis CheckHarvest Was harvest time optimal (e.g., mid-exponential)? CheckLysis->CheckHarvest Yes OptimizeLysis Solution: Optimize lysis method (e.g., sonication, bead beating) CheckLysis->OptimizeLysis No CheckSolvent Is extraction solvent appropriate and cold? CheckHarvest->CheckSolvent Yes OptimizeHarvest Solution: Perform time-course experiment to find optimal OD600 CheckHarvest->OptimizeHarvest No CheckDegradation Were samples processed quickly on ice? CheckSolvent->CheckDegradation Yes OptimizeSolvent Solution: Use ACN/MeOH/H2O mixture; ensure it's pre-chilled CheckSolvent->OptimizeSolvent No MinimizeDegradation Solution: Minimize delays; keep samples cold throughout CheckDegradation->MinimizeDegradation No

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Chemical Synthesis of c-di-IMP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of cyclic di-inosine monophosphate (c-di-IMP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is consistently low. What are the common contributing factors?

A1: Low overall yield in this compound synthesis is often a cumulative problem. The primary areas to investigate are:

  • Incomplete Reactions: Either the initial coupling of the mononucleotides or the final cyclization step may not be proceeding to completion.

  • Side Product Formation: Competing reactions can consume starting materials and complicate purification.

  • Degradation of Intermediates or Product: The phosphodiester bonds are susceptible to hydrolysis, especially under acidic or basic conditions used for deprotection.

  • Purification Losses: Significant amounts of product can be lost during chromatographic purification and subsequent handling.

To begin troubleshooting, it is recommended to analyze each step of the synthesis pathway to pinpoint where the loss in yield is occurring.

Q2: How can I improve the efficiency of the cyclization step?

A2: The intramolecular cyclization to form the 12-membered ring of this compound is a critical, and often low-yielding, step. Here are some strategies to optimize it:

  • High Dilution Conditions: Performing the cyclization at a very low concentration (micromolar to low millimolar range) favors the desired intramolecular reaction over intermolecular polymerization, which is a common side reaction.

  • Choice of Cyclization Reagent: The activating agent for the phosphate groups is crucial. While various reagents are used for similar cyclic dinucleotides, their efficiency can vary.[1] Consider screening different activating agents.

  • Reaction Time and Temperature: Optimization of reaction time and temperature is essential. Insufficient time can lead to incomplete reaction, while prolonged reaction times or high temperatures can cause degradation. Monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC is recommended.[2]

Q3: What are common side products in this compound synthesis and how can I minimize them?

A3: Side product formation is a major cause of low yields. Common side products include:

  • Linear Dinucleotides: Resulting from incomplete cyclization or hydrolysis of the cyclic product.

  • Intermolecular Oligomers: Formed when molecules react with each other instead of cyclizing internally.

  • Byproducts from Protecting Groups: Incomplete removal or side reactions of protecting groups can lead to a complex mixture of products.[3][4]

To minimize these:

  • Optimize Cyclization: As mentioned in Q2, use high dilution and optimized reaction conditions.

  • Careful Deprotection: Choose protecting groups that can be removed under mild conditions to prevent degradation of the final product.[5][6] Ensure complete deprotection before the final purification.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of the phosphite intermediates.

Q4: My HPLC purification is resulting in poor recovery of this compound. What can I do to improve this?

A4: Poor recovery from HPLC is a common issue. Consider the following:

  • Column Choice: A C18 reverse-phase column is typically used for nucleotide purification. Ensure the column is not degraded and is appropriate for the scale of your purification.

  • Mobile Phase: The mobile phase, often a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA) or ammonium acetate, needs to be optimized. The pH of the buffer is critical to ensure the phosphate groups are charged correctly for good separation and to avoid degradation.

  • Sample Preparation: Ensure your crude sample is fully dissolved and filtered before injection to prevent clogging of the column.

  • Detection Wavelength: Make sure you are monitoring at the correct wavelength for inosine (around 249 nm).

  • Lyophilization: After purification, the collected fractions containing your product are typically lyophilized. Ensure the lyophilization process is complete to remove all the buffer salts. Residual salts can contribute to a lower apparent yield by mass.

Q5: Could my choice of protecting groups be impacting the yield?

A5: Absolutely. The protecting group strategy is fundamental to a successful synthesis.[4][5]

  • Orthogonality: Ensure your protecting groups are orthogonal, meaning they can be removed selectively without affecting other protecting groups.[7]

  • Stability: The groups must be stable to the conditions of the preceding steps but readily removable at the appropriate stage.

  • Steric Hindrance: Bulky protecting groups can sometimes hinder the coupling or cyclization reactions.[7]

For the ribose 2'-hydroxyl, a common protecting group is TBDMS (tert-butyldimethylsilyl). For the phosphate groups, a cyanoethyl group is often used. The choice of protecting group for the exocyclic amine of the hypoxanthine base is also critical.

Q6: How do I confirm the identity and purity of my final this compound product?

A6: Proper characterization is essential to confirm you have synthesized the correct molecule. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and purity assessment. A sharp, single peak at the expected retention time is indicative of a pure compound.[8][9]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a clear peak corresponding to the molecular weight of this compound ([M-H]⁻).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ³¹P, and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The ³¹P NMR should show a single peak, confirming the presence of a single phosphorus environment in the symmetric cyclic structure.

Quantitative Data Summary

The following tables summarize reaction conditions that can be adapted from the synthesis of related cyclic dinucleotides to optimize your this compound synthesis.

Table 1: Optimization of Cyclization Reaction Conditions

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst/Activator IodineCopper(II) ChlorideTBTUFormation of phosphodiester bond
Solvent PyridineDMFAcetonitrileSolubilize reactants and influence reaction rate
Temperature Room Temperature40°C0°C to RTBalance reaction rate and stability
Concentration 1 mM10 mM0.5 mMLower concentration favors intramolecular cyclization

Note: These conditions are starting points and should be optimized for your specific synthesis.

Table 2: HPLC Purification Parameters

ParameterSettingPurpose
Column Reverse-Phase C18 (5 µm, 4.6 x 250 mm)Separation based on hydrophobicity
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.5Aqueous buffer
Mobile Phase B AcetonitrileOrganic modifier
Gradient 5% to 30% B over 30 minutesElution of the product
Flow Rate 1.0 mL/minStandard analytical flow rate
Detection 249 nmUV absorbance maximum for inosine

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis (Solution-Phase)

This protocol outlines a general approach. Specific reagents and conditions should be optimized.

  • Preparation of Protected Monomers: Start with commercially available or synthesized inosine phosphoramidite. Ensure the 2'-hydroxyl and the exocyclic amine are appropriately protected.

  • Dimerization:

    • Dissolve the protected inosine phosphoramidite in anhydrous acetonitrile.

    • Add an activator (e.g., ethylthiotetrazole) and react with a second equivalent of a 5'-OH protected inosine derivative.

    • Oxidize the resulting phosphite triester to a phosphate triester using an oxidizing agent like iodine in the presence of water.

    • Purify the linear dinucleotide intermediate by silica gel chromatography.

  • Deprotection: Selectively deprotect one end of the linear dinucleotide to prepare it for cyclization (e.g., remove a 5'-DMTr group with mild acid).

  • Cyclization:

    • Dissolve the linear precursor in a large volume of solvent (e.g., pyridine) to achieve high dilution.

    • Add the cyclization reagent (e.g., a condensing agent like TBTU or an activating agent for an H-phosphonate intermediate).

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Final Deprotection:

    • Once cyclization is complete, evaporate the solvent.

    • Treat the residue with a deprotection cocktail (e.g., aqueous ammonia) to remove the remaining protecting groups from the phosphates and the nucleobases.

  • Purification:

    • Purify the crude this compound by preparative reverse-phase HPLC using the conditions outlined in Table 2.

    • Combine the fractions containing the pure product and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_steps Analyze Yield at Each Step (Coupling, Cyclization, Purification) start->check_steps coupling_issue Issue in Dimerization? check_steps->coupling_issue cyclization_issue Issue in Cyclization? coupling_issue->cyclization_issue No optimize_coupling Optimize Coupling: - Check Reagent Purity - Adjust Stoichiometry - Verify Solvent Anhydrous coupling_issue->optimize_coupling Yes purification_issue Issue in Purification? cyclization_issue->purification_issue No optimize_cyclization Optimize Cyclization: - Increase Dilution - Screen Cyclization Reagents - Optimize Temp & Time cyclization_issue->optimize_cyclization Yes optimize_purification Optimize Purification: - Check HPLC Column - Adjust Mobile Phase pH - Ensure Complete Lyophilization purification_issue->optimize_purification Yes side_products Analyze for Side Products (HPLC/MS) purification_issue->side_products No optimize_coupling->side_products optimize_cyclization->side_products end Improved Yield optimize_purification->end minimize_side_products Minimize Side Products: - Use Inert Atmosphere - Re-evaluate Protecting Groups side_products->minimize_side_products minimize_side_products->check_steps

Caption: Troubleshooting workflow for low this compound yield.

Synthesis_Workflow cluster_monomer Protected Monomers M1 Protected Inosine Phosphoramidite Dimer Dimerization & Oxidation M1->Dimer M2 5'-OH Protected Inosine M2->Dimer Linear Protected Linear Dinucleotide Dimer->Linear Deprotect1 Selective Deprotection Linear->Deprotect1 Cyclize Intramolecular Cyclization Deprotect1->Cyclize Protected_Cyclic Protected this compound Cyclize->Protected_Cyclic Deprotect2 Final Deprotection Protected_Cyclic->Deprotect2 Crude Crude this compound Deprotect2->Crude Purify HPLC Purification Crude->Purify Final Pure this compound Purify->Final

Caption: Key steps in the chemical synthesis of this compound.

Signaling_Pathway ATP 2 x ATP DAC Diadenylate Cyclase (e.g., DisA) ATP->DAC Synthesis cdiIMP This compound DAC->cdiIMP PDE Phosphodiesterase (PDE) cdiIMP->PDE Degradation Receptor Receptor Protein (e.g., STING-like) cdiIMP->Receptor Binding pIpI pIpI PDE->pIpI AMP 2 x IMP pIpI->AMP Response Downstream Cellular Response (e.g., Innate Immunity) Receptor->Response Activation

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: c-di-IMP Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the highly sensitive detection of cyclic di-inosine monophosphate (c-di-IMP) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical exact mass of this compound?

A1: The chemical formula for inosine monophosphate (IMP) is C₁₀H₁₃N₄O₈P[1]. To form cyclic di-inosine monophosphate (this compound), two IMP molecules join with the loss of two water molecules (H₂O). Therefore, the molecular formula for this compound is C₂₀H₂₂N₈O₁₄P₂.

The monoisotopic mass of this compound ([M]) can be calculated as: (20 * 12.000000) + (22 * 1.007825) + (8 * 14.003074) + (14 * 15.994915) + (2 * 30.973762) = 660.0782 Da

For detection in positive ion mode mass spectrometry, you will primarily observe the protonated molecule [M+H]⁺.

  • [M+H]⁺ = 661.0860 m/z

Q2: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: While experimental optimization is crucial, theoretical fragmentation patterns can provide a strong starting point for developing your MRM method. The fragmentation of cyclic dinucleotides typically involves cleavage of the phosphodiester bonds and fragmentation of the nucleobase. For this compound, we can predict the following MRM transitions:

Precursor Ion (m/z)Product Ion (m/z)Description
661.1331.1Cleavage of the cyclic phosphodiester backbone to yield protonated inosine monophosphate.
661.1137.0Fragmentation yielding the protonated hypoxanthine base.
661.1195.1Fragmentation of the ribose sugar and phosphate group.

Note: These are predicted transitions and should be confirmed empirically by infusing a this compound standard.

Q3: I am not seeing any signal for my this compound standard. What should I check first?

A3: A complete loss of signal can be frustrating. Here is a logical workflow to diagnose the issue:

G Start No this compound Signal CheckMS Verify Mass Spectrometer Performance Start->CheckMS InfuseStd Direct Infusion of Standard CheckMS->InfuseStd Is MS functional? CheckLC Verify LC Performance CheckMobilePhase Check Mobile Phase Composition and Flow CheckLC->CheckMobilePhase CheckSample Verify Sample Integrity FreshStd Prepare Fresh Standard CheckSample->FreshStd CheckSpray Check ESI Spray Stability InfuseStd->CheckSpray TuneMS Tune and Calibrate MS CheckSpray->TuneMS TuneMS->CheckLC MS is OK CheckColumn Inspect Column for Clogs/Damage CheckMobilePhase->CheckColumn CheckColumn->CheckSample LC is OK Degradation Consider Sample Degradation FreshStd->Degradation End Signal Restored Degradation->End

Initial Troubleshooting Workflow for No Signal

Start by directly infusing your this compound standard into the mass spectrometer to bypass the LC system. If you see a signal, the issue is with your LC method. If not, the problem lies with the mass spectrometer or the standard itself.[2][3]

Q4: My this compound signal is very low and inconsistent. How can I improve it?

A4: Low and variable signal intensity is a common challenge. The following diagram outlines key areas for optimization:

G cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_MS_Params Mass Spectrometry LowSignal Low/Inconsistent this compound Signal SamplePrep Optimize Sample Preparation LowSignal->SamplePrep Chromatography Optimize Chromatography LowSignal->Chromatography MS_Params Optimize MS Parameters LowSignal->MS_Params Extraction Improve Extraction Efficiency SamplePrep->Extraction Cleanup Enhance Sample Cleanup SamplePrep->Cleanup InternalStd Use Stable Isotope-Labeled Internal Standard SamplePrep->InternalStd Column Select Appropriate Column Chromatography->Column MobilePhase Optimize Mobile Phase (Ion-Pairing Agents) Chromatography->MobilePhase Gradient Optimize Gradient Elution Chromatography->Gradient IonSource Optimize Ion Source Parameters MS_Params->IonSource MRM Optimize MRM Transitions and Collision Energies MS_Params->MRM DwellTime Adjust Dwell Time MS_Params->DwellTime G cluster_workflow This compound Detection Workflow Sample Bacterial Culture Harvest Cell Harvesting Sample->Harvest Wash Wash Cells Harvest->Wash Extract Extraction with Internal Standard Wash->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

References

Technical Support Center: Measuring c-di-IMP Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclic di-inosine monophosphate (c-di-IMP) and its receptors. The content is designed to address specific issues that may be encountered during the measurement of binding affinity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in measuring this compound receptor binding affinity?

A1: Researchers often face several challenges, including:

  • Low signal-to-noise ratio: The binding signal may be weak, making it difficult to distinguish from background noise.

  • Non-specific binding: this compound may bind to surfaces or other proteins in the sample, leading to inaccurate measurements.[1][2]

  • Protein instability and aggregation: The receptor protein may be unstable or prone to aggregation under experimental conditions.

  • Ligand stability: this compound can be susceptible to degradation by phosphodiesterases present in cellular extracts.

  • Buffer mismatch: Differences in buffer composition between the ligand and protein solutions can create artifacts in sensitive techniques like Isothermal Titration Calorimetry (ITC).[3]

Q2: Which techniques are most suitable for measuring this compound binding affinity?

A2: Several biophysical techniques can be used, each with its own advantages and disadvantages:

  • Isothermal Titration Calorimetry (ITC): Considered a "gold standard," ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy) in a single, label-free experiment.[3][4]

  • Surface Plasmon Resonance (SPR): A highly sensitive, label-free technique that measures changes in refractive index upon binding in real-time, allowing for the determination of association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).

  • Radioligand Binding Assays: A classic and robust method that uses a radiolabeled version of the ligand to quantify binding. It is highly sensitive but requires handling of radioactive materials and is an endpoint assay.[5]

Q3: How can I minimize non-specific binding of this compound?

A3: Minimizing non-specific binding is critical for accurate affinity measurements. Strategies include:

  • Buffer optimization: Adjusting the pH and salt concentration of the buffer can reduce non-specific interactions.[6]

  • Use of blocking agents: Adding inert proteins like Bovine Serum Albumin (BSA) or detergents such as Tween-20 to the buffer can block non-specific binding sites on surfaces.[7][8]

  • Surface chemistry (for SPR): Choosing the appropriate sensor chip surface chemistry can significantly reduce non-specific binding of the analyte.[8]

  • Control experiments: Always include a negative control, such as a protein that is not expected to bind this compound, to quantify the level of non-specific binding.

Q4: My receptor protein is unstable. What can I do?

A4: Protein stability is crucial for reliable binding data. Consider the following:

  • Buffer optimization: Screen different buffer conditions (pH, salts, additives) to find one that stabilizes your protein.

  • Glycerol: Adding glycerol (5-20%) to your buffer can often help to stabilize proteins.

  • Temperature: Perform experiments at a lower temperature (e.g., 4°C) to increase protein stability, but be aware that temperature affects binding kinetics and thermodynamics.

  • Fresh protein preparations: Use freshly purified protein for your experiments whenever possible.

Troubleshooting Guides

Isothermal Titration Calorimetry (ITC)
Problem Possible Cause Solution
No detectable binding heat. 1. No binding is occurring.2. The binding enthalpy (ΔH) is very small or close to zero.3. Incorrect sample concentrations.1. Verify the interaction with another technique.2. Change the temperature, as ΔH is temperature-dependent.3. Accurately measure protein and ligand concentrations.
Large, erratic peaks or noisy baseline. 1. Air bubbles in the cell or syringe.2. Dirty sample cell.3. Mismatched buffers between protein and ligand.[3]1. Thoroughly degas all solutions before loading.2. Clean the cell according to the manufacturer's protocol.3. Dialyze the protein against the same buffer used to dissolve the ligand.
Sigmoidal curve is too steep or too shallow. 1. The 'c-value' is outside the optimal range (1 < c < 1000).[9]1. Adjust the concentration of the protein in the cell and/or the ligand in the syringe to bring the c-value into the optimal range.
Stoichiometry (n-value) is not an integer. 1. Inaccurate protein or ligand concentration.2. Protein is not fully active.3. Ligand has precipitated or degraded.1. Accurately determine the concentrations of both molecules.2. Assess the purity and activity of your protein.3. Check the stability and solubility of your this compound solution.
Surface Plasmon Resonance (SPR)
Problem Possible Cause Solution
No binding response. 1. Inactive ligand or analyte.2. Ligand immobilization has blocked the binding site.3. Analyte concentration is too low.1. Check the activity of your protein and this compound.2. Try a different immobilization strategy (e.g., capture-based).3. Increase the analyte concentration.
High non-specific binding. 1. Hydrophobic or electrostatic interactions with the sensor surface.2. Inadequate surface blocking.1. Optimize the running buffer (adjust pH, increase salt concentration, add BSA or Tween-20).[7][8]2. Ensure complete deactivation of the sensor surface after ligand immobilization.
Baseline drift. 1. Incomplete equilibration of the sensor surface.2. Buffer mismatch between running buffer and analyte solution.3. Ligand dissociation from the surface.1. Allow sufficient time for the baseline to stabilize.2. Prepare the analyte in the same running buffer.3. Use a more stable immobilization chemistry.
Mass transport limitation. The rate of analyte binding is limited by diffusion to the surface, not by the intrinsic binding kinetics.1. Decrease the ligand density on the sensor chip.2. Increase the flow rate of the analyte.
Radioligand Binding Assay
Problem Possible Cause Solution
High non-specific binding. 1. The radioligand is "sticky" and binds to the filter or tube.2. Insufficient blocking of non-specific sites.1. Pre-soak filters in a solution of a non-specific blocking agent (e.g., polyethyleneimine).2. Include a blocking agent like BSA in the assay buffer.
Low specific binding signal. 1. Low receptor concentration.2. Low radioligand affinity.3. Insufficient incubation time to reach equilibrium.1. Use a higher concentration of your receptor preparation.2. Use a higher concentration of the radioligand.3. Determine the time to reach equilibrium with a time-course experiment.
High variability between replicates. 1. Inconsistent pipetting.2. Inefficient or variable washing of filters.3. Instability of the receptor or ligand during the assay.1. Use calibrated pipettes and consistent technique.2. Standardize the washing procedure (volume, time, and pressure).3. Perform assays at a lower temperature and use fresh reagents.
Saturation is not reached. 1. The radioligand concentration is not high enough.2. Ligand depletion at high receptor concentrations.1. Increase the range of radioligand concentrations.2. Decrease the amount of receptor in the assay.

Quantitative Binding Affinity Data

While extensive quantitative data for this compound receptor binding is still emerging in the literature, data from the closely related cyclic dinucleotides, c-di-AMP and c-di-GMP, can provide a useful reference point for expected affinity ranges.

Table 1: Example Dissociation Constants (Kd) for c-di-GMP and c-di-AMP Binding Proteins

LigandReceptorOrganismTechniqueKd (µM)Reference
c-di-GMPPilZ domain protein (e.g., YcgR)Escherichia coliITC1-10Fictional Example
c-di-GMPBldDStreptomyces coelicolorSPR0.5 - 5Fictional Example
c-di-AMPKtrA (RCK_C domain)Staphylococcus aureusITC~10Fictional Example
c-di-AMPDarA (PstA)Bacillus subtilisITC~0.1Fictional Example

Note: The Kd values presented are illustrative and can vary significantly depending on the specific receptor, organism, and experimental conditions.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation:

    • Purify the this compound receptor protein to >95% purity.

    • Prepare a concentrated stock solution of this compound in the same buffer as the protein. The final buffer for both protein and ligand must be identical to minimize heats of dilution.[3]

    • Thoroughly degas both the protein and this compound solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe.

  • Experiment Execution:

    • Load the protein solution into the sample cell (typically 5-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for your ligand and immobilization strategy (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface according to the manufacturer's protocol.

    • Immobilize the this compound receptor protein (ligand) onto the sensor surface to the desired density.

    • Deactivate and block any remaining active sites on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound (analyte) in running buffer.

    • Inject the different concentrations of this compound over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to observe the association and dissociation phases.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the response from a reference channel (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

Radioligand Binding Assay Protocol (Filtration-based)
  • Assay Setup:

    • Prepare a radiolabeled version of this compound (e.g., [32P]-c-di-IMP or [3H]-c-di-IMP).

    • In a series of tubes, combine the receptor preparation (e.g., purified protein or cell membranes), a fixed concentration of radiolabeled this compound, and increasing concentrations of unlabeled ("cold") this compound in an appropriate assay buffer.

    • Include tubes for measuring total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the reactions at a constant temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixtures through a glass fiber filter using a vacuum manifold to trap the receptor-bound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each concentration of unlabeled ligand.

    • Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a competition binding model to determine the IC50.

    • Calculate the Ki (and thus Kd for the unlabeled ligand) using the Cheng-Prusoff equation.

Visualizations

c_di_IMP_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation ATP 2x ATP IMP_synthase This compound Synthase (e.g., DisA-like) ATP->IMP_synthase c_di_IMP This compound IMP_synthase->c_di_IMP receptor Receptor Protein c_di_IMP->receptor Binding PDE Phosphodiesterase (PDE) c_di_IMP->PDE effector Effector Response receptor->effector Signal Transduction pIMP_pIMP pIMP-pIMP PDE->pIMP_pIMP

Caption: A simplified diagram of the this compound signaling pathway.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution p3 Degas Both Solutions p1->p3 p2 Prepare this compound Solution p2->p3 e1 Load Protein into Cell p3->e1 e2 Load this compound into Syringe p3->e2 e3 Titrate this compound into Protein e1->e3 e2->e3 a1 Integrate Heat Peaks e3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Model a2->a3 a4 Determine Kd, n, ΔH a3->a4

Caption: A general workflow for an Isothermal Titration Calorimetry experiment.

Troubleshooting_Logic start Problem with Binding Assay q1 Is there a signal? start->q1 a1_yes Check for non-specific binding q1->a1_yes Yes a1_no Verify protein/ligand activity and concentration q1->a1_no No q3 Is baseline stable? a1_yes->q3 q2 Is stoichiometry correct? a2_yes Analyze kinetics/affinity q2->a2_yes Yes a2_no Check protein concentration and activity q2->a2_no No a3_yes Proceed with analysis q3->a3_yes Yes a3_no Check buffer match and degassing q3->a3_no No a3_yes->q2

References

Technical Support Center: Optimizing Buffer Conditions for c-di-IMP Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the stability of cyclic di-inosine monophosphate (c-di-IMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, like other cyclic dinucleotides, is primarily influenced by pH, temperature, and the presence of divalent cations. Extreme pH values and elevated temperatures can lead to the hydrolysis of the phosphodiester bonds, resulting in the degradation of the molecule.

Q2: What is the optimal pH range for maintaining this compound stability?

A2: While specific quantitative data for this compound is limited, studies on similar molecules like ATP suggest that a slightly acidic to neutral pH range of 4 to 7 is generally optimal for stability.[1] Highly acidic or alkaline conditions can catalyze the hydrolysis of the phosphodiester bonds. For instance, ATP is known to be stable in aqueous solutions between pH 6.8 and 7.4 but hydrolyzes rapidly at more extreme pH levels.[2]

Q3: How does temperature impact the stability of this compound?

A3: Increased temperature accelerates the rate of chemical degradation of this compound. The degradation of molecules in aqueous solutions, including those with phosphodiester bonds, generally follows first-order kinetics, with the rate constant increasing with temperature.[3][4] For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.

Q4: What is the role of divalent cations like Mg²⁺ and Mn²⁺ in this compound stability?

A4: Divalent cations can have a dual role. While they are often essential cofactors for enzymes that synthesize or hydrolyze cyclic dinucleotides, their presence in buffer solutions can also influence the chemical stability of the phosphodiester bonds. Some divalent metal ions can catalyze the hydrolysis of phosphodiester bonds.[5] Therefore, for storage buffers, it is often advisable to use a chelating agent like EDTA to remove any trace metal ions, unless the experimental application specifically requires their presence.

Q5: What are the typical degradation products of this compound?

A5: The primary non-enzymatic degradation of this compound involves the hydrolysis of one of the phosphodiester bonds to form a linear mononucleotide, 5'-p(Imp)p(Imp). Further degradation can lead to the formation of inosine 5'-monophosphate (IMP). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are ideal for identifying and quantifying these degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in an in vitro assay. Degradation of this compound due to suboptimal buffer pH.Optimize the pH of your reaction buffer. A pH range of 6.5-7.5 is a good starting point. Perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Degradation due to high temperature or prolonged incubation.Minimize the incubation time at elevated temperatures. If possible, run the assay at a lower temperature. For storage, always keep this compound solutions frozen.
Presence of contaminating phosphodiesterases (PDEs) in your sample or reagents.Ensure all reagents are nuclease-free. If you suspect PDE contamination in your protein preparation, consider an additional purification step or the use of a broad-spectrum PDE inhibitor (if compatible with your assay).
Hydrolysis catalyzed by divalent cations.If your experiment does not require divalent cations, add a small amount of EDTA (e.g., 0.5 mM) to your buffer to chelate any contaminating metal ions.
Precipitation of this compound upon thawing or in the buffer. The concentration of this compound exceeds its solubility in the chosen buffer.Try dissolving this compound in a slightly alkaline buffer (e.g., pH 7.5-8.0) initially to ensure complete dissolution before adjusting to the final desired pH. You can also try gently warming the solution.
The buffer composition is not suitable.Test different buffer systems (e.g., Tris-HCl, HEPES, PBS) to find one that provides better solubility and stability.
Inconsistent experimental results with different batches of this compound. Variability in the purity or stability of the this compound stock.Always source high-purity this compound from a reputable supplier. Upon receipt, aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.
Degradation of the working solution over time.Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods, even at 4°C.

Data on Factors Affecting Stability

Parameter Condition Expected Impact on this compound Stability Rationale
pH < 4Decreased StabilityAcid-catalyzed hydrolysis of phosphodiester bonds.
4 - 7Optimal StabilityRegion of maximum stability for many phosphate-containing biomolecules.[1]
> 8Decreased StabilityBase-catalyzed hydrolysis of phosphodiester bonds.
Temperature -80°CHigh StabilityRecommended for long-term storage to minimize degradation kinetics.
-20°CGood StabilitySuitable for short to medium-term storage.
4°CLimited StabilityDegradation can occur over days to weeks. Not recommended for long-term storage.
Room Temp (20-25°C)Poor StabilitySignificant degradation can occur within hours to days.
> 37°CVery Poor StabilityRapid degradation is expected.
Divalent Cations Presence of Mg²⁺, Mn²⁺Potentially Decreased StabilityCan catalyze the hydrolysis of phosphodiester bonds.[5]
Presence of EDTAIncreased StabilityChelates divalent cations, preventing their catalytic activity.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Stability

This protocol outlines a method to assess the stability of this compound across a range of pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, Tris-HCl) covering a pH range from 3 to 9.

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., Buffer A: 0.1 M triethylammonium acetate, pH 7.0; Buffer B: Acetonitrile)

  • Quenching solution (e.g., 0.1 M HCl)

2. Procedure:

  • Prepare a stock solution of this compound in nuclease-free water.

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Dilute the this compound stock solution into each buffer to a final concentration of 100 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C for accelerated stability testing).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC. A typical method would involve a gradient elution from 0% to 30% Buffer B over 20 minutes on a C18 column, with UV detection at 254 nm.

  • Quantify the peak area of the intact this compound at each time point.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each pH value.

  • Determine the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.

  • The pH at which the degradation rate is lowest is the optimal pH for this compound stability under the tested conditions.

Visualizing Experimental Workflows and Degradation Pathways

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Testing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute Dilute this compound into Buffers prep_stock->dilute prep_buffers Prepare Buffers (Varying pH) prep_buffers->dilute incubate Incubate at Constant Temperature dilute->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction time_points->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Degradation Rate) hplc->data_analysis optimum Determine Optimal pH data_analysis->optimum

Caption: Workflow for determining the optimal pH for this compound stability.

degradation_pathway cdiIMP This compound (Cyclic) linear 5'-p(Imp)p(Imp) (Linear Intermediate) cdiIMP->linear Hydrolysis (H₂O, H⁺/OH⁻) IMP IMP (Inosine Monophosphate) linear->IMP Further Hydrolysis

Caption: Non-enzymatic degradation pathway of this compound.

References

Technical Support Center: Overcoming Solubility Issues with c-di-IMP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with cyclic di-inosine monophosphate (c-di-IMP) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of some this compound analogs?

A1: The solubility of this compound analogs can be influenced by several factors:

  • Inherent Polarity: The phosphate backbone of cyclic dinucleotides imparts a negative charge, making them generally polar and favoring solubility in aqueous solutions. However, modifications to the base or ribose moieties to increase potency or cell permeability can increase hydrophobicity, leading to poor aqueous solubility.

  • Aggregation: Similar to other cyclic dinucleotides like c-di-GMP, this compound analogs can self-associate and form oligomers or aggregates at high concentrations, which can reduce their solubility.[1]

  • Salt Form: The free-acid form of cyclic dinucleotides is often less soluble than their salt forms. Commercially available cyclic dinucleotides are typically provided as sodium or ammonium salts to enhance their solubility in water.

  • Crystalline Structure: The solid-state properties, such as the crystalline form (polymorphism), can significantly impact the dissolution rate and apparent solubility.

Q2: What is a good starting solvent for dissolving this compound and its analogs?

A2: For most common this compound analogs, especially those in salt form (e.g., sodium salt), the recommended starting solvent is sterile, nuclease-free water or aqueous buffers such as PBS (phosphate-buffered saline) or Tris buffer . For instance, the related molecule c-di-GMP (sodium salt) is reported to be soluble in water at approximately 1 mg/mL.

Q3: My this compound analog is not dissolving in water. What should I do?

A3: If you are experiencing difficulty dissolving your this compound analog in water, please refer to the Troubleshooting Guide below for a systematic approach to resolving the issue.

Q4: How can I prevent the degradation of my this compound analog in solution?

A4: To minimize degradation, it is recommended to:

  • Use nuclease-free water and reagents.

  • Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address common solubility problems with this compound analogs.

Problem: The this compound analog powder is not dissolving or forms a precipitate in aqueous buffer.

Experimental Workflow for Solubilization Troubleshooting

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps A Weigh this compound analog B Add nuclease-free water or buffer (e.g., PBS) A->B C Vortex gently and briefly sonicate B->C D Is the solution clear? C->D E Heat solution gently (37-50°C) D->E No J Solution ready for use D->J Yes E->D F Adjust pH (e.g., to 7.2-8.0) E->F Still not dissolved F->D G Add a co-solvent (e.g., DMSO, ethanol) at a low percentage F->G Still not dissolved G->D H Is the analog a salt form? G->H Still not dissolved I Convert to a salt form (e.g., by adding NaOH) H->I No K Consult technical support or literature for specific analog H->K Yes I->C

Caption: A step-by-step workflow for troubleshooting solubility issues with this compound analogs.

Quantitative Solubility Data

Quantitative solubility data for many specific this compound analogs is not widely published. However, data for the parent compound, c-di-GMP, can serve as a useful reference point.

CompoundSolventTemperature (°C)Solubility
c-di-GMP (sodium salt)WaterNot Specified~ 1 mg/mL
c-di-GMP (diammonium salt)Water100 (after boiling)Soluble and stable
c-di-GMP (diammonium salt)Physiological SalineNot SpecifiedSoluble and stable

Experimental Protocols

Protocol 1: Basic Solubilization of this compound Analogs (Salt Form)
  • Preparation: Aseptically weigh the desired amount of the this compound analog (e.g., sodium salt) in a sterile, nuclease-free microcentrifuge tube.

  • Solvent Addition: Add the required volume of sterile, nuclease-free water or a suitable aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.

  • Dissolution:

    • Vortex the tube gently for 30-60 seconds.

    • If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes with intermittent vortexing.

    • For persistent issues, a brief sonication (1-2 minutes) in a water bath sonicator can be attempted.

  • Sterilization (Optional): If required for cell-based assays, filter the solution through a 0.22 µm sterile filter.

  • Storage: Aliquot the stock solution into sterile, nuclease-free tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of a More Hydrophobic this compound Analog
  • Preparation: Weigh the desired amount of the hydrophobic this compound analog in a sterile microcentrifuge tube.

  • Co-Solvent Addition: Add a small volume of a sterile organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to the powder. Start with 5-10% of the final desired volume.

  • Initial Dissolution: Vortex until the compound is fully dissolved in the co-solvent.

  • Aqueous Dilution: While vortexing, slowly add the aqueous buffer (e.g., PBS) to the organic solution to reach the final desired concentration. Note: The final concentration of the organic solvent should be kept as low as possible and tested for its effect in the specific experimental system.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent may be necessary.

  • Storage: Store the solution as described in Protocol 1.

Signaling Pathway

This compound, like other cyclic dinucleotides, is recognized by the innate immune system, primarily through the STING (Stimulator of Interferon Genes) pathway.

This compound Signaling Pathway

G cluster_0 Cytosol cluster_1 Nucleus cdiIMP This compound STING STING (on ER membrane) cdiIMP->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN Type I Interferon Genes (e.g., IFN-β) pIRF3_dimer->IFN Induces transcription

Caption: Simplified signaling pathway of this compound via STING activation.

References

Technical Support Center: c-di-IMP-Dependent Riboswitch Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with c-di-IMP-dependent riboswitch assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in working with this compound-dependent riboswitch assays?

A1: Researchers may face several challenges, including the low affinity of the riboswitch for this compound, instability of the this compound ligand under certain experimental conditions, and difficulties in optimizing assay parameters. Specific issues can arise during in vitro transcription of the riboswitch, in binding assays, and in cell-based reporter assays.

Q2: How does this compound differ from other cyclic dinucleotides like c-di-GMP and c-di-AMP in the context of riboswitch assays?

A2: While structurally related, this compound, c-di-GMP, and c-di-AMP can exhibit different binding affinities and specificities for their respective riboswitches. This means that assay conditions optimized for c-di-GMP or c-di-AMP riboswitches may not be directly transferable to this compound-dependent systems and will likely require re-optimization.

Q3: Where can I find established binding affinity (Kd) values for this compound riboswitches?

A3: Currently, there is limited published data on the specific Kd values for this compound-riboswitch interactions. As a starting point, researchers can refer to the binding affinities of other cyclic dinucleotide riboswitches, which typically range from picomolar to micromolar concentrations.[1][2] It is crucial to experimentally determine the Kd for your specific this compound riboswitch.

Q4: What is the stability of this compound in typical aqueous assay buffers?

Troubleshooting Guides

In Vitro Transcription of the Riboswitch

Q: I am getting low yield or no full-length transcript of my riboswitch. What could be the problem?

A: This is a common issue in in vitro transcription. The table below outlines potential causes and solutions.

Potential Cause Recommended Solution
Poor DNA template quality Ensure the DNA template is high quality and free of contaminants. Phenol-chloroform extraction and ethanol precipitation can improve purity.
Incorrect template concentration Optimize the DNA template concentration. Too little or too much can inhibit the reaction.
Degraded T7 RNA polymerase Use a fresh aliquot of a reliable T7 RNA polymerase.
Suboptimal reaction conditions Optimize the concentrations of MgCl₂, NTPs, and the reaction temperature and time.
RNase contamination Use RNase-free reagents and labware. Work in an RNase-free environment.

Experimental Workflow for Troubleshooting In Vitro Transcription

IVT_Troubleshooting cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_troubleshoot Troubleshooting cluster_solutions Solutions Template DNA Template Prep IVT In Vitro Transcription Template->IVT Reagents Reagent Prep Reagents->IVT Gel Denaturing PAGE IVT->Gel No_Product No/Low Product Gel->No_Product Issue Smear Smear Gel->Smear Issue Wrong_Size Incorrect Size Gel->Wrong_Size Issue Check_Template Check Template Quality/ Concentration No_Product->Check_Template Check_Enzyme Check Polymerase Activity No_Product->Check_Enzyme Optimize_Conditions Optimize Reaction Conditions No_Product->Optimize_Conditions Smear->Check_Template Check_RNase Check for RNase Contamination Smear->Check_RNase Wrong_Size->Check_Template

A flowchart for troubleshooting in vitro transcription issues.
Fluorescence Polarization (FP) Binding Assays

Q: I am not observing a significant change in fluorescence polarization upon adding my riboswitch to the fluorescently-labeled this compound (or vice-versa). What should I do?

A: A lack of change in polarization can be due to several factors. The following table provides potential reasons and troubleshooting steps.

Potential Cause Recommended Solution
Low binding affinity Increase the concentration of the unlabeled partner. Ensure the buffer conditions (e.g., Mg²⁺ concentration) are optimal for riboswitch folding and binding.
Incorrect fluorophore placement If the fluorophore is on a highly flexible region of the RNA or ligand, its rotation may not be sufficiently constrained upon binding. Consider redesigning the labeled molecule.
Inactive riboswitch Ensure the riboswitch is properly folded. This can be achieved by a heating and slow cooling step in the presence of Mg²⁺.
Low signal-to-noise ratio Optimize the concentration of the fluorescently labeled molecule and the gain settings on the plate reader.[7]
Assay buffer interference Some buffer components can quench fluorescence or interfere with binding. Test different buffer compositions.

Logical Workflow for Optimizing an FP Assay

FP_Optimization cluster_setup Assay Setup cluster_run Execution & Evaluation cluster_troubleshoot Troubleshooting cluster_solutions Solutions Tracer Select Tracer (Labeled RNA or this compound) Titration Perform Titration Tracer->Titration Buffer Select Buffer (e.g., with Mg²⁺) Buffer->Titration Concentration Determine Initial Concentrations Concentration->Titration Measure_FP Measure Polarization Titration->Measure_FP Analyze Analyze Data (Binding Curve) Measure_FP->Analyze No_Binding No/Weak Binding Curve Analyze->No_Binding Problem High_Background High Background Signal Analyze->High_Background Problem Optimize_Conc Optimize Concentrations No_Binding->Optimize_Conc Check_Folding Verify RNA Folding No_Binding->Check_Folding Redesign_Tracer Redesign Fluorescent Tracer No_Binding->Redesign_Tracer Change_Buffer Modify Buffer Conditions High_Background->Change_Buffer

A diagram illustrating the workflow for optimizing an FP assay.
In-line Probing and RNase Cleavage Assays

Q: My in-line probing/RNase cleavage assay is not showing the expected ligand-dependent change in the cleavage pattern. What could be wrong?

A: This can be a complex issue. The following table provides some guidance.

Potential Cause Recommended Solution
Riboswitch misfolding Ensure proper folding conditions, including appropriate Mg²⁺ concentration and a thermal annealing step.
Inactive RNase Use a fresh stock of RNase and verify its activity with a control substrate.
Incorrect ligand concentration Titrate the this compound concentration to ensure you are in a range that will show a dose-dependent effect.
Long incubation times leading to RNA degradation For in-line probing, long incubation times are necessary, but ensure you are working in an RNase-free environment to prevent non-specific degradation.[8][9][10]
Gel electrophoresis issues Ensure the polyacrylamide gel is properly prepared and run to resolve the cleavage products effectively.
In Vivo Reporter Gene Assays

Q: My bacterial reporter gene assay is showing high background or no response to this compound. What are the likely causes?

A: In vivo assays have their own set of challenges. Consider the points in the table below.

Potential Cause Recommended Solution
Leaky promoter Use a tightly regulated promoter for your reporter construct.[11]
Inefficient this compound uptake/synthesis If adding exogenous this compound, consider the permeability of the bacterial cell wall. If relying on endogenous synthesis, ensure the conditions are appropriate to induce this compound production.
Toxicity of this compound or reporter High concentrations of this compound or the reporter protein can be toxic to the cells, affecting the results.[4][5] Perform a toxicity assay.
Suboptimal reporter protein Choose a reporter protein with a good signal-to-noise ratio and a short half-life for dynamic measurements.[12]
Incorrect timing of measurements Optimize the time points for induction and measurement to capture the maximal response.[13]

Signaling Pathway for a Typical this compound Riboswitch Reporter Assay

Reporter_Assay_Pathway cluster_input Input Signal cluster_regulation Genetic Regulation cluster_output Measurable Output c_di_IMP This compound Riboswitch Riboswitch c_di_IMP->Riboswitch binds Reporter_Gene Reporter Gene (e.g., Luciferase, GFP) Riboswitch->Reporter_Gene regulates transcription/ translation Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein is expressed as Signal Light/Fluorescence Reporter_Protein->Signal produces

A diagram of the signaling pathway in a reporter gene assay.

Experimental Protocols

Detailed Methodology for In-Line Probing

This protocol is adapted from general procedures for other riboswitches and should be optimized for your specific this compound riboswitch.[8][9][10]

  • RNA Preparation: Synthesize the riboswitch RNA via in vitro transcription and purify it using denaturing polyacrylamide gel electrophoresis (PAGE). 5'-end label the RNA with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Reaction Setup: In an RNase-free microcentrifuge tube, prepare the reaction mixture containing the ³²P-labeled RNA (final concentration ~1-5 nM), reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl), and varying concentrations of this compound.

  • Incubation: Incubate the reactions at room temperature for an extended period (e.g., 24-48 hours) to allow for spontaneous RNA cleavage.

  • Analysis: Stop the reactions by adding a loading buffer containing formamide and EDTA. Separate the cleavage products on a high-resolution denaturing polyacrylamide gel.

  • Data Acquisition: Dry the gel and expose it to a phosphor screen. Analyze the cleavage patterns to identify regions of the riboswitch that are protected or become more accessible upon this compound binding.

Detailed Methodology for Fluorescence Polarization Assay

This protocol is a general guideline and requires optimization for the specific riboswitch and fluorescent ligand.[7][14]

  • Reagent Preparation: Prepare a stock solution of the fluorescently labeled ligand (e.g., a fluorescent derivative of this compound) and the unlabeled riboswitch RNA in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

  • Assay Setup: In a black, low-binding 96- or 384-well plate, add a fixed concentration of the fluorescent ligand to each well. Then, add serial dilutions of the riboswitch RNA to different wells. Include control wells with only the fluorescent ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined experimentally, e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the riboswitch concentration. Fit the data to a suitable binding equation to determine the dissociation constant (Kd).

Quantitative Data Summary

The following table provides a summary of typical quantitative data for related cyclic dinucleotide riboswitch assays, which can serve as a starting point for optimizing this compound assays. Note: These values are not specific to this compound and should be experimentally determined for your system.

Parameter c-di-GMP Riboswitch c-di-AMP Riboswitch Reference
Binding Affinity (Kd) ~10 pM - 1 nM~100 pM - 10 nM[1][2][5][15]
Ligand Concentration (In-line Probing) 1 nM - 10 µM1 nM - 1 µM[9][14]
Ligand Concentration (FP Assay) Dependent on KdDependent on Kd[14]
Mg²⁺ Concentration 1 - 10 mM5 - 20 mM[2]
Reporter Gene Assay Induction Time 2 - 6 hours2 - 6 hours[11][16]

References

how to minimize degradation of c-di-IMP during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of cyclic di-inosine monophosphate (c-di-IMP) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are enzymatic activity and, to a lesser extent, chemical instability. Endogenous phosphodiesterases (PDEs) are highly efficient at hydrolyzing the phosphodiester bonds of cyclic dinucleotides.[1][2][3] Chemical degradation can occur under harsh pH and high-temperature conditions, although specific data for this compound is limited.

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to rapidly inactivate phosphodiesterases (PDEs). This can be achieved by:

  • Immediate Sample Processing: Process samples immediately after harvesting. Avoid storing fresh samples on ice for extended periods, as this may not completely halt enzymatic activity.[4]

  • Rapid Quenching: Quickly stop metabolic activity by using methods like flash-freezing in liquid nitrogen or quenching with a cold organic solvent mixture (e.g., methanol-based solutions).[5][6]

  • Heat Inactivation: Boiling the sample immediately after cell lysis is a common and effective method to denature and inactivate PDEs.[4]

  • Use of PDE Inhibitors: While not always standard in routine sample prep, the inclusion of a general PDE inhibitor cocktail or a chelating agent like EDTA can help. Divalent cations like Mg2+ or Mn2+ are often required for PDE activity, and EDTA will chelate these ions.[7]

Q3: What is the optimal pH and temperature for storing this compound samples?

Q4: Which extraction solvent is best for this compound?

A4: A common and effective method for extracting small polar molecules like cyclic dinucleotides is a two-step extraction using a polar solvent followed by a non-polar solvent to remove lipids. A widely used method involves initial extraction with a mixture of methanol, acetonitrile, and water. Another common approach is a heat-assisted extraction using an ethanol/water mixture. The choice of solvent will depend on the sample matrix and the downstream analytical method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound Enzymatic Degradation: Phosphodiesterases (PDEs) were not effectively inactivated.- Immediately process samples after harvesting. - Implement a rapid quenching step (e.g., liquid nitrogen). - Ensure complete heat inactivation (e.g., boiling for 5-10 minutes) immediately after cell lysis. - Add a chelating agent like EDTA to the lysis buffer to inhibit metallo-dependent PDEs.
Chemical Degradation: Sample exposed to harsh pH or high temperatures for a prolonged period.- Maintain a neutral to slightly acidic pH during extraction and storage. - Avoid prolonged heating. Use rapid heat inactivation followed by immediate cooling. - Store extracts at -80°C.
Inefficient Extraction: The chosen solvent or method is not effectively extracting this compound from the sample matrix.- Optimize the extraction solvent. A common starting point is a mixture of methanol/acetonitrile/water. - Perform multiple extraction steps and pool the supernatants. - Ensure complete cell lysis through methods like sonication or bead beating in the extraction solvent.
High variability between replicate samples Inconsistent Sample Handling: Differences in the time between sample harvesting and processing.- Standardize the workflow to ensure all samples are processed identically and for the same duration. - Prepare a master mix of extraction and lysis buffers to ensure consistency.
Incomplete Inactivation of Enzymes: Residual PDE activity in some samples.- Ensure uniform and thorough heat inactivation for all samples. - Vortex samples during heat inactivation to ensure even temperature distribution.
Presence of interfering peaks in LC-MS/MS analysis Contaminants from Sample Matrix: Incomplete removal of cellular debris, proteins, or lipids.- Include a protein precipitation step (e.g., with cold acetone or acetonitrile). - Perform a lipid extraction step (e.g., with chloroform). - Use solid-phase extraction (SPE) for sample cleanup before LC-MS/MS analysis.
Leaching from Consumables: Contaminants from plasticware or filters.- Use high-quality, low-binding microcentrifuge tubes. - Pre-rinse any filters with the extraction solvent before use.[9]

Experimental Protocols

Protocol 1: Heat-Based Extraction of this compound from Bacterial Cells

This protocol is adapted from established methods for c-di-GMP extraction and is suitable for bacterial cell pellets.[4]

Materials:

  • Bacterial cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v)

  • Heating block or water bath at 95-100°C

  • Ice

  • Centrifuge

Procedure:

  • Harvesting: Centrifuge bacterial culture to obtain a cell pellet. Discard the supernatant.

  • Washing: Wash the cell pellet with ice-cold PBS to remove media components. Centrifuge and discard the supernatant.

  • Lysis and Inactivation: Resuspend the cell pellet in 200 µL of pre-chilled extraction solvent. Immediately incubate the sample at 95-100°C for 10 minutes to inactivate enzymes.

  • Cooling: Immediately transfer the sample to ice for 5 minutes.

  • Centrifugation: Centrifuge at maximum speed (e.g., >13,000 x g) for 5 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted this compound to a new, clean tube.

  • Storage: Store the extract at -80°C until LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This is a general guideline for LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • A C18 reversed-phase column is commonly used for the separation of cyclic dinucleotides.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

General Gradient:

  • A gradient from low to high organic phase (Mobile Phase B) is typically used to elute this compound. An example gradient would be starting at 5% B, increasing to 95% B over several minutes, holding, and then returning to initial conditions for equilibration.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound need to be determined using a pure standard. This involves identifying the precursor ion (the protonated molecule [M+H]+) and a stable product ion after collision-induced dissociation.

  • Standard Curve: A standard curve should be prepared using a serial dilution of a pure this compound standard to allow for accurate quantification.

Visualizations

This compound Signaling Pathway

c_di_IMP_Signaling This compound Synthesis and Degradation Pathway ATP 2 x ATP DAC Diadenylate Cyclase (DAC) / Diguanylate Cyclase (DGC) Family ATP->DAC c_di_IMP This compound PDE Phosphodiesterase (PDE) (e.g., DHH, DHHA1, HD-GYP, EAL domains) c_di_IMP->PDE Degradation pIpI pIpI Nuclease Nuclease (optional) pIpI->Nuclease IMP 2 x IMP DAC->c_di_IMP Synthesis PDE->pIpI Nuclease->IMP

Caption: Synthesis of this compound from ATP and its subsequent degradation by phosphodiesterases.

Experimental Workflow for this compound Extraction

Extraction_Workflow Workflow for this compound Extraction and Analysis start Start: Bacterial Culture harvest 1. Harvest Cells (Centrifugation) start->harvest wash 2. Wash Pellet (Ice-cold PBS) harvest->wash extract 3. Add Extraction Solvent & Lyse Cells wash->extract inactivate 4. Heat Inactivation (95-100°C, 10 min) extract->inactivate cool 5. Cool on Ice inactivate->cool centrifuge 6. Centrifuge to Pellet Debris cool->centrifuge supernatant 7. Collect Supernatant (this compound extract) centrifuge->supernatant analyze 8. LC-MS/MS Analysis supernatant->analyze

Caption: Step-by-step workflow for the extraction of this compound from bacterial samples.

Logical Relationship of Troubleshooting Degradation Issues

Troubleshooting_Degradation Troubleshooting this compound Degradation problem Problem: Low this compound Yield enzymatic Is enzymatic degradation a likely cause? problem->enzymatic chemical Is chemical degradation a likely cause? problem->chemical solution_enzymatic Solution: - Rapid Quenching - Immediate Heat Inactivation - Use of PDE Inhibitors/EDTA enzymatic->solution_enzymatic Yes solution_chemical Solution: - Control pH (4-7) - Minimize Heat Exposure - Low Temperature Storage chemical->solution_chemical Yes

Caption: A logical guide to troubleshooting the causes of this compound degradation.

References

Technical Support Center: Optimizing c-di-AMP Transfection in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the transfection efficiency of cyclic di-adenosine monophosphate (c-di-AMP) in mammalian cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is c-di-AMP and why is it important to deliver into mammalian cells?

A1: Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger molecule. In mammalian cells, it acts as a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] The activation of STING by c-di-AMP triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can orchestrate an anti-tumor or anti-viral immune response.[3][4] Therefore, efficient delivery of c-di-AMP into mammalian cells is a key area of research for developing novel immunotherapies and vaccine adjuvants.

Q2: What are the main challenges in delivering c-di-AMP into mammalian cells?

A2: The primary challenges in delivering c-di-AMP into the cytoplasm of mammalian cells, where STING resides, include:

  • Poor membrane permeability: As a negatively charged hydrophilic molecule, c-di-AMP cannot efficiently cross the negatively charged cell membrane.[1]

  • Enzymatic degradation: c-di-AMP is susceptible to degradation by ecto-nucleotide pyrophosphatases/phosphodiesterases (ENPP1) present in the extracellular space and in serum, which can reduce its effective concentration before it reaches the cytosol.[1]

Q3: What are the common methods for introducing c-di-AMP into mammalian cells?

A3: Several methods can be used to deliver c-di-AMP into mammalian cells, each with its own advantages and disadvantages:

  • Cell Permeabilization: Using agents like digitonin to create transient pores in the cell membrane.

  • Electroporation: Applying an electrical field to the cells to temporarily increase membrane permeability.

  • Lipid-based Transfection (Lipofection): Encapsulating c-di-AMP in cationic lipid vesicles that can fuse with the cell membrane.[2]

  • Nanoparticle-based Delivery: Utilizing various nanomaterials to encapsulate and deliver c-di-AMP.

Q4: How can I measure the efficiency of c-di-AMP transfection?

A4: Transfection efficiency can be assessed through various methods:

  • Direct Quantification of Intracellular c-di-AMP: This can be achieved using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a competitive ELISA.[5][6][7][8][9]

  • Measuring Downstream STING Pathway Activation:

    • IFN-β Production: Quantifying the amount of secreted IFN-β in the cell culture supernatant using an ELISA kit.[3][10]

    • Reporter Gene Assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[3]

    • Phosphorylation of STING Pathway Proteins: Detecting the phosphorylation of key signaling proteins like STING, TBK1, and IRF3 via Western blotting.[11]

  • Fluorescently Labeled c-di-AMP: Using a fluorescently tagged c-di-AMP analog to visualize and quantify uptake via microscopy or flow cytometry.[12][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no IFN-β production after c-di-AMP delivery 1. Inefficient c-di-AMP delivery: The chosen method may not be optimal for your cell type. 2. Degradation of c-di-AMP: c-di-AMP may be degraded by phosphodiesterases in the serum or released from damaged cells. 3. Low STING expression in the cell line: Some cell lines have low endogenous STING levels. 4. Defects in the STING signaling pathway: Mutations or deficiencies in downstream signaling components (e.g., TBK1, IRF3). 5. Incorrect timing of analysis: IFN-β production is transient.1. Optimize the delivery protocol (see detailed protocols below). Try a different delivery method. 2. Perform experiments in serum-free media or use phosphodiesterase-resistant c-di-AMP analogs. Ensure high cell viability to minimize release of degradative enzymes. 3. Verify STING expression by Western blot or qPCR. Consider using a cell line known to have a robust STING response (e.g., THP-1, certain fibroblast lines) or overexpressing STING. 4. Use a positive control (e.g., a known STING agonist like DMXAA for murine cells) to confirm pathway integrity. 5. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak of IFN-β expression.
High cell death after transfection 1. Toxicity of the delivery reagent: High concentrations of digitonin, lipofection reagents, or harsh electroporation conditions can be cytotoxic. 2. Inherent toxicity of high STING activation: Prolonged or excessive STING activation can induce apoptosis.1. Titrate the concentration of the delivery reagent to find the optimal balance between efficiency and viability. For electroporation, optimize voltage and pulse duration. 2. Use the lowest effective concentration of c-di-AMP.
High variability between experiments 1. Inconsistent cell health and confluency: Cell state can significantly impact transfection efficiency. 2. Pipetting errors, especially with small volumes. 3. Variability in reagent preparation. 1. Use cells with a low passage number and ensure they are healthy and at a consistent confluency (typically 70-90%) at the time of transfection. 2. Prepare master mixes of reagents to minimize pipetting variability. 3. Prepare fresh reagents and ensure thorough mixing.
No detectable intracellular c-di-AMP (LC-MS/MS) 1. Inefficient cell lysis and extraction. 2. Rapid degradation of intracellular c-di-AMP. 3. Low sensitivity of the detection method. 1. Optimize the cell lysis and nucleotide extraction protocol. Snap-freezing cell pellets in liquid nitrogen can help preserve nucleotide integrity. 2. Work quickly and on ice during the extraction process. Consider using phosphodiesterase inhibitors. 3. Ensure the LC-MS/MS method is sufficiently sensitive and properly calibrated with a c-di-AMP standard.

Comparative Data on c-di-AMP Delivery Methods

The following tables summarize reported efficiencies for different c-di-AMP delivery methods. Direct comparative studies are limited; therefore, these values are compiled from individual reports and should be used as a general guide. Optimal conditions will vary depending on the cell type and experimental setup.

Table 1: Digitonin Permeabilization

Parameter Reported Value/Range Cell Type(s) Notes
Digitonin Concentration 10 - 50 µg/mLVariousTitration is crucial to balance permeabilization and cell viability.
Incubation Time 5 - 30 minutesVariousShorter times are generally preferred to minimize toxicity.
Achieved Intracellular c-di-AMP Not widely reported-Efficiency is highly dependent on the external c-di-AMP concentration.
Downstream Activation Robust IFN-β productionFibroblasts, KeratinocytesEffective for transiently introducing c-di-AMP.[11]

Table 2: Electroporation

Parameter Reported Value/Range Cell Type(s) Notes
Voltage 100 - 500 VVariousHighly cell-type dependent.
Pulse Length 1 - 20 msVariousOptimization is required.
c-di-AMP Concentration 1 - 10 µMVarious-
Transfection Efficiency Can be high (>80%)VariousOften associated with higher cell mortality.[12][13]

Table 3: Lipofection

Parameter Reported Value/Range Cell Type(s) Notes
Reagent:c-di-AMP Ratio Varies by reagentVariousOptimization is critical for complex formation.
Serum Presence Often inhibitoryVariousComplex formation is typically done in serum-free media.[5]
Transfection Efficiency VariableVariousGenerally lower efficiency for small molecules like c-di-AMP compared to plasmids.
Downstream Activation Can induce IFN-βHEK293TMay require higher concentrations of c-di-AMP.

Experimental Protocols

Protocol 1: c-di-AMP Delivery via Digitonin Permeabilization

This method allows for the rapid and transient introduction of c-di-AMP into the cytoplasm.

Materials:

  • Mammalian cells in culture

  • c-di-AMP stock solution (e.g., 1 mg/mL in sterile water)

  • Digitonin stock solution (e.g., 1 mg/mL in DMSO)

  • Permeabilization Buffer (e.g., PBS with 0.1% BSA)

  • Culture medium

Procedure:

  • Cell Preparation: Plate cells to be 80-90% confluent on the day of the experiment.

  • Prepare Permeabilization Solution: Dilute the digitonin stock solution in Permeabilization Buffer to the desired final concentration (start with a titration from 10-50 µg/mL). Add c-di-AMP to the digitonin-containing buffer to the desired final concentration (e.g., 1-10 µM).

  • Permeabilization:

    • Wash cells once with pre-warmed PBS.

    • Aspirate PBS and add the c-di-AMP/digitonin permeabilization solution to the cells.

    • Incubate for 15 minutes at 37°C.

  • Recovery:

    • Gently aspirate the permeabilization solution.

    • Wash the cells once with warm culture medium.

    • Add fresh, pre-warmed culture medium and return the cells to the incubator.

  • Analysis: Harvest cell lysates or supernatants at desired time points (e.g., 4-24 hours post-treatment) to analyze for STING pathway activation.

Protocol 2: c-di-AMP Delivery via Electroporation

This method can achieve high transfection efficiency but requires careful optimization to maintain cell viability.

Materials:

  • Mammalian cells in suspension

  • c-di-AMP stock solution

  • Electroporation buffer (commercial or lab-prepared)

  • Electroporation cuvettes

  • Electroporator

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in the appropriate electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.

  • Electroporation:

    • Add c-di-AMP to the cell suspension to the desired final concentration (e.g., 1-10 µM).

    • Transfer the cell/c-di-AMP mixture to an electroporation cuvette.

    • Apply the electrical pulse using pre-optimized settings for your cell type.

  • Recovery:

    • Immediately after the pulse, add pre-warmed culture medium to the cuvette.

    • Gently transfer the cell suspension to a culture plate.

    • Incubate at 37°C.

  • Analysis: Analyze cells for viability and STING activation at appropriate time points.

Protocol 3: Quantification of Intracellular c-di-AMP by LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring intracellular c-di-AMP concentrations.

Materials:

  • Transfected and control cell pellets

  • Extraction Buffer (e.g., 80% methanol, 20% water, pre-chilled to -80°C)

  • Internal standard (e.g., ¹³C₁₀,¹⁵N₅-c-di-AMP)

  • LC-MS/MS system

Procedure:

  • Sample Collection:

    • Wash cell pellets with ice-cold PBS.

    • Snap-freeze cell pellets in liquid nitrogen and store at -80°C.

  • Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold Extraction Buffer containing the internal standard.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent using a speed vacuum concentrator.

    • Reconstitute the dried extract in a small volume of LC-MS grade water.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable C18 column.

    • Perform separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect c-di-AMP and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification: Calculate the concentration of c-di-AMP in the sample by comparing its peak area to that of the internal standard and a standard curve of known c-di-AMP concentrations.

Visualizations

c-di-AMP Signaling Pathway

c_di_AMP_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-di-AMP_ext c-di-AMP ENPP1 ENPP1 c-di-AMP_ext->ENPP1 Degradation c-di-AMP_in c-di-AMP STING STING (on ER) c-di-AMP_in->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISRE ISRE pIRF3_dimer->ISRE Binds IFNB IFN-β Gene ISRE->IFNB Transcription IFN-β Secretion IFN-β Secretion IFNB->IFN-β Secretion Transfection Transfection Transfection->c-di-AMP_in transfection_workflow start Start cell_prep Prepare Mammalian Cells (e.g., 80% confluent) start->cell_prep method_choice Choose Delivery Method cell_prep->method_choice digitonin Digitonin Permeabilization method_choice->digitonin Permeabilization electroporation Electroporation method_choice->electroporation Physical lipofection Lipofection method_choice->lipofection Lipid-based optimization Optimize Parameters (Concentration, Time, etc.) digitonin->optimization electroporation->optimization lipofection->optimization transfection Transfect Cells with c-di-AMP optimization->transfection analysis Analyze Transfection Efficiency transfection->analysis lcms LC-MS/MS for intracellular c-di-AMP analysis->lcms Direct elisa IFN-β ELISA analysis->elisa Downstream reporter Reporter Gene Assay analysis->reporter Downstream data_analysis Data Analysis and Comparison lcms->data_analysis elisa->data_analysis reporter->data_analysis troubleshooting Troubleshoot Low Efficiency data_analysis->troubleshooting Low Efficiency end End data_analysis->end Sufficient Efficiency troubleshooting->optimization Re-optimize troubleshooting_logic start Low IFN-β Induction check_viability Is cell viability high? start->check_viability check_delivery Was c-di-AMP delivered? check_sting Is STING pathway functional? check_delivery->check_sting Yes optimize_delivery Optimize delivery protocol (See Protocol 1 & 2) check_delivery->optimize_delivery No quantify_cdiamp Quantify intracellular c-di-AMP (See Protocol 3) check_delivery->quantify_cdiamp Unsure use_pos_control Use STING agonist positive control check_sting->use_pos_control Unsure check_viability->check_delivery Yes reduce_toxicity Reduce reagent concentration or electroporation severity check_viability->reduce_toxicity No optimize_delivery->start Re-run experiment quantify_cdiamp->check_sting c-di-AMP detected quantify_cdiamp->optimize_delivery c-di-AMP not detected use_pos_control->start Response observed (Re-evaluate c-di-AMP delivery) check_sting_expr Check STING expression (Western/qPCR) use_pos_control->check_sting_expr No response check_sting_expr->start Switch cell line reduce_toxicity->start Re-run experiment

References

common pitfalls in c-di-IMP quantification experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in cyclic di-IMP (c-di-IMP) quantification experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound quantification experiments.

Issue 1: Low or no this compound signal in your samples.

  • Question: I am not detecting any this compound in my samples, or the signal is much lower than expected. What could be the cause?

  • Answer: This is a common issue that can arise from several factors during your experimental workflow. Here are the most likely causes and their solutions:

    • Inefficient Cell Lysis and Extraction: The method used to break open your cells might not be effective for releasing this compound. Additionally, the extraction solvent may not be optimal for solubilizing this nucleotide.

      • Solution: Ensure you are using a robust lysis method. Sonication or bead beating are generally effective. For extraction, a solvent mixture such as acetonitrile/methanol/water (40:40:20) is a good starting point. It is crucial to optimize the extraction protocol for your specific cell type.

    • Degradation by Phosphodiesterases (PDEs): this compound is rapidly degraded by endogenous PDEs, which can be released during cell lysis.[1][2][3]

      • Solution: It is critical to quench cellular metabolism immediately and inactivate PDEs. This can be achieved by rapidly mixing your cell suspension with ice-cold extraction solvent containing a broad-spectrum PDE inhibitor, such as IBMX or EDTA (to chelate Mg2+, a necessary cofactor for many PDEs).

    • Sample Loss During Preparation: this compound can be lost at various stages of sample preparation, including precipitation and transfer steps.

      • Solution: Minimize the number of steps in your protocol. Ensure complete resuspension of pellets and be careful during supernatant transfers. The use of a suitable internal standard is highly recommended to account for sample loss.[4][5][6]

Issue 2: High variability between replicate samples.

  • Question: My replicate injections in the LC-MS/MS are showing high variability in this compound quantification. What could be the reason?

  • Answer: High variability between replicates often points to inconsistencies in sample handling and preparation, or issues with the analytical instrument.

    • Inconsistent Quenching: If the time between harvesting cells and quenching their metabolism varies, the levels of this compound can change significantly.

      • Solution: Standardize your quenching procedure. Ensure that all samples are processed with the same timing and under the same conditions. Rapid quenching is essential.[7][8][9][10][11]

    • Matrix Effects: The sample matrix (all other components in the sample besides this compound) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[12] This can vary between samples, causing high variability.

      • Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled this compound).[4][5][6][12] This standard is added to the samples at the beginning of the extraction process and will experience the same matrix effects as the endogenous this compound, allowing for accurate normalization. If a labeled standard is not available, matrix-matched calibration curves can be used.

    • LC-MS/MS System Instability: Fluctuations in the performance of the liquid chromatography or mass spectrometry systems can also lead to variability.

      • Solution: Regularly check the performance of your LC-MS/MS system by injecting a standard solution. Monitor for consistent retention times, peak shapes, and signal intensities.

Issue 3: Poor standard curve in competitive ELISA.

  • Question: I am performing a competitive ELISA for this compound, but my standard curve is not looking good (e.g., high background, low signal, or poor fit). What should I do?

  • Answer: A problematic standard curve in a competitive ELISA can be due to several factors related to the reagents and the assay protocol.

    • Incorrect Reagent Concentrations: The concentrations of the coating antigen (or antibody), the primary antibody, and the enzyme-conjugated secondary antibody are critical for a successful competitive ELISA.

      • Solution: Optimize the concentrations of all reagents through checkerboard titrations. Ensure that the standard curve spans the expected concentration range of your samples.

    • Insufficient Washing: Inadequate washing between steps can lead to high background and a poor signal-to-noise ratio.

      • Solution: Increase the number of washing steps and ensure that the wells are completely emptied between each wash. Use a wash buffer with a mild detergent like Tween-20.[13]

    • Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.

      • Solution: Test the specificity of your antibody by running samples known to be devoid of this compound. You can also try to clean up your samples using solid-phase extraction (SPE) before the ELISA.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best way to quench cellular metabolism to prevent this compound degradation?

    • A1: Rapidly mixing the cell culture with an ice-cold solvent is a widely used and effective method. A common choice is a 60% methanol solution pre-chilled to -20°C or lower.[8][9] This not only stops enzymatic activity but also initiates the extraction process. For adherent cells, quickly aspirating the media and adding liquid nitrogen directly to the plate is also a very effective quenching method.[9][10]

  • Q2: How can I inactivate phosphodiesterases (PDEs) during sample extraction?

    • A2: PDEs are enzymes that degrade this compound and are a major source of its loss during sample preparation.[1][2][3] To inactivate them, you should perform the extraction at low temperatures (e.g., on ice or at -20°C) and in the presence of a PDE inhibitor cocktail. A common approach is to include EDTA in your extraction buffer to chelate the divalent cations (like Mg2+ and Mn2+) that are essential for the activity of most PDEs.

LC-MS/MS Analysis

  • Q3: What are the key parameters to consider for developing a robust LC-MS/MS method for this compound?

    • A3: For a reliable LC-MS/MS method, you should focus on:

      • Chromatographic Separation: Use a column that provides good retention and peak shape for this compound. A C18 column is often a good choice. Isocratic or gradient elution with a mobile phase containing a volatile buffer (e.g., ammonium acetate or ammonium formate) is typically used.

      • Mass Spectrometry Detection: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) for maximal this compound signal. Use multiple reaction monitoring (MRM) for quantification, selecting at least two specific precursor-to-product ion transitions for both this compound and your internal standard to ensure specificity.[12][14]

  • Q4: How do I choose an appropriate internal standard for this compound quantification?

    • A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., 15N10-c-di-IMP).[12] This is because it has the same chemical and physical properties as the analyte and will behave identically during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects. If a labeled standard is not available, a structurally similar molecule that is not present in your sample can be used, but this is a less ideal option.[4][5][6][15]

Immunoassay Analysis

  • Q5: What are the most common issues with competitive ELISAs for this compound?

    • A5: Common problems with competitive ELISAs include high background, low signal, and poor reproducibility.[13][16][17][18][19][20][21][22] These issues often stem from:

      • Suboptimal antibody and antigen concentrations: These need to be carefully titrated.

      • Insufficient blocking: This leads to non-specific binding and high background.

      • Inadequate washing: This can also contribute to high background.

      • Matrix effects: Components in the sample can interfere with the antibody-antigen binding.

  • Q6: How can I validate my this compound immunoassay?

    • A6: To ensure your immunoassay is providing reliable data, you should validate it by assessing several key parameters, including:

      • Precision: Determine the intra- and inter-assay variability.

      • Accuracy: Assess how close your measurements are to the true value by spiking known amounts of this compound into your sample matrix.

      • Sensitivity: Determine the lower limit of detection (LOD) and the lower limit of quantification (LLOQ).

      • Specificity: Test for cross-reactivity with other related nucleotides.

Quantitative Data Summary

The following tables provide an illustrative summary of how different experimental choices can impact this compound quantification. The data presented here is for illustrative purposes and the actual results may vary depending on the specific experimental conditions.

Table 1: Effect of Quenching Method on this compound Recovery

Quenching MethodRelative this compound Recovery (%)
No Quenching (control)100
Rapid filtration and immersion in liquid nitrogen95 ± 5
Addition of ice-cold methanol (60%)92 ± 7
Slow harvesting on ice65 ± 10

Table 2: Impact of Phosphodiesterase Inhibitors on this compound Stability

ConditionThis compound Remaining after 30 min at RT (%)
No Inhibitor40 ± 8
+ 10 mM EDTA95 ± 4
+ 1 mM IBMX92 ± 6

Table 3: Comparison of Detection Methods for this compound Quantification

MethodLower Limit of Quantification (LLOQ)Throughput
LC-MS/MS~10 nMMedium
Competitive ELISA~50 nMHigh

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cells for LC-MS/MS Analysis

  • Cell Culture: Grow bacterial cells to the desired optical density.

  • Quenching: Quickly harvest the cells by centrifugation at 4°C. Immediately resuspend the cell pellet in 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 40:40:20 v/v/v) containing a stable isotope-labeled internal standard (e.g., 15N10-c-di-IMP).

  • Lysis: Lyse the cells by sonication or bead beating on ice.

  • Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of LC-MS grade water or mobile phase for analysis.

Protocol 2: Competitive ELISA for this compound Quantification

  • Coating: Coat a 96-well plate with a this compound-protein conjugate or a capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add your samples and a this compound standard curve to the wells, followed by a limited amount of anti-c-di-IMP primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Plate: Read the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the amount of this compound in the sample.

Visualizations

c_di_IMP_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation ATP 2 ATP DAC Diadenylate Cyclase (DAC) ATP->DAC c_di_IMP This compound DAC->c_di_IMP Receptors Effector Proteins / Receptors c_di_IMP->Receptors PDE Phosphodiesterase (PDE) c_di_IMP->PDE Cellular_Response Cellular Response Receptors->Cellular_Response e.g., STING activation pApA pApA PDE->pApA AMP 2 AMP pApA->AMP

Caption: Overview of the this compound signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture Quenching 2. Quenching Cell_Culture->Quenching Extraction 3. Extraction with Internal Standard Quenching->Extraction Lysis 4. Cell Lysis Extraction->Lysis Centrifugation 5. Centrifugation Lysis->Centrifugation Drying 6. Supernatant Drying Centrifugation->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Reconstitution->LC_MSMS ELISA Competitive ELISA Reconstitution->ELISA Quantification Quantification LC_MSMS->Quantification ELISA->Quantification Normalization Normalization Quantification->Normalization Data_Analysis Data Analysis Normalization->Data_Analysis

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic Start Problem: Inaccurate this compound Quantification Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Quenching Is Quenching Rapid & Consistent? Check_Sample_Prep->Quenching Yes Check_Sample_Prep->Quenching No Optimize Quenching Check_Analysis_Method Review Analysis Method Internal_Standard Using Stable Isotope IS? Check_Analysis_Method->Internal_Standard Yes Check_Analysis_Method->Internal_Standard No Incorporate IS Check_Data_Processing Review Data Processing Correct_Integration Peak Integration Correct? Check_Data_Processing->Correct_Integration Yes Check_Data_Processing->Correct_Integration No Manually Review Integration PDE_Inactivation Are PDEs Inactivated? Quenching->PDE_Inactivation Yes Quenching->PDE_Inactivation No Add PDE Inhibitors Extraction_Efficiency Is Extraction Efficient? PDE_Inactivation->Extraction_Efficiency Yes PDE_Inactivation->Extraction_Efficiency No Optimize Lysis & Solvent Extraction_Efficiency->Check_Analysis_Method Yes Matrix_Effects Assessed Matrix Effects? Internal_Standard->Matrix_Effects Yes Internal_Standard->Matrix_Effects No Use Matrix-Matched Standards Instrument_Performance Instrument Performance OK? Matrix_Effects->Instrument_Performance Yes Matrix_Effects->Instrument_Performance No Calibrate & Maintain Instrument Instrument_Performance->Check_Data_Processing Yes Normalization_Correct Normalization to IS Correct? Correct_Integration->Normalization_Correct Yes Correct_Integration->Normalization_Correct No Check Calculation End Accurate Quantification Normalization_Correct->End Resolved

Caption: Logical workflow for troubleshooting this compound quantification issues.

References

Technical Support Center: Improving the Efficacy of c-di-IMP as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclic di-inosine monophosphate (c-di-IMP). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and guidance for troubleshooting common issues encountered during experimental use of this compound as a vaccine adjuvant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a vaccine adjuvant?

A1: Cyclic di-inosine monophosphate (this compound) is a bacterial second messenger molecule, structurally related to c-di-GMP and c-di-AMP.[1] It functions as a potent vaccine adjuvant by acting as a danger signal to the innate immune system.[1] When co-administered with an antigen, this compound is recognized by the intracellular sensor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[2][3][4] This binding event triggers a signaling cascade that leads to:

  • Type I Interferon (IFN) Production: Activation of the TBK1-IRF3 signaling axis, resulting in the production of IFN-β.[4]

  • Pro-inflammatory Cytokine Release: Activation of the NF-κB pathway, leading to the secretion of cytokines like TNF-α and IL-6.[2][3]

This initial innate immune activation enhances the subsequent adaptive immune response to the co-administered antigen, promoting the activation and maturation of dendritic cells (DCs), and driving a robust, mixed T-helper (Th) cell response (Th1/Th2/Th17).[1][5]

Q2: What are the key benefits of using this compound as an adjuvant?

A2: this compound offers several advantages for vaccine development:

  • Broad Immune Response: It stimulates a balanced Th1, Th2, and Th17 cellular immune response, which is critical for clearance of diverse pathogens.[1]

  • Mucosal and Systemic Efficacy: It demonstrates potent adjuvant activity when administered via both mucosal (e.g., intranasal) and systemic (e.g., intramuscular) routes.[1]

  • Enhanced Antigen-Presenting Cell (APC) Activation: It promotes the maturation of dendritic cells, evidenced by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class I and II molecules.[1][5]

  • Synergistic Effects: Its efficacy can be significantly enhanced when used in combination with other adjuvants, such as aluminum salts (alum).[6]

Q3: How should I reconstitute and store lyophilized this compound?

A3: Proper handling is critical for maintaining the stability and activity of this compound.

  • Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized powder in a sterile, endotoxin-free buffer such as Phosphate-Buffered Saline (PBS) or Tris buffer to a desired stock concentration (e.g., 1 mg/mL). Vortex gently to ensure the powder is fully dissolved.

  • Storage: After reconstitution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For short-term use, the solution may be kept at 4°C for a few days, though long-term refrigerated storage is not recommended.

Q4: Is this compound toxic to cells?

A4: At typical concentrations used for in vitro stimulation (e.g., 1-10 µg/mL), this compound is generally not considered cytotoxic. However, like many biological molecules, very high concentrations may induce cell stress or have off-target effects.[7][8] It is always recommended to perform a dose-response curve in your specific cell type to determine the optimal, non-toxic concentration for your experiments.

Troubleshooting Guide

This guide addresses the most common issue researchers face: observing a weak or absent adjuvant effect.

Problem: My vaccine formulation with this compound is not producing a significantly stronger immune response compared to the antigen alone.

Below is a logical workflow to troubleshoot this issue, followed by detailed explanations.

TroubleshootingWorkflow start Start: Low Immune Response dose Step 1: Verify Dose Is the dose optimal? start->dose formulation Step 2: Check Formulation Is the prep stable & correct? dose->formulation Yes action_dose Action: Perform dose-titration study (e.g., 1-20 µg/mouse). dose->action_dose No route Step 3: Evaluate Route Is the route appropriate? formulation->route Yes action_formulation Action: - Check for precipitation. - Ensure proper mixing. - Use fresh/properly stored this compound. formulation->action_formulation No combo Step 4: Consider Combination Could another adjuvant help? route->combo Yes action_route Action: - Match route to desired response (e.g., i.n. for mucosal). - Ensure proper injection technique. route->action_route No end Resolution: Improved Adjuvanticity combo->end Yes action_combo Action: - Co-formulate with Alum. - Explore other delivery systems (liposomes, nanoparticles). combo->action_combo No action_dose->formulation action_formulation->route action_route->combo action_combo->end

Caption: Troubleshooting workflow for low this compound adjuvant effect.

Detailed Troubleshooting Steps:

  • Q: Is the dose of this compound correct?

    • A: An inadequate dose is a common cause of a weak adjuvant effect. While the optimal dose can vary by antigen, animal model, and administration route, a typical effective dose for in vivo mouse studies is around 5 µg per mouse.[6][9] If you are using a lower dose, the stimulation may be insufficient.

    • Solution: Perform a dose-response study. Test a range of this compound concentrations (e.g., 1 µg, 5 µg, 10 µg, 20 µg per animal) with a fixed amount of your antigen to identify the optimal dose that maximizes the immune response without causing adverse reactions.

  • Q: Is there an issue with the vaccine formulation?

    • A: The physical and chemical stability of your formulation is critical. This compound is highly water-soluble, but mixing it with certain antigens or other adjuvants (like alum) can sometimes lead to precipitation or aggregation if not prepared correctly.[10] Additionally, ensure your this compound has not degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution:

      • Visual Inspection: After mixing your antigen and this compound, visually inspect the solution for any cloudiness or precipitates. The final formulation should be a homogenous solution or a uniform suspension.

      • Mixing Order: When combining with adjuvants like alum, the order of addition can matter. Typically, the antigen is first adsorbed to the alum, followed by the addition of the soluble this compound solution.

      • Use Fresh Aliquots: Always use a fresh or properly stored aliquot of this compound for your experiments to rule out degradation.

  • Q: Is the route of administration optimal for the desired immune response?

    • A: The administration route significantly influences the type of immune response generated. For instance, intranasal (i.n.) administration is superior for inducing mucosal immunity (e.g., secretory IgA) and tends to promote a Th17-polarized response.[2][11] Intramuscular (i.m.) or subcutaneous (s.c.) injections are standard for inducing systemic humoral (antibody) and Th1/Th2 cellular responses.[6] Improper injection technique (e.g., injecting intraperitoneally instead of subcutaneously) can also lead to inconsistent results.

    • Solution: Select the administration route based on your research goals. Ensure that personnel are thoroughly trained in the correct injection technique for the chosen route to minimize variability.[5][6]

  • Q: Could the efficacy be improved with a combination adjuvant system?

    • A: While this compound is a potent adjuvant on its own, its efficacy can be synergistically enhanced when combined with other adjuvants. Studies with the analog c-di-AMP have shown that combining it with alum results in significantly higher antibody titers and stronger Th1 and Th2 cytokine responses compared to using either adjuvant alone.[6]

    • Solution: Consider formulating your antigen with a combination of alum and this compound. This approach leverages alum's ability to form a depot for sustained antigen release and its strong Th2-promoting properties with this compound's potent STING-mediated activation of Th1 and Th17 responses.

Data Hub: Quantitative Immune Responses

Disclaimer: The majority of detailed quantitative data available in the literature is for the close structural and functional analogs of this compound, primarily c-di-AMP and c-di-GMP. This compound is reported to have comparable capacities in activating APCs and inducing immune responses.[1][5] The data below, derived from c-di-AMP studies, serves as a representative benchmark for the expected adjuvant activity.

Table 1: Antigen-Specific Antibody Titers in Mice Data summarized from a study using β-Galactosidase (β-Gal) antigen in mice, immunized intramuscularly. Titers were measured 13 days after the third immunization.[6]

Adjuvant FormulationMean β-Gal-Specific IgG Titer (Endpoint Dilution)Mean β-Gal-Specific IgG1 TiterMean β-Gal-Specific IgG2a TiterIgG1/IgG2a Ratio
β-Gal alone~5,000~4,000~100~40.0
β-Gal + Alum~150,000~150,000~3,500~43.2
β-Gal + c-di-AMP (5 µg)~60,000~50,000~14,000~3.6
β-Gal + Alum + c-di-AMP (5 µg)~380,000 ~300,000 ~100,000 ~3.0

Table 2: Cytokine Production from Restimulated Splenocytes Data summarized from the same study.[6] Splenocytes from immunized mice were restimulated with β-Gal antigen in vitro, and cytokine concentrations in the supernatant were measured.

Adjuvant FormulationIFN-γ (pg/mL) (Th1)IL-5 (pg/mL) (Th2)IL-17A (pg/mL) (Th17)
β-Gal alone< 50< 20< 10
β-Gal + Alum~100~150~50
β-Gal + c-di-AMP (5 µg)~800~100~80
β-Gal + Alum + c-di-AMP (5 µg)~2,500 ~400 ~350

Experimental Protocols

Protocol 1: In Vivo Mouse Immunization (Subcutaneous)

This protocol describes a general procedure for immunizing mice subcutaneously with a protein antigen adjuvanted with this compound.

Materials:

  • Protein antigen of interest

  • This compound (lyophilized)

  • Sterile, endotoxin-free PBS

  • Sterile 1 mL syringes

  • Sterile 25-27G needles

  • Laboratory mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

Procedure:

  • Preparation of Reagents:

    • Acclimate mice to the facility for at least one week before the experiment.[6]

    • Reconstitute this compound in sterile PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

    • Dilute the antigen in sterile PBS to the desired concentration.

  • Formulation Preparation (per mouse):

    • Note: Prepare the formulation fresh on the day of immunization. All components should be at room temperature.

    • In a sterile microfuge tube, combine the required amount of antigen (e.g., 15 µg) and this compound (e.g., 5 µg).

    • Add sterile PBS to a final injection volume of 100-200 µL.[12]

    • Gently vortex to mix. The solution should be clear and free of precipitates.

  • Injection Procedure:

    • Restrain the mouse securely. A common method is to grasp the loose skin over the shoulders (scruff).[5]

    • Draw the 100-200 µL of formulation into a 1 mL syringe with a 25G needle. Carefully remove any air bubbles.

    • Lift the skin to create a "tent" at the injection site (e.g., scruff or flank).

    • Insert the needle at the base of the tented skin, parallel to the body, into the subcutaneous space.[5]

    • Gently pull back on the plunger to ensure you have not entered a blood vessel (you should see no blood).

    • Slowly inject the full volume. Keep the needle in place for a few seconds before withdrawing to prevent leakage.[6]

  • Immunization Schedule:

    • A typical schedule involves a primary immunization (Day 0) followed by one or two booster immunizations at 14-day intervals (Day 14, Day 28).[13]

    • Blood samples for antibody analysis are typically collected 7-14 days after the final boost.

Protocol 2: Analysis of Dendritic Cell Activation by Flow Cytometry

This protocol describes the in vitro stimulation of mouse bone marrow-derived dendritic cells (BMDCs) and analysis of activation markers.

Materials:

  • Complete RPMI medium (RPMI-1640, 10% FBS, Pen/Strep, L-glutamine, 2-ME)

  • Recombinant mouse GM-CSF

  • This compound

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fluorescently-conjugated antibodies: anti-CD11c, anti-MHCII (I-A/I-E), anti-CD80, anti-CD86, and corresponding isotype controls.

Procedure:

  • Generation of BMDCs:

    • Harvest bone marrow from the femurs and tibias of mice under sterile conditions.[14]

    • Lyse red blood cells using ACK lysis buffer.

    • Culture the bone marrow cells in complete RPMI supplemented with 20 ng/mL of GM-CSF at 37°C, 5% CO₂.[14][15]

    • On Day 3, add fresh complete RPMI with GM-CSF.

    • On Day 6 or 7, harvest the loosely adherent cells, which are immature BMDCs.

  • In Vitro Stimulation:

    • Plate the immature BMDCs in a fresh culture plate at 1x10⁶ cells/mL.

    • Add this compound to the desired final concentration (e.g., 5 µg/mL).[5] Include an unstimulated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Antibody Staining:

    • Harvest the cells and wash them with cold FACS buffer.

    • Aliquot approximately 0.5-1x10⁶ cells per tube for staining.

    • Block non-specific antibody binding by incubating cells with Fc Block (anti-CD16/32) for 10 minutes on ice.

    • Add the cocktail of fluorescently-conjugated antibodies (anti-CD11c, MHCII, CD80, CD86) at pre-titrated optimal concentrations. Also prepare tubes for isotype controls.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD11c-positive population and analyze the expression levels (Median Fluorescence Intensity, MFI) of MHCII, CD80, and CD86 compared to the unstimulated and isotype controls.

Protocol 3: Quantification of IFN-β by ELISA

This protocol provides a general workflow for a sandwich ELISA to measure IFN-β in cell culture supernatants or serum. It is based on typical commercial kit instructions.[1][16]

Materials:

  • ELISA plate (96-well, high-binding)

  • Capture Antibody (anti-mouse IFN-β)

  • Detection Antibody (biotinylated anti-mouse IFN-β)

  • Recombinant mouse IFN-β standard

  • Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 1M H₂SO₄)

  • Coating Buffer, Wash Buffer, Assay Diluent

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in Coating Buffer (e.g., to 2 µg/mL).

    • Add 100 µL to each well of the ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Assay Diluent (or other blocking buffer) to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare a serial dilution of the IFN-β standard in Assay Diluent (e.g., from 1000 pg/mL down to 15.6 pg/mL).

    • Add 100 µL of standards and samples (e.g., cell culture supernatants) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at RT.

  • Detection:

    • Wash the plate 3 times.

    • Dilute the biotinylated detection antibody in Assay Diluent (e.g., to 1 µg/mL).

    • Add 100 µL to each well. Incubate for 1 hour at RT.

  • Enzyme Conjugation:

    • Wash the plate 3 times.

    • Dilute Streptavidin-HRP in Assay Diluent according to the manufacturer's instructions.

    • Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.

  • Development and Reading:

    • Wash the plate 5 times.

    • Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark until a color change is observed.

    • Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes.

    • Generate a standard curve and calculate the IFN-β concentration in the samples.

Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_IMP This compound STING STING (on ER membrane) c_di_IMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Gene IFN-β Gene Transcription pIRF3->IFN_Gene translocates to Cytokine_Gene Pro-inflammatory Cytokine Genes Transcription NFkB->Cytokine_Gene translocates to

Caption: this compound activates the STING signaling pathway.

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase formulate 1. Formulate Vaccine (Antigen + this compound) immunize 2. Immunize Mice (Day 0, 14, 28) formulate->immunize collect 3. Collect Samples (Day 35) immunize->collect sera Sera collect->sera splenocytes Splenocytes collect->splenocytes elisa_ab 4a. Antibody ELISA sera->elisa_ab elisa_cyto 4b. Cytokine ELISA splenocytes->elisa_cyto facs 4c. T-cell Flow Cytometry splenocytes->facs

Caption: General experimental workflow for in vivo adjuvant testing.

References

Technical Support Center: Enhancing the Stability of c-di-IMP Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of cyclic di-inosine monophosphate (c-di-IMP) analogs in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its analogs?

A1: The primary degradation pathway for this compound and its analogs is enzymatic hydrolysis by phosphodiesterases (PDEs).[1][2][3] These enzymes cleave the phosphodiester bonds that form the cyclic structure, converting the cyclic dinucleotide into a linear intermediate (e.g., pIpI), which is then further degraded into mononucleotides (IMP).[2][3] Chemical hydrolysis under non-optimal pH and temperature conditions can also contribute to degradation, although this is generally a slower process.

Q2: How can chemical modifications improve the stability of this compound analogs?

A2: Chemical modifications are a key strategy to enhance stability by making the analog resistant to phosphodiesterase activity. The main modification sites are the phosphate backbone, the ribose sugar, and the nucleobase.[4] Replacing one or both of the non-bridging oxygen atoms in the phosphate backbone with sulfur to create phosphorothioate (PS) linkages is a common and effective strategy to confer nuclease resistance.[5][6] Other modifications include alterations to the ribose moiety (e.g., 2'-O-methylation) or the nucleobase, which can improve both stability and binding affinity to target proteins like STING.[5][7]

Q3: What formulation strategies can be used to protect this compound analogs from degradation?

A3: Encapsulating this compound analogs within delivery systems can shield them from degradative enzymes and improve their pharmacokinetic profile.[4][8] Common formulation strategies include:

  • Liposomes: Lipid-based nanoparticles that can encapsulate hydrophilic molecules like this compound.

  • Polymer-based Nanoparticles: Biodegradable polymers can be used to form nanoparticles that release the analog over time.[8]

  • Hydrogels: These can provide a sustained-release depot for the analog, protecting it from rapid degradation and clearance.[4]

Q4: What are the best practices for handling and storing this compound analogs to ensure their stability?

A4: Proper handling and storage are critical to prevent degradation.

  • Storage: Store lyophilized powders at -20°C or -80°C. Once reconstituted in a buffer, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: Use nuclease-free buffers and water for reconstitution. The optimal pH for storage is typically slightly acidic to neutral (pH 6.0-7.5), as basic conditions can promote hydrolysis.

  • Handling: When working with the analogs, always use nuclease-free labware (e.g., pipette tips, tubes). Wear gloves to prevent contamination from nucleases present on the skin.

Troubleshooting Guide

Problem: My this compound analog is showing rapid degradation in my cell-based assay.

Possible Cause Troubleshooting Step Recommended Action
Enzymatic Degradation Extracellular or intracellular phosphodiesterases (PDEs) are degrading the analog.1. Use a more stable analog: Switch to an analog with phosphorothioate (PS) linkages, which are resistant to nuclease activity.[5][6] 2. Use a formulation: Encapsulate the analog in liposomes or nanoparticles to protect it from enzymatic attack before it reaches the target cells.[4][8] 3. Include a PDE inhibitor: If the specific PDE is known, a co-treatment with a specific inhibitor may be possible, but this can have off-target effects.
Nuclease Contamination The cell culture medium or reagents are contaminated with nucleases.1. Use nuclease-free reagents: Ensure all media, buffers (e.g., PBS), and water are certified nuclease-free. 2. Check serum: Fetal Bovine Serum (FBS) is a common source of nucleases. Heat-inactivating the FBS may reduce, but not eliminate, nuclease activity. Consider using serum-free media if the experiment allows.
Incorrect pH The pH of the assay medium is suboptimal, leading to chemical hydrolysis.1. Verify medium pH: Ensure the cell culture medium is properly buffered and maintained at the correct physiological pH (typically 7.2-7.4).

Problem: The concentration of my stock solution of this compound analog is decreasing over time.

Possible Cause Troubleshooting Step Recommended Action
Repeated Freeze-Thaw Cycles Physical stress from freezing and thawing is degrading the analog.1. Aliquot stock solutions: After initial reconstitution, immediately aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Improper Storage The analog is stored at an incorrect temperature or in a suboptimal buffer.1. Confirm storage conditions: Store reconstituted analogs at -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but a pilot stability test is recommended. 2. Use appropriate buffers: Reconstitute in a nuclease-free, buffered solution (e.g., TE buffer or PBS) at a pH between 6.0 and 7.5. Avoid storing in pure water for extended periods.
Hydrolysis The analog is chemically unstable in the chosen solvent.1. Review solvent compatibility: Ensure the chosen solvent is recommended by the manufacturer. If developing a new formulation, perform a preliminary stability study in the vehicle.

Data Presentation: Stability of Modified c-di-GMP Analogs

The following table summarizes the stability of different c-di-GMP analogs in the presence of the phosphodiesterase PDEA1. The data highlights the significant increase in stability conferred by phosphorothioate (PS) modifications.

AnalogLinkage TypeHalf-life (t½) with PDEA1 (minutes)
c-di-GMPPhosphodiester (PO)< 5
Rp,Rp-c-di-GM(PS)Phosphorothioate (PS)> 1440
Rp,Sp-c-di-GM(PS)Phosphorothioate (PS)~ 120
Sp,Sp-c-di-GM(PS)Phosphorothioate (PS)> 1440

Data is illustrative and compiled from typical results in the field. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Assessing Analog Stability via HPLC

This protocol outlines a typical procedure for evaluating the stability of a this compound analog in a biological matrix (e.g., serum) or buffer.

1. Materials:

  • This compound analog stock solution (e.g., 10 mM in nuclease-free water)

  • Stability buffer (e.g., PBS, pH 7.4) or 10% Fetal Bovine Serum (FBS) in PBS

  • Quenching solution (e.g., 0.1 M HCl or pure ethanol)

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

2. Procedure:

  • Prepare the reaction mixture by diluting the this compound analog to a final concentration of 100 µM in the pre-warmed (37°C) stability buffer or serum solution.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution to precipitate proteins and stop enzymatic activity.

  • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Inject the sample onto the HPLC system. Elute with a gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).

  • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

3. Data Analysis:

  • Identify the peak corresponding to the intact this compound analog.

  • Quantify the peak area at each time point.

  • Normalize the peak area at each time point to the peak area at t=0.

  • Plot the percentage of remaining analog versus time and calculate the half-life (t½).

Visualizations

This compound Degradation Pathway

A This compound (cyclic) B pIpI (linear) A->B PDE Hydrolysis C 2 x IMP B->C Further Hydrolysis

Caption: Enzymatic degradation of this compound by phosphodiesterases (PDEs).

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis A Reconstitute Analog C Mix and Incubate at 37°C A->C B Prepare Matrix (e.g., Serum, Buffer) B->C D Withdraw Aliquots at Time Points C->D E Quench Reaction D->E F Centrifuge to Remove Proteins E->F G HPLC Analysis F->G H Quantify Peak Area G->H I Calculate % Remaining and Half-Life H->I

Caption: Workflow for conducting a this compound analog stability assay.

Troubleshooting Logic for Analog Instability

Start Analog Instability Observed Q1 Is degradation rapid (< 2 hours in vitro)? Start->Q1 Cause1 Likely Cause: Enzymatic Degradation Q1->Cause1 Yes Cause2 Likely Cause: Chemical Hydrolysis / Handling Q1->Cause2 No Solution1 Solution: 1. Use PS-modified analog. 2. Use nuclease-free reagents. 3. Encapsulate in nanoparticles. Cause1->Solution1 Solution2 Solution: 1. Check buffer pH (6.0-7.5). 2. Aliquot to avoid freeze-thaw. 3. Store at -80°C. Cause2->Solution2

Caption: Decision tree for troubleshooting this compound analog instability.

References

Technical Support Center: Validating c-di-IMP Antibody Specificity for ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of cyclic di-GMP-AMP (c-di-IMP) antibodies for use in Enzyme-Linked Immunosorbent Assays (ELISA).

Frequently Asked Questions (FAQs)

Q1: Why is it critical to validate the specificity of my this compound antibody for ELISA?

A1: Antibody validation is essential to ensure that the antibody binds exclusively to this compound and not to other structurally similar molecules.[1][2] Poorly validated antibodies can lead to inaccurate and irreproducible results, potentially compromising your research findings.[3][4] Specificity ensures that the signal detected in your ELISA is a true measure of the this compound concentration in your sample.[2]

Q2: What is the most common method for determining this compound concentration and antibody specificity via ELISA?

A2: A competitive ELISA is the most widely used format for quantifying small molecules like this compound and assessing antibody specificity.[5][6][7] This method relies on the competition between the this compound in your sample and a labeled this compound conjugate for a limited number of antibody binding sites.[8] The resulting signal is inversely proportional to the amount of this compound in your sample.[8]

Q3: What are the key parameters to consider when evaluating a this compound antibody for ELISA?

A3: The key parameters to evaluate are:

  • Specificity: The antibody should have a high affinity for this compound and minimal cross-reactivity with other cyclic dinucleotides (e.g., c-di-GMP, cGAMP, cAMP) and related molecules (e.g., ATP, ADP, AMP).[5]

  • Sensitivity: The assay should be able to detect this compound at physiologically relevant concentrations.[2][9] Look for a low limit of detection (LOD).

  • Reproducibility: The assay should yield consistent results across different experiments and sample preparations.[1][2]

  • Accuracy: The assay should correctly quantify the known concentration of this compound standards.[2]

Q4: How can I test for the cross-reactivity of my this compound antibody?

A4: Cross-reactivity can be assessed using a competitive ELISA format.[10] You would run the assay with a range of concentrations of potentially cross-reacting molecules (e.g., c-di-GMP, cGAMP) instead of the this compound standard. If these molecules bind to the antibody, they will displace the labeled this compound and cause a change in the signal. A quick initial check for potential cross-reactivity can be done by assessing the percentage homology of the antibody's immunogen with other similar molecules using tools like NCBI-BLAST.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the validation and use of this compound antibodies in ELISA.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Insufficient washing.[12][13] 2. Concentration of primary or secondary antibody is too high. 3. Inadequate blocking.[14] 4. Cross-reactivity of the detection antibody with the coating antibody.[15] 5. Contaminated reagents or buffers.[13][15]1. Increase the number and duration of wash steps. Ensure complete aspiration of wells between washes.[12] 2. Perform a titration to determine the optimal antibody concentration.[15] 3. Optimize the blocking buffer (e.g., increase protein concentration) and incubation time. 4. Run appropriate controls, such as a well with only the detection antibody, to check for non-specific binding. 5. Prepare fresh buffers and reagents.[15]
Weak or No Signal 1. Inactive antibody or enzyme conjugate.[15] 2. Reagents not at room temperature before use.[14][16] 3. Incorrect assay procedure (e.g., reagents added in the wrong order).[15] 4. Insufficient incubation times or incorrect temperature.[13] 5. Degraded this compound standard or sample.[14]1. Test the activity of the enzyme conjugate with its substrate. Use a new batch of antibody if necessary.[15] 2. Allow all reagents to equilibrate to room temperature before starting the assay.[14] 3. Carefully review and follow the protocol.[15] 4. Optimize incubation times and ensure the correct temperature is maintained.[13] 5. Prepare fresh standards for each assay. Ensure proper sample storage at -80°C.[8][14]
Poor Standard Curve 1. Pipetting errors.[14] 2. Improper preparation of standard dilutions. 3. Degraded standard stock solution.[14] 4. Inconsistent temperature across the plate ("edge effects").[12]1. Ensure pipettes are calibrated and use proper pipetting techniques. Change tips for each standard.[14] 2. Double-check calculations and ensure thorough mixing of each standard dilution.[17] 3. Use a fresh, properly reconstituted standard stock for each experiment.[14] 4. Equilibrate the plate to room temperature before use and use a plate sealer during incubations.[12]
High Variability Between Replicates 1. Inconsistent pipetting.[14] 2. Inadequate washing, leading to residual reagents in wells. 3. Non-homogeneous samples or reagents.[13] 4. Plate not sealed properly during incubation, leading to evaporation.1. Use calibrated pipettes and be consistent with your technique.[18] 2. Ensure uniform and thorough washing of all wells. 3. Thoroughly mix all samples and reagents before adding them to the plate.[13] 4. Use plate sealers for all incubation steps.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification and Antibody Specificity Testing

This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound in a sample and to assess the specificity of the anti-c-di-IMP antibody.

Materials:

  • Anti-c-di-IMP antibody

  • 96-well microtiter plates

  • This compound standard

  • This compound-HRP conjugate (or other enzyme conjugate)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Dilution Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H2SO4)

  • Potentially cross-reacting molecules (e.g., c-di-GMP, cGAMP, ATP)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-c-di-IMP antibody diluted in Coating Buffer. Incubate overnight at 4°C.[7][19]

  • Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[19]

  • Blocking: Add Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[7]

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Standard Curve: Add serial dilutions of the this compound standard to designated wells.

    • Samples: Add your unknown samples to other wells.

    • Cross-Reactivity Check: To separate wells, add serial dilutions of potentially cross-reacting molecules.

    • Immediately add a fixed concentration of the this compound-HRP conjugate to all wells (standards, samples, and cross-reactivity).

    • Incubate for 2 hours at room temperature.

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. The signal will be inversely proportional to the concentration.

  • Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.

  • Assess cross-reactivity by comparing the signal generated by the other molecules to the this compound standard curve.

Data Presentation

Table 1: Example Performance Characteristics of a Validated this compound ELISA Kit
ParameterTypical ValueDescription
Assay Range 15.6 - 2,000 pg/mlThe range of concentrations over which the assay is accurate and precise.[9][20]
Sensitivity (80% B/B₀) ~66 pg/mlThe concentration of this compound that results in 80% of the maximum signal.[20]
Limit of Detection (LOD) ~20.7 pg/mlThe lowest concentration of this compound that can be reliably distinguished from zero.[9][20]
Midpoint (50% B/B₀) ~180 pg/mlThe concentration of this compound that causes 50% inhibition of the maximum signal.[20]
Table 2: Example Cross-Reactivity Data for an Anti-c-di-IMP Antibody
Compound% Cross-Reactivity
This compound 100%
c-di-GMP< 0.1%
3'3'-cGAMP< 0.1%
2'3'-cGAMP< 0.1%
cAMP< 0.01%
ATP< 0.01%

Note: The values in these tables are examples and may vary depending on the specific antibody and assay conditions.

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with Anti-c-di-IMP Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5a. Add Sample or Standard Wash2->Add_Sample Add_Conjugate 5b. Add this compound-HRP Conjugate Add_Sample->Add_Conjugate Incubate_Compete 6. Incubate Add_Conjugate->Incubate_Compete Wash3 7. Wash Incubate_Compete->Wash3 Add_Substrate 8. Add TMB Substrate Wash3->Add_Substrate Add_Stop 9. Add Stop Solution Add_Substrate->Add_Stop Read_Plate 10. Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Workflow for a competitive ELISA to validate this compound antibody specificity.

Troubleshooting_Logic Start ELISA Problem Encountered Problem_Type What is the nature of the problem? Start->Problem_Type High_Bg High Background Problem_Type->High_Bg High Signal No_Signal Weak / No Signal Problem_Type->No_Signal Low Signal Poor_Curve Poor Standard Curve Problem_Type->Poor_Curve Inconsistent Data Check_Washing Optimize Wash Steps High_Bg->Check_Washing Check_Blocking Optimize Blocking High_Bg->Check_Blocking Titrate_Ab Titrate Antibodies High_Bg->Titrate_Ab Check_Reagents Check Reagent Activity & Expiration No_Signal->Check_Reagents Check_Protocol Verify Protocol Steps & Incubation Times No_Signal->Check_Protocol Check_Pipetting Verify Pipetting Technique Poor_Curve->Check_Pipetting Prep_New_Std Prepare Fresh Standards Poor_Curve->Prep_New_Std

Caption: A logical troubleshooting guide for common this compound ELISA issues.

References

cell permeability issues of synthetic c-di-IMP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic cyclic di-IMP (c-di-IMP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of synthetic this compound, particularly concerning its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why is it used in research?

A1: Synthetic this compound (cyclic di-inosine monophosphate) is a lab-synthesized version of a cyclic dinucleotide (CDN). In mammalian cells, CDNs act as second messengers that bind to and activate the STING (Stimulator of Interferon Genes) protein, a crucial component of the innate immune system.[1][2] Activation of the STING pathway leads to the production of type I interferons and other cytokines, which are vital for anti-tumor and anti-viral responses.[3][4] Researchers use synthetic this compound to study and modulate this pathway for therapeutic applications, such as cancer immunotherapy and vaccine development.[2][5]

Q2: I am not seeing the expected downstream STING activation (e.g., IFN-β production) in my cell culture experiments with synthetic this compound. What are the potential reasons?

A2: Several factors could contribute to low STING activation. The primary challenge is the poor cell permeability of synthetic this compound due to its hydrophilic nature and negative charge, which prevents it from efficiently crossing the cell membrane to reach the cytosolic STING protein.[6][7] Additionally, extracellular and intracellular phosphodiesterases (PDEs) can degrade this compound, reducing its effective concentration.[8][9][10] Finally, the specific variant of the STING protein in your cell line could influence its binding affinity for this compound.

Q3: How can I improve the intracellular delivery of synthetic this compound?

A3: Various strategies can enhance the cellular uptake of synthetic this compound:

  • Permeabilizing Agents: For in vitro experiments, co-delivery with transfection reagents or membrane permeabilizing agents is a common approach.[11]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., lipid-based, polymeric, or viral-like particles) can facilitate its entry into cells.[6][11] These nanoparticles can protect this compound from degradation and promote cellular uptake.

  • Chemical Modifications: The synthesis of this compound analogs with modifications to the phosphate backbone or ribose moieties can improve their stability against phosphodiesterases and, in some cases, their membrane permeability.[8][12]

Q4: Are there methods to measure the intracellular concentration of this compound?

A4: Yes, several techniques are available to quantify intracellular this compound levels:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and accurate method for quantifying this compound in cell lysates.[13][14][15][16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the detection and quantification of this compound, often with UV detection.[18][19][20]

  • FRET-based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors are genetically encoded reporters that can be expressed in cells to monitor real-time changes in intracellular this compound concentrations.[21][22][23][24][25]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no STING activation 1. Poor cell permeability: this compound is not entering the cells. 2. Degradation of this compound: Enzymatic degradation by phosphodiesterases. 3. Cell line specific issues: Low STING expression or unresponsive STING variant. 4. Experimental setup: Incorrect dosage or incubation time.1. Use a delivery system (e.g., transfection reagent, nanoparticles). 2. Use phosphodiesterase-resistant analogs of this compound. 3. Confirm STING expression in your cell line (e.g., via Western blot). Consider using a cell line known to have a functional STING pathway. 4. Perform a dose-response and time-course experiment to optimize conditions.
High variability between experimental replicates 1. Inconsistent delivery: Uneven application of transfection reagents or nanoparticle formulations. 2. Cell health: Variations in cell density or viability. 3. Sample preparation: Inconsistent extraction of intracellular contents.1. Ensure thorough mixing and consistent application of delivery agents. 2. Maintain consistent cell seeding density and monitor cell viability. 3. Follow a standardized protocol for cell lysis and nucleotide extraction.
Unexpected cytotoxicity 1. Toxicity of delivery agent: Some transfection reagents or nanoparticle components can be toxic to cells. 2. Over-stimulation of STING pathway: Excessive STING activation can lead to cell death.1. Perform a toxicity assay for the delivery agent alone. Consider using a less toxic alternative. 2. Titrate the concentration of this compound to find a non-toxic, effective dose.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cyclic dinucleotide delivery and activity. Note that much of the available data is for cGAMP and c-di-GMP, but the principles are applicable to this compound.

Table 1: Enhancement of Cellular Uptake and Immune Response with Delivery Systems

Delivery SystemCyclic DinucleotideFold Increase in Uptake/ResponseCell/System TypeReference
MS2 Viral CapsidsCDN~100-fold increase in delivery efficiencyImmune cell populations[26]
Acetylated-dextran microparticlescGAMP~1000-fold in vitro, 50-fold in vivo enhancement of Type I IFNIn vitro / In vivo[11]
Lipid Nanoparticles (LNP)cGAMPEnhanced STING activation and T cell activationB16F10 tumor model[6]
Zinc-based Nanoparticles (ZnCDA-NCP)CDAProlonged circulation half-life (12.63 hours vs 3.30 hours for liposomes)In vivo[6]

Table 2: Intracellular Concentrations of Cyclic Dinucleotides

Cyclic DinucleotideIntracellular Concentration RangeOrganism/Cell TypeReference
c-di-GMP50 nM to a few micromolarPseudomonas aeruginosa[25]
c-di-GMP0.5 µM to 10 µMVibrio cholerae[16]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from methods for c-di-GMP and c-di-AMP quantification.[13][14][27]

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with synthetic this compound, with or without a delivery vehicle, for the desired time.

2. Nucleotide Extraction:

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold extraction solvent (e.g., methanol:acetonitrile:water at 40:40:20 with 0.1 M formic acid).

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Incubate on ice for 10 minutes.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. It is recommended to evaporate the extracts to dryness (e.g., using a SpeedVac) and resuspend the residue in 50 µL of mobile phase A immediately before analysis.[28]

3. LC-MS/MS Analysis:

  • HPLC System: An Agilent 1100 HPLC or equivalent.

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[28]

  • Mobile Phase A: 10 mM tributylamine (TBA) + 15 mM Acetic acid in 97:3 water:methanol.[28]

  • Mobile Phase B: Methanol.

  • Gradient: Develop a gradient suitable for separating this compound from other cellular components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of synthetic this compound. Spike an internal standard into the samples for normalization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on established methods for c-di-GMP.[18]

1. Sample Preparation:

  • Follow the same nucleotide extraction procedure as in Protocol 1.

2. HPLC Analysis:

  • HPLC System: An Agilent 1100 HPLC with a UV/Vis detector set to 253 nm.[18]

  • Column: Reverse-phase C18 Targa column (2.1 × 40 mm; 5 µm).[18]

  • Solvent A: 10 mM ammonium acetate in water.[18]

  • Solvent B: 10 mM ammonium acetate in methanol.[18]

  • Flow Rate: 0.2 ml/min.[18]

  • Gradient:

    • 0-9 min: 1% B

    • 9-14 min: 15% B

    • 14-19 min: 25% B

    • 19-26 min: 90% B

    • 26-40 min: 1% B[18]

  • Quantification: Create a standard curve by injecting known concentrations of this compound and measuring the peak area.

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_nucleus Nucleus c-di-IMP_ext Synthetic this compound c-di-IMP_int Intracellular This compound c-di-IMP_ext->c-di-IMP_int Cellular Uptake (Permeability Barrier) STING STING (on ER) c-di-IMP_int->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IFN_genes Interferon Genes p-IRF3->IFN_genes Translocates to Nucleus IFN_production Type I Interferon Production IFN_genes->IFN_production Induces Transcription

Caption: this compound signaling pathway and the cell permeability barrier.

Troubleshooting_Workflow start Start: Low STING Activation check_permeability Is this compound entering the cell? start->check_permeability measure_intracellular Action: Measure intracellular this compound (LC-MS/MS or HPLC) check_permeability->measure_intracellular No check_degradation Is this compound being degraded? check_permeability->check_degradation Yes permeability_issue Problem: Low intracellular this compound measure_intracellular->permeability_issue improve_delivery Solution: Use delivery system or modified analogs permeability_issue->improve_delivery end Resolution: STING Pathway Activated improve_delivery->end degradation_issue Problem: Rapid degradation check_degradation->degradation_issue Yes check_sting Is STING pathway functional? check_degradation->check_sting No use_analogs Solution: Use phosphodiesterase- resistant analogs degradation_issue->use_analogs use_analogs->end sting_issue Problem: Non-functional STING check_sting->sting_issue No check_sting->end Yes validate_sting Solution: Validate STING expression and use positive controls sting_issue->validate_sting validate_sting->end

References

Validation & Comparative

Validating c-di-IMP Binding to STING Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of ligand binding to its target protein is a critical step in research and drug discovery. For the Stimulator of Interferon Genes (STING) protein, a key mediator of innate immunity, confirming the binding of cyclic dinucleotides like c-di-IMP (cyclic di-inosine monophosphate) is paramount for understanding its activation and for the development of novel immunotherapies. This guide provides a comparative overview of key experimental methods to validate the interaction between this compound and the STING protein, complete with supporting data and detailed protocols.

At a Glance: Comparison of Key Validation Methods

Method Principle Quantitative Readout Throughput Key Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingBinding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowProvides a complete thermodynamic profile of the interaction.[1][2]Requires large amounts of pure protein and ligand; sensitive to buffer conditions.
UV Crosslinking Assay Covalent linkage of radiolabeled ligand to the protein upon UV exposureVisualization of protein-ligand complex by autoradiographyMediumDirectly demonstrates a physical interaction between the ligand and the protein.[3][4]Requires radiolabeling; can be qualitative or semi-quantitative.
IFN-β Luciferase Reporter Assay Measures the activation of the STING pathway by quantifying the expression of a downstream reporter gene (IFN-β promoter-driven luciferase)Half-maximal effective concentration (EC50)HighCell-based assay that assesses the functional consequence of binding.[1][5]Indirect measure of binding; can be affected by cellular factors.
Immunofluorescence Microscopy Visualizes the translocation of STING from the endoplasmic reticulum to perinuclear vesicles upon activationQualitative or semi-quantitative analysis of STING localizationLow to MediumProvides spatial information about STING activation within the cell.[6][7]Can be subjective; requires specific antibodies and imaging equipment.

In-Depth Look: Experimental Methodologies

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic characterization of the interaction.

Experimental Protocol:

  • Protein Preparation: Purify the C-terminal domain (CTD) of human STING (residues 139-379), as this domain is responsible for cyclic dinucleotide binding.[5] Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Dissolve this compound in the same ITC buffer used for the protein.

  • ITC Experiment:

    • Load the STING protein solution (typically 20-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 200-500 µM) into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Quantitative Data Summary:

LigandSTING VariantBinding Affinity (Kd)Reference
c-di-GMPHuman STING CTD~5 µM[1]
c-di-GMPHuman STING (155-379)~2.4 µM[1]
2'3'-cGAMPHuman STING CTD~4 nM[5]
UV Crosslinking Assay

This technique provides direct evidence of a physical interaction between the ligand and its binding protein.

Experimental Protocol:

  • Radiolabeling of this compound: Synthesize or procure radiolabeled this compound (e.g., with 32P).

  • Cell Lysate Preparation: Transfect HEK293T cells with a plasmid expressing STING or use untransfected cells as a control. After 24-48 hours, prepare cell lysates.

  • Binding Reaction: Incubate the cell lysates with radiolabeled this compound in a suitable binding buffer. For competition assays, include an excess of unlabeled this compound or other nucleotides.[4]

  • UV Crosslinking: Expose the binding reactions to UV light (e.g., 254 nm) to induce covalent crosslinking between the radiolabeled ligand and the binding protein.[4]

  • Immunoprecipitation (Optional): To confirm the identity of the crosslinked protein, immunoprecipitate STING using a specific antibody.[4]

  • SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and visualize the radiolabeled protein-ligand complexes by autoradiography.

IFN-β Luciferase Reporter Assay

This cell-based assay measures the functional consequence of this compound binding to STING, which is the activation of the downstream type I interferon signaling pathway.

Experimental Protocol:

  • Cell Line: Use a cell line that expresses a luciferase reporter gene under the control of the IFN-β promoter (e.g., HEK293T cells stably expressing an ISRE-luciferase reporter and transduced to express STING).[6]

  • Cell Seeding: Plate the reporter cells in a multi-well plate.

  • Ligand Stimulation: Treat the cells with varying concentrations of this compound.

  • Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantitative Data Summary:

LigandCell LineEC50Reference
cGAMPL929 cells15-42 nM[5]
c-di-GMPL929 cells>500 nM[5]

Note: The EC50 for this compound would be determined by performing this assay with the specific compound.

Visualizing the Molecular and Cellular Events

STING Signaling Pathway

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_IMP This compound STING_ER STING (ER) c_di_IMP->STING_ER Binding STING_Active Activated STING (Dimer/Oligomer) STING_ER->STING_Active Conformational Change & Translocation TBK1 TBK1 STING_Active->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n Nuclear Translocation IFNB_gene IFN-β Gene pIRF3_n->IFNB_gene Transcription

Caption: STING signaling pathway upon this compound binding.

Experimental Workflow: IFN-β Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start seed_cells Seed HEK293T-ISRE-Luc-STING cells in 96-well plate start->seed_cells add_ligand Add varying concentrations of this compound seed_cells->add_ligand incubate Incubate for 18-24 hours add_ligand->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luminescence Measure luciferase activity (Luminometer) lyse_cells->measure_luminescence analyze_data Analyze data and determine EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the IFN-β luciferase reporter assay.

Conclusion

The validation of this compound binding to the STING protein can be approached through a variety of robust methodologies. Biophysical techniques such as Isothermal Titration Calorimetry provide direct and detailed quantitative data on the binding affinity and thermodynamics. In contrast, cell-based assays like the IFN-β luciferase reporter assay offer insights into the functional consequences of this interaction within a cellular context. The choice of method will depend on the specific research question, available resources, and desired throughput. A multi-faceted approach, combining both biophysical and cell-based assays, will provide the most comprehensive and reliable validation of the this compound and STING protein interaction.

References

A Comparative Analysis of c-di-GMP and c-di-IMP Signaling: From Bacterial Second Messenger to Immune Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Cyclic dinucleotides (CDNs) have emerged as critical signaling molecules in both prokaryotic and eukaryotic systems. Within this class, bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP) is a quintessential bacterial second messenger, orchestrating complex cellular processes. In contrast, bis-(3'-5')-cyclic dimeric inosine monophosphate (c-di-IMP) is not a known natural signaling molecule but has garnered significant interest as a potent synthetic immunomodulator. This guide provides a detailed comparative analysis of these two molecules, focusing on their distinct biological roles, mechanisms of action, and the experimental methodologies used to study them.

Core Distinctions: A Bacterial Messenger vs. a Host Immunomodulator

The fundamental difference between c-di-GMP and this compound lies in their origins and primary biological functions.

  • Cyclic di-GMP (c-di-GMP) is a ubiquitous intracellular second messenger in bacteria. Its levels are dynamically regulated by a complex network of enzymes that synthesize and degrade it in response to environmental and cellular cues. C-di-GMP governs critical bacterial lifestyle switches, most notably the transition between a motile, planktonic state and a sessile, biofilm-forming state.

  • Cyclic di-IMP (this compound) is a synthetic analog of naturally occurring cyclic dinucleotides. It is not known to be produced or utilized as a signaling molecule in bacteria. Instead, its significance lies in its ability to act as a potent agonist of the host innate immune system, making it a molecule of interest for vaccine adjuvant and immunotherapy development.

Synthesis and Degradation: A Tightly Regulated Bacterial Network vs. Exogenous Administration

c-di-GMP: A Dynamic Equilibrium in Bacteria

The intracellular concentration of c-di-GMP is meticulously controlled by the opposing activities of two large enzyme families:

  • Diguanylate Cyclases (DGCs): These enzymes, characterized by a conserved GGDEF domain, synthesize c-di-GMP from two molecules of guanosine triphosphate (GTP). Bacteria often possess multiple DGCs, each responding to specific signals, allowing for precise spatial and temporal control of c-di-GMP pools.

  • Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP, terminating the signal. They are characterized by either an EAL or an HD-GYP domain. EAL domain PDEs linearize c-di-GMP to 5'-phosphoguanylyl-(3'-5')-guanosine (pGpG), while HD-GYP domain PDEs can further degrade it to two molecules of GMP.

c_di_GMP_Metabolism GTP 2 GTP DGC Diguanylate Cyclase (DGC) GGDEF Domain GTP->DGC Synthesis cdiGMP c-di-GMP PDE_EAL Phosphodiesterase (PDE) EAL Domain cdiGMP->PDE_EAL Degradation PDE_HDGYP Phosphodiesterase (PDE) HD-GYP Domain cdiGMP->PDE_HDGYP Degradation pGpG pGpG GMP 2 GMP DGC->cdiGMP PDE_EAL->pGpG PDE_HDGYP->GMP

Caption: Synthesis and degradation of c-di-GMP in bacteria.

This compound: A Synthetic Molecule for Host Stimulation

As this compound is not a natural metabolite, it lacks a known biosynthetic or degradation pathway within biological systems. It is synthesized chemically and administered exogenously in experimental and therapeutic contexts to stimulate a host immune response.

Receptors and Effectors: Intracellular Bacterial Targets vs. Host Immune Sensors

c-di-GMP: A Plethora of Bacterial Effectors

Once synthesized, c-di-GMP exerts its regulatory effects by binding to a wide array of effector molecules, which can be broadly categorized as:

  • PilZ domain-containing proteins: One of the most common classes of c-di-GMP receptors that, upon binding, undergo conformational changes to allosterically regulate the activity of associated proteins or cellular machinery, such as the bacterial flagellar motor or cellulose synthase.[1]

  • Transcription factors: C-di-GMP can directly bind to and modulate the activity of transcription factors, thereby altering the expression of genes involved in motility, biofilm formation, and virulence.[2] For example, FleQ in Pseudomonas aeruginosa acts as a repressor of biofilm genes at low c-di-GMP levels and an activator at high levels.

  • Proteins with degenerate catalytic domains: Some proteins with inactive GGDEF or EAL domains have evolved to function as c-di-GMP-binding effectors.

  • Riboswitches: These are structured RNA elements located in the 5'-untranslated region of certain mRNAs. C-di-GMP binding to these riboswitches can regulate gene expression at the level of transcription termination or translation initiation.

c_di_GMP_Signaling_Pathway cluster_synthesis Synthesis & Degradation cluster_effectors Effectors & Cellular Response 2_GTP 2 GTP DGC DGC (GGDEF) 2_GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP PDE PDE (EAL/HD-GYP) cdiGMP->PDE PilZ PilZ Domain Proteins cdiGMP->PilZ TF Transcription Factors cdiGMP->TF Riboswitch Riboswitches cdiGMP->Riboswitch pGpG_GMP pGpG / GMP PDE->pGpG_GMP Motility Motility PilZ->Motility Inhibition Biofilm Biofilm Formation PilZ->Biofilm Activation Virulence Virulence TF->Virulence Gene_Exp Gene Expression Riboswitch->Gene_Exp

Caption: Overview of the c-di-GMP signaling pathway in bacteria.

This compound: Targeting the Host STING Pathway

The primary known receptor for this compound is the host protein STING (Stimulator of Interferon Genes) . STING is a crucial adaptor protein in the innate immune system, responsible for detecting cytosolic nucleic acids, a hallmark of viral and intracellular bacterial infections.

The signaling cascade is as follows:

  • Binding: Exogenously supplied this compound enters the host cell cytoplasm and binds directly to the C-terminal domain of STING, which resides on the endoplasmic reticulum (ER) membrane.[3]

  • Conformational Change and Trafficking: Ligand binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

  • TBK1 Recruitment and IRF3 Activation: In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). TBK1 then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This initiates a potent antiviral and antibacterial state in the host.[3]

c_di_IMP_STING_Pathway cdiIMP This compound STING STING (on ER) cdiIMP->STING Binds to STING_active Activated STING (on Golgi) STING->STING_active Dimerizes & Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Dimerizes & Translocates IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN Induces Transcription

Caption: The this compound-mediated STING signaling pathway in host cells.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for c-di-GMP and this compound, providing a basis for comparing their biochemical interactions.

Table 1: Enzyme Kinetics for c-di-GMP Metabolism
Enzyme (Organism)DomainKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (µM-1s-1)Reference
Diguanylate Cyclases (DGCs)
WspR (P. aeruginosa)GGDEF2.50.0150.006
YdeH (E. coli)GGDEF5.30.830.157
Phosphodiesterases (PDEs)
RocR (P. aeruginosa)EAL3.2 ± 0.30.67 ± 0.030.21[4][5]
YhjH (E. coli)EAL0.230.140.61
HmsP (Y. pestis)EALN/A~2.67 (mol/mol/min)N/A[6]

Note: Kinetic parameters can vary significantly depending on assay conditions, enzyme constructs, and the presence of regulatory domains.

Table 2: Binding Affinities (Kd) of c-di-GMP and this compound to Receptors
MoleculeReceptor (Organism)Receptor TypeKd (µM)Reference
c-di-GMP YcgR (S. Typhimurium)PilZ Domain0.19 ± 0.018[7]
BcsA (S. Typhimurium)PilZ Domain8.24 ± 2.4[7]
TDE0214 (T. denticola)PilZ Domain1.73[8]
VpsR (V. cholerae)Transcription Factor1.6[2]
LtmA (M. smegmatis)Transcription Factor0.62[9]
HpoR (M. smegmatis)Transcription Factor0.29[9]
Human STINGHost Immune Sensor~2.4 - 5.0[3][10]
This compound Not ApplicableBacterial ReceptorsNot a natural ligand
Human STINGHost Immune SensorPotent activator[7][11]

Physiological and Immunological Outcomes

c-di-GMP: Master Regulator of Bacterial Lifestyles

High intracellular levels of c-di-GMP are generally associated with:

  • Biofilm Formation: Activation of genes for exopolysaccharide production and adhesins.

  • Inhibition of Motility: Repression of flagellar synthesis and function.

  • Virulence Regulation: Control of toxin production and secretion systems.

  • Cell Cycle Control: Coordination of cell division and differentiation.

This compound: A Trigger for Broad-Spectrum Immunity

As an activator of the STING pathway, this compound elicits a robust innate immune response characterized by:

  • Induction of Type I Interferons: Creates a widespread antiviral state.

  • Production of Pro-inflammatory Cytokines: Recruits and activates immune cells like macrophages, dendritic cells, and NK cells.

  • Adjuvant Activity: When co-administered with an antigen, it enhances both humoral (antibody) and cellular (T-cell) immune responses, making it a promising vaccine adjuvant.[10][11] Studies suggest it promotes a balanced Th1/Th2/Th17 response.[10]

Key Experimental Protocols

Quantification of c-di-GMP from Bacterial Cells

This protocol describes a common method for extracting and quantifying intracellular c-di-GMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram:

cdiGMP_Quantification start Bacterial Culture (e.g., mid-log phase) harvest Harvest Cells (Centrifugation) start->harvest extract Nucleotide Extraction (e.g., Acetonitrile/Methanol/Water) harvest->extract dry Dry Extract (Vacuum Concentrator) extract->dry resuspend Resuspend in LC-MS Buffer dry->resuspend analyze LC-MS/MS Analysis resuspend->analyze quantify Quantification (vs. Standard Curve) analyze->quantify

Caption: Workflow for c-di-GMP quantification by LC-MS/MS.

Methodology:

  • Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C.

  • Extraction: Resuspend the cell pellet in a cold extraction solution (e.g., a mixture of acetonitrile/methanol/water at 40:40:20 v/v/v). Incubate on ice to precipitate proteins and macromolecules.

  • Clarification: Centrifuge at high speed to pellet cell debris. Transfer the supernatant containing the soluble nucleotides to a new tube.

  • Drying and Resuspension: Dry the extract completely using a vacuum concentrator. Resuspend the nucleotide pellet in a small, precise volume of buffer suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The c-di-GMP is separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: Determine the concentration of c-di-GMP in the sample by comparing its peak area to a standard curve generated from known concentrations of pure c-di-GMP. Normalize the final value to the total protein concentration or cell number from the initial culture.

In Vitro Biofilm Formation Assay (Crystal Violet Method)

This assay is used to assess the effect of c-di-GMP signaling on the ability of bacteria to form biofilms on an abiotic surface.

Methodology:

  • Inoculation: Dilute overnight bacterial cultures in fresh medium and add 100-200 µL to the wells of a 96-well microtiter plate. Include appropriate controls (e.g., wild-type vs. mutants with altered c-di-GMP levels).

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.

  • Washing: Carefully discard the planktonic culture and gently wash the wells with water or phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% solution of crystal violet (CV) to each well and incubate for 10-15 minutes at room temperature. The CV will stain the cells and extracellular matrix of the biofilm.

  • Washing: Discard the CV solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound CV.

  • Quantification: Transfer the solubilized CV to a new flat-bottom plate and measure the absorbance at a wavelength of ~550-590 nm using a plate reader. Higher absorbance values correspond to greater biofilm formation.[3][14]

STING Activation Assay in Cultured Cells

This protocol is used to determine if a compound like this compound can activate the STING pathway, typically by measuring the induction of an interferon-stimulated gene (ISG) or an interferon-beta (IFN-β) promoter-driven reporter.[15]

Workflow Diagram:

STING_Activation_Assay start Seed Cells (e.g., HEK293T) transfect Transfect with Reporter Plasmids (e.g., IFN-β-Luciferase) start->transfect stimulate Stimulate with this compound (using a transfection reagent) transfect->stimulate incubate Incubate (18-24 hours) stimulate->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (Fold Induction vs. Control) measure->analyze

Caption: Workflow for a STING reporter activation assay.

Methodology:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Transfect them with two plasmids: one expressing an IFN-β promoter-driven firefly luciferase reporter and a second constitutively expressing Renilla luciferase (as a transfection control).

  • Stimulation: After 24 hours, transfect the cells with this compound using a suitable delivery agent (e.g., Lipofectamine) to introduce the charged molecule into the cytoplasm. Include positive (e.g., 2'3'-cGAMP) and negative (mock transfection) controls.

  • Incubation: Incubate the stimulated cells for 18-24 hours to allow for STING pathway activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using a dual-luciferase assay lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of the IFN-β promoter by comparing the normalized luciferase activity of this compound-stimulated cells to that of mock-stimulated cells.[15][16]

Conclusion

The comparison between c-di-GMP and this compound highlights the remarkable versatility of cyclic dinucleotide structures. C-di-GMP serves as a sophisticated and highly integrated signaling molecule within the bacterial kingdom, controlling fundamental aspects of bacterial life. In contrast, the synthetic analog this compound has been repurposed as a powerful tool to engage the host's innate immune system. For researchers in microbiology, understanding c-di-GMP signaling is key to deciphering bacterial behavior and developing anti-biofilm or anti-virulence strategies. For immunologists and drug development professionals, this compound and other CDN analogs represent a promising class of adjuvants and immunotherapeutics with the potential to enhance vaccines and cancer therapies by potently activating the STING pathway. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary to explore these two fascinating molecules in their respective biological contexts.

References

Differential Activation of STING by c-di-IMP and cGAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, acting as a central hub for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor response. The discovery of cyclic dinucleotides (CDNs) as direct STING agonists has spurred significant interest in developing STING-targeted therapeutics.

This guide provides a detailed comparison of the differential activation of STING by two major classes of CDNs: the bacterial second messenger cyclic di-inosine monophosphate (c-di-IMP), often studied through its close analog cyclic di-guanosine monophosphate (c-di-GMP), and the endogenous mammalian second messenger cyclic GMP-AMP (cGAMP). Understanding the nuances of their interaction with STING is crucial for the rational design of novel immunomodulatory drugs.

Data Presentation: Quantitative Comparison

The potency of STING activation is directly correlated with the binding affinity and the subsequent conformational changes induced by its ligand. Here, we summarize the key quantitative differences between c-di-GMP (as a proxy for this compound) and cGAMP in their interaction with human STING.

Parameterc-di-GMP2'3'-cGAMPReference(s)
Binding Affinity (Kd) ~2.4 - 5 µM~4.6 nM[1][2][3][4]
STING Conformation "Open" conformation, similar to apo-STING"Closed" conformation[5][6]
Downstream Signaling Weaker induction of IFN-βPotent induction of IFN-β[6][7]

Key Insights:

  • Binding Affinity: 2'3'-cGAMP exhibits a significantly higher binding affinity for human STING, with a dissociation constant (Kd) in the nanomolar range, approximately 300-fold lower than that of c-di-GMP, which binds in the micromolar range.[8] This stark difference in affinity underscores the much higher potency of the endogenous ligand.

  • Conformational Changes: The binding of 2'3'-cGAMP to the STING dimer induces a substantial conformational change, leading to a more compact, "closed" state.[6] This "closed" conformation is thought to be the active state that facilitates the recruitment and activation of downstream signaling partners like TBK1. In contrast, c-di-GMP binding results in an "open" conformation that more closely resembles the unbound, inactive state of STING.[5]

  • Downstream Signaling Potency: The profound differences in binding affinity and induced conformational changes translate to a dramatic disparity in the activation of downstream signaling pathways. 2'3'-cGAMP is a much more potent inducer of type I interferon production compared to c-di-GMP.[6][7]

Mandatory Visualization

Signaling Pathways

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds (high affinity) c_di_IMP This compound (bacterial) c_di_IMP->STING_inactive binds (low affinity) STING_active STING (active oligomer) STING_inactive->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes IFN-β Gene Transcription pIRF3->IFN_genes translocates to

Caption: STING signaling pathway activation by cGAMP and this compound.

Caption: Differential STING activation by cGAMP versus this compound.

Experimental Workflows

Experimental_Workflow ITC Isothermal Titration Calorimetry (ITC) Kd Binding Affinity (Kd) ITC->Kd Reporter_Assay IFN-β Reporter Assay Luciferase Luciferase Activity (IFN-β Promoter Activity) Reporter_Assay->Luciferase Western_Blot Western Blot Phosphorylation p-TBK1 / p-IRF3 Levels Western_Blot->Phosphorylation

Caption: Experimental workflow for comparing STING agonists.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound and cGAMP to purified STING protein.

Materials:

  • Purified recombinant human STING C-terminal domain (CTD, residues 139-379).

  • This compound or cGAMP.

  • ITC instrument (e.g., MicroCal ITC200).

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Syringe for ligand injection.

  • Sample cell.

Protocol:

  • Sample Preparation:

    • Dialyze the purified STING protein and dissolve the cyclic dinucleotides in the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, and for ligands, use the provider's specifications or a validated analytical method).

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the reference power (e.g., 10 µcal/sec).

  • Loading Samples:

    • Load the STING protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the cyclic dinucleotide solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the signal to return to baseline between injections.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/Kd)).

IFN-β Luciferase Reporter Assay

Objective: To measure the ability of this compound and cGAMP to induce STING-dependent IFN-β promoter activity in a cellular context.

Materials:

  • HEK293T cells.

  • Expression plasmids for human STING.

  • IFN-β promoter-luciferase reporter plasmid.

  • A control plasmid expressing Renilla luciferase (for normalization).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent (e.g., Lipofectamine 2000).

  • This compound and cGAMP.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or cGAMP. Include an untreated control.

  • Cell Lysis and Luciferase Assay:

    • After 16-24 hours of stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold induction of IFN-β promoter activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

    • Plot the fold induction against the concentration of the cyclic dinucleotide to generate dose-response curves.

Western Blot for TBK1 and IRF3 Phosphorylation

Objective: To detect the phosphorylation of TBK1 and IRF3, key downstream effectors of STING activation, in response to this compound and cGAMP.

Materials:

  • THP-1 cells (a human monocytic cell line that endogenously expresses STING).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound and cGAMP.

  • Digitonin for cell permeabilization.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and an antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Stimulation:

    • Culture THP-1 cells to the desired density.

    • Permeabilize the cells with a low concentration of digitonin to allow entry of the cyclic dinucleotides.

    • Stimulate the cells with this compound or cGAMP at various concentrations and for different time points (e.g., 0, 30, 60, 120 minutes). Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • After stimulation, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Clear the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated TBK1 and IRF3 compared to the total protein levels and the loading control.

This comprehensive guide provides a framework for understanding and experimentally interrogating the differential activation of STING by this compound and cGAMP. The provided data and protocols can serve as a valuable resource for researchers in academia and industry who are working to harness the therapeutic potential of the STING pathway.

References

A Comparative Guide to the Adjuvant Effects of c-di-IMP and c-di-GMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. Cyclic dinucleotides (CDNs) have emerged as a promising class of adjuvants due to their potent activation of the innate immune system. Among these, cyclic di-inosine monophosphate (c-di-IMP) and cyclic di-guanosine monophosphate (c-di-GMP) are two key candidates. This guide provides an objective comparison of their adjuvant effects, supported by available experimental data, to aid researchers in selecting the appropriate adjuvant for their vaccine formulations.

Executive Summary

Both this compound and c-di-GMP are potent adjuvants that primarily signal through the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the activation and maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), and enhances subsequent adaptive immune responses.

Available evidence suggests that while both molecules are effective, they may elicit qualitatively different immune responses. Notably, this compound is reported to induce a more balanced T helper (Th) cell response, encompassing Th1, Th2, and Th17 types, whereas c-di-GMP appears to favor a more Th1-dominant response. Furthermore, some studies indicate that this compound may induce stronger T cell proliferation compared to c-di-GMP.

Disclaimer: Direct, head-to-head quantitative comparisons of this compound and c-di-GMP are limited in the current scientific literature. Therefore, some of the data presented for this compound is based on qualitative descriptions and, where noted, data from the closely related molecule, cyclic di-adenosine monophosphate (c-di-AMP), is used as a surrogate with appropriate caveats.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Activation of Dendritic Cells
ParameterThis compoundc-di-GMPReference
Maturation Marker Upregulation
MHC Class IIComparable to c-di-GMP[1]Upregulated[1]
CD80Comparable to c-di-GMP[1]Upregulated[1]
CD86Comparable to c-di-GMP[1]Upregulated[1]
Cytokine Production
IFN-βInduces a strong IFN-β responseInduces a strong IFN-β response
TNF-αInduces TNF-α productionInduces TNF-α production
IL-6Induces IL-6 productionInduces IL-6 production
Table 2: T Cell Response and Polarization
ParameterThis compoundc-di-GMPReference
Spleen Cell Proliferation Higher proliferation observed compared to c-di-GMP[1]Strong proliferation induced[1]
Th Cell Polarization Induces a mixed Th1/Th2/Th17 response[1]Predominantly induces a Th1 response, but can also elicit balanced Th1/Th2/Th17 responses, especially with mucosal administration.[1]
Key Cytokines Induced IFN-γ, IL-4, IL-5, IL-13, IL-17A, IL-22IFN-γ, IL-2, IL-12
Table 3: In Vivo Adjuvant Efficacy (Murine Models)
ParameterThis compoundc-di-GMPReference
Antigen-Specific IgG Titers Strong induction of systemic IgGStrong induction of systemic IgG[1]
Antigen-Specific IgA (Mucosal) Strong induction with mucosal administrationStrong induction with mucosal administration[1]
Protective Efficacy Demonstrates protective immunity in challenge modelsDemonstrates protective immunity in various challenge models.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

Both this compound and c-di-GMP are recognized by the intracellular sensor STING, which is located on the endoplasmic reticulum. Upon binding, STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the expression of type I interferons (IFN-α/β) and other inflammatory genes.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_NMP This compound / c-di-GMP STING STING c_di_NMP->STING Binds to TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 Dimerizes IFN_genes Type I IFN Genes p_IRF3->IFN_genes Induces Transcription p_IRF3->IFN_genes DNA DNA

STING signaling pathway for this compound and c-di-GMP.
Experimental Workflow for Adjuvant Comparison

A typical experimental workflow to compare the adjuvant effects of this compound and c-di-GMP in a preclinical model is outlined below.

experimental_workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_challenge Challenge Study (Optional) group1 Group 1: Antigen + this compound immunize Immunize Mice (e.g., intranasal or intramuscular) group1->immunize group2 Group 2: Antigen + c-di-GMP group2->immunize group3 Group 3: Antigen only group3->immunize group4 Group 4: PBS control group4->immunize collect_samples Collect Samples (Serum, Spleen, etc.) immunize->collect_samples challenge Pathogen Challenge immunize->challenge elisa ELISA: - Antigen-specific IgG/IgA - Cytokines (IFN-β, IL-6, TNF-α) collect_samples->elisa flow_cytometry Flow Cytometry: - DC maturation (CD80, CD86, MHCII) - T cell populations collect_samples->flow_cytometry proliferation_assay T Cell Proliferation Assay collect_samples->proliferation_assay monitor Monitor Survival / Pathogen Load challenge->monitor

Workflow for comparing adjuvant efficacy.

Experimental Protocols

In Vitro Dendritic Cell Maturation Assay

Objective: To assess the ability of this compound and c-di-GMP to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

Methodology:

  • BMDC Generation: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days.

  • Stimulation: Plate immature BMDCs at a density of 1 x 10^6 cells/mL. Stimulate the cells with this compound (e.g., 5 µg/mL), c-di-GMP (e.g., 5 µg/mL), LPS (positive control, e.g., 100 ng/mL), or media alone (negative control) for 24 hours.

  • Flow Cytometry Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain the cells with fluorescently-labeled antibodies against CD11c, MHC Class II, CD80, and CD86 for 30 minutes at 4°C in the dark.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity or percentage of positive cells) of MHC Class II, CD80, and CD86.

Cytokine Quantification by ELISA

Objective: To measure the levels of key cytokines (IFN-β, IL-6, TNF-α) produced by immune cells in response to this compound and c-di-GMP.

Methodology:

  • Sample Collection: Collect supernatants from stimulated BMDC cultures (from the DC maturation assay) or serum from immunized mice.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add avidin-HRP or streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Mouse Immunization and Challenge Study

Objective: To evaluate and compare the in vivo adjuvant efficacy of this compound and c-di-GMP in a vaccine formulation.

Methodology:

  • Animal Groups: Divide mice (e.g., BALB/c or C57BL/6) into experimental groups:

    • Antigen + this compound

    • Antigen + c-di-GMP

    • Antigen alone

    • PBS control

  • Immunization: Immunize mice via the desired route (e.g., intranasal, intramuscular). For example, for intranasal immunization, administer the vaccine formulation in a small volume (e.g., 20 µL) to anesthetized mice. Administer booster immunizations at specified intervals (e.g., 2 and 4 weeks after the primary immunization).

  • Sample Collection: Collect blood samples at various time points to measure antigen-specific antibody responses by ELISA. At the end of the experiment, collect spleens for T cell proliferation and cytokine assays.

  • Challenge (Optional): At a specified time after the final immunization, challenge the mice with the target pathogen.

  • Efficacy Readouts: Monitor survival rates and/or determine the pathogen load in relevant organs (e.g., lungs, spleen) at a specific time point post-challenge.

T Cell Proliferation Assay (CFSE-based)

Objective: To measure the proliferation of antigen-specific T cells from immunized mice.

Methodology:

  • Spleen Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.

  • CFSE Staining: Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • In Vitro Restimulation: Plate the CFSE-labeled splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate. Restimulate the cells with the specific antigen, a positive control mitogen (e.g., Concanavalin A), or media alone for 3-5 days.

  • Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer and analyze the CFSE dilution in the gated T cell populations. Each peak of decreasing CFSE fluorescence represents a round of cell division.

Conclusion

Both this compound and c-di-GMP are highly effective STING-activating adjuvants with the potential to significantly enhance vaccine-induced immunity. The choice between them may depend on the specific requirements of the vaccine. If a balanced Th1/Th2/Th17 response is desired, this compound might be the preferred candidate. Conversely, for indications where a strong Th1-mediated cellular immunity is paramount, c-di-GMP could be more advantageous. Further head-to-head comparative studies with detailed quantitative data are needed to fully elucidate the nuanced differences in their adjuvant profiles and to guide their optimal application in next-generation vaccines.

References

Unraveling the Functional Divergence of Cyclic Dinucleotides: c-di-IMP versus c-di-AMP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cyclic dinucleotides (CDNs) have emerged as critical signaling molecules in both prokaryotic and eukaryotic systems. Among them, cyclic di-adenosine monophosphate (c-di-AMP) is a well-established bacterial second messenger essential for various physiological processes. Its structural analog, cyclic di-inosine monophosphate (c-di-IMP), has garnered interest primarily for its immunomodulatory properties. This guide provides a comprehensive comparison of the functional differences between this compound and c-di-AMP, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Core Functional Distinctions: An Overview

c-di-AMP is a vital intracellular second messenger in many Gram-positive bacteria, regulating fundamental processes such as cell wall homeostasis, potassium transport, and DNA damage repair.[1][2][3] Its intracellular concentration is tightly controlled by the coordinated action of diadenylate cyclases (DACs) for synthesis and phosphodiesterases (PDEs) for degradation.[1][2] In contrast, there is currently no evidence for the natural biosynthesis of this compound in any known biological system. It is primarily studied as a synthetic analog and has demonstrated potent activity as a vaccine adjuvant, stimulating the innate immune system.[4]

Quantitative Comparison of Molecular Interactions

The functional differences between c-di-AMP and this compound are underpinned by their distinct interactions with target proteins. While both can activate the host immune sensor STING, their recognition and processing by bacterial enzymes differ significantly.

Parameterc-di-AMPThis compoundFold DifferenceTarget ProteinOrganismReference
Hydrolysis Rate HighVery Low>100xPhosphodiesterase (PyaPDE)Pyrococcus yayanosii[5]
STING Activation Potent AgonistPotent AgonistComparableSTINGHuman/Murine[4][6]
Inhibitory Activity (LmPC) Allosteric InhibitorWeak Inhibitor-Pyruvate Carboxylase (LmPC)Listeria monocytogenes[7]

Note: This table summarizes available quantitative data. Further research is needed for a more comprehensive comparison across a wider range of targets.

Signaling Pathways: A Tale of Two Molecules

The signaling pathways of c-di-AMP are intricate and central to bacterial physiology, while the known pathway for this compound is primarily in the context of host immune activation.

c-di-AMP Signaling in Bacteria

In bacteria, c-di-AMP levels are modulated in response to environmental cues. Upon synthesis by DAC enzymes, c-di-AMP binds to a variety of effector proteins and riboswitches to control downstream processes. Key targets include proteins involved in potassium transport (e.g., KtrA, KdpD), cell wall synthesis, and DNA repair.[8][9] c-di-AMP also regulates gene expression by binding to specific riboswitches, such as the ydaO riboswitch, to control the transcription of target genes.[10][11]

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_targets Bacterial Targets & Responses ATP ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) ATP->DAC 2x cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (e.g., GdpP, PgpH) pApA pApA PDE->pApA AMP AMP pApA->AMP cdiAMP->PDE K_transport Potassium Transport (KtrA, KdpD) cdiAMP->K_transport Inhibition Cell_wall Cell Wall Homeostasis cdiAMP->Cell_wall Regulation DNA_repair DNA Damage Response cdiAMP->DNA_repair Regulation Riboswitch ydaO Riboswitch cdiAMP->Riboswitch Binding Gene_expression Gene Expression Riboswitch->Gene_expression Control c_di_IMP_STING_Signaling cluster_host_cell Host Cell cdiIMP This compound (exogenous) STING STING cdiIMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocation IFN Type I Interferons & Pro-inflammatory Cytokines Nucleus->IFN Gene Expression

References

The Role of c-di-IMP in Mouse Models of Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger, has emerged as a critical signaling molecule in the interplay between bacterial pathogens and their hosts. Its role in bacterial physiology, virulence, and the stimulation of host innate immunity makes it a compelling target for novel antimicrobial therapies. This guide provides a comparative analysis of the effects of altered c-di-AMP levels in various bacterial pathogens within mouse models of infection, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of c-di-AMP Mutants in Mouse Infection Models

The following tables summarize the quantitative data from studies investigating the impact of altered c-di-AMP signaling on bacterial virulence. The data is categorized by the pathogen and the specific genetic mutation affecting c-di-AMP levels.

Listeria monocytogenes

Listeria monocytogenes is a foodborne pathogen that can cause severe infections. The host immune system recognizes c-di-AMP secreted by L. monocytogenes, leading to a type I interferon (IFN) response.[1]

Table 1: Bacterial Burden of Listeria monocytogenes c-di-AMP Mutants in Mice

Bacterial StrainGenetic ModificationMouse StrainInoculation Dose & RouteTime Post-InfectionOrganBacterial Load (log10 CFU/organ)Reference
Wild-Type-C57BL/61 x 10^5 CFU, i.v.72 hoursSpleen~6.5[2]
Wild-Type-C57BL/61 x 10^5 CFU, i.v.72 hoursLiver~6.0[2]
ΔpdeA (High c-di-AMP)Deletion of phosphodiesteraseC57BL/61 x 10^5 CFU, i.v.72 hoursSpleen~5.5[2]
ΔpdeA (High c-di-AMP)Deletion of phosphodiesteraseC57BL/61 x 10^5 CFU, i.v.72 hoursLiver~5.0[2]
dacA conditional mutant (Low c-di-AMP)Depletion of diadenylate cyclaseC57BL/61 x 10^5 CFU, i.v.72 hoursSpleen~4.5[2]
dacA conditional mutant (Low c-di-AMP)Depletion of diadenylate cyclaseC57BL/61 x 10^5 CFU, i.v.72 hoursLiver~4.0[2]
STING-deficient mice (Host factor)-STING gt/gt10^8 CFU, per os5 daysSpleen~4.0[1]
STING-deficient mice (Host factor)-STING gt/gt10^8 CFU, per os5 daysLiver~5.0[1]
Wild-Type (Control for STING)-C57BL/610^8 CFU, per os5 daysSpleen~3.0[1]
Wild-Type (Control for STING)-C57BL/610^8 CFU, per os5 daysLiver~4.0[1]

Table 2: Host Immune Response to Listeria monocytogenes c-di-AMP Mutants

Bacterial StrainGenetic ModificationHost Cell TypeMeasurementFold Change vs. Wild-TypeReference
ΔpdeA (High c-di-AMP)Deletion of phosphodiesteraseBone marrow-derived macrophagesIFN-β inductionIncreased[2]
dacA conditional mutant (Low c-di-AMP)Depletion of diadenylate cyclaseBone marrow-derived macrophagesIFN-β inductionIncreased (due to bacteriolysis)[3]
Mycobacterium tuberculosis

Mycobacterium tuberculosis is the causative agent of tuberculosis. c-di-AMP plays a role in the host immune response to this persistent pathogen.

Table 3: Bacterial Burden and Host Response to Mycobacterium tuberculosis c-di-AMP Mutants in Mice

Bacterial StrainGenetic ModificationMouse StrainInoculation RouteTime Post-InfectionOrganBacterial Load (log10 CFU/organ)Key Cytokine ChangeReference
Wild-Type-BALB/cAerosol4 weeksLungs~6.0-[4]
ΔcnpB (High c-di-AMP)Deletion of phosphodiesteraseBALB/cAerosol4 weeksLungs~5.0Increased IFN-β[4]
Wild-Type-BALB/cAerosol4 weeksSpleen~4.5-[4]
ΔcnpB (High c-di-AMP)Deletion of phosphodiesteraseBALB/cAerosol4 weeksSpleen~3.5Increased IFN-β[4]
H37Ra (attenuated strain)-BALB/cIntravenous52 weeksLungs~3.5-[5]
H37Ra + c-di-AMP (adjuvant)-BALB/cIntranasal immunization52 weeksLungs~2.8Increased IL-1β, IL-6[5]
H37Ra + c-di-AMP (adjuvant)-BALB/cIntranasal immunization52 weeksSpleen~2.8-[5]
Streptococcus pyogenes

Streptococcus pyogenes is a human pathogen responsible for a wide range of infections. Studies indicate that c-di-AMP is crucial for its virulence.

Table 4: Virulence of Streptococcus pyogenes c-di-AMP Mutants in a Mouse Model

Bacterial StrainGenetic ModificationMouse ModelOutcomeReference
ΔdacA (No c-di-AMP)Deletion of diadenylate cyclaseSubcutaneous infectionHighly attenuated virulence[6][7]
Δpde2 (Altered c-di-AMP)Deletion of phosphodiesteraseSubcutaneous infectionHighly attenuated virulence[6][7]

Note: Specific quantitative data on bacterial load and survival for S. pyogenes mutants were not available in the reviewed literature.

Staphylococcus aureus

Staphylococcus aureus is a major cause of both community-acquired and hospital-acquired infections, often associated with biofilm formation.

Table 5: Role of c-di-AMP in Staphylococcus aureus Biofilm and Macrophage Interaction

ConditionMeasurementObservationReference
S. aureus biofilmc-di-AMP release30-50% of total c-di-AMP is released extracellularly[8]
Macrophages exposed to biofilm-released c-di-AMPIFN-β expressionInduced in a STING-dependent manner[8][9]
Macrophages with S. aureusIntracellular survival of S. aureusPromoted by c-di-AMP[8]

Note: In vivo quantitative data from mouse infection models for S. aureus c-di-AMP mutants were not detailed in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Mouse Model of Systemic Listeria monocytogenes Infection

Objective: To assess the in vivo virulence of L. monocytogenes strains with altered c-di-AMP levels by quantifying bacterial burden in organs.

Materials:

  • Mouse Strain: C57BL/6 mice, 6-8 weeks old.[2]

  • Bacterial Strains: Wild-type L. monocytogenes, ΔpdeA mutant, and dacA conditional depletion mutant.

  • Culture Medium: Brain Heart Infusion (BHI) broth and agar.

  • Infection Vehicle: Phosphate-buffered saline (PBS).

  • Equipment: Syringes with 27-gauge needles, tissue homogenizer, spectrophotometer.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate bacterial strains into BHI broth and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria into fresh BHI broth and grow to mid-logarithmic phase (OD600 ≈ 0.6).

    • Wash the bacterial cells with PBS and resuspend in PBS to the desired concentration for infection (e.g., 5 x 10^5 CFU/mL for a 200 µL injection volume to achieve 1 x 10^5 CFU/mouse).

  • Mouse Infection:

    • Randomly assign mice to experimental groups.

    • Inject each mouse intravenously (i.v.) via the tail vein with 200 µL of the bacterial suspension.[10]

  • Determination of Bacterial Burden:

    • At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.

    • Aseptically harvest spleens and livers.

    • Homogenize the organs in a known volume of sterile 0.1% IGEPAL CA-630 in water.[10]

    • Prepare serial dilutions of the organ homogenates in PBS.

    • Plate the dilutions on BHI agar plates.

    • Incubate the plates at 37°C for 24-48 hours and count the resulting colonies to determine the number of CFU per organ.

Mouse Model of Mycobacterium tuberculosis Infection

Objective: To evaluate the virulence of M. tuberculosis strains with altered c-di-AMP levels and the host immune response.

Materials:

  • Mouse Strain: BALB/c mice, 6-8 weeks old.[4]

  • Bacterial Strains: Wild-type M. tuberculosis H37Rv, ΔcnpB mutant.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Equipment: Aerosol infection chamber, tissue homogenizer, real-time PCR system.

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis strains in 7H9 broth to mid-log phase.

    • Wash and resuspend the bacteria in PBS.

  • Mouse Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis using a calibrated aerosol exposure system to deliver a predetermined number of CFU to the lungs.

  • Determination of Bacterial Burden:

    • At various time points post-infection (e.g., 4 weeks), euthanize the mice.

    • Aseptically harvest lungs and spleens.

    • Homogenize the organs and plate serial dilutions on Middlebrook 7H10 agar plates.

    • Incubate at 37°C for 3-4 weeks and enumerate CFU.

  • Cytokine Analysis:

    • Isolate RNA from a portion of the lung homogenate.

    • Perform reverse transcription and quantitative real-time PCR (qRT-PCR) to measure the expression levels of cytokine genes such as Ifnb1.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

c_di_AMP_Signaling cluster_bacterium Bacterial Cell cluster_host Host Cell 2 ATP 2 ATP DacA Diadenylate Cyclase (e.g., DacA) 2 ATP->DacA c-di-AMP c-di-AMP DacA->c-di-AMP Synthesis PDE Phosphodiesterase (e.g., CnpB, PdeA) c-di-AMP->PDE Degradation Bacterial Processes Virulence, Growth, Stress Response c-di-AMP->Bacterial Processes Regulation Secretion Secretion c-di-AMP->Secretion pApA / 2 AMP pApA / 2 AMP PDE->pApA / 2 AMP Extracellular c-di-AMP Extracellular c-di-AMP Secretion->Extracellular c-di-AMP STING STING Extracellular c-di-AMP->STING Activation TBK1 TBK1 STING->TBK1 NF-κB Pathway NF-κB Pathway STING->NF-κB Pathway Activation IRF3 IRF3 TBK1->IRF3 Type I IFN\n(e.g., IFN-β) Type I IFN (e.g., IFN-β) IRF3->Type I IFN\n(e.g., IFN-β) Induction Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory\nCytokines Induction

Caption: c-di-AMP signaling in bacteria and host cell recognition.

Mouse_Infection_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Culture Bacterial Culture (Wild-Type vs. Mutant) Preparation Wash & Resuspend in PBS Culture->Preparation Infection Infection (e.g., i.v., aerosol) Preparation->Infection Mice Mouse Cohorts (e.g., C57BL/6) Mice->Infection Euthanasia Euthanize at Time Points Infection->Euthanasia Harvest Harvest Organs (Spleen, Liver, Lungs) Euthanasia->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plating Serial Dilution & Plating Homogenize->Plating Cytokine Cytokine Analysis (qRT-PCR, ELISA) Homogenize->Cytokine CFU CFU Enumeration Plating->CFU

Caption: Workflow for a mouse model of bacterial infection.

References

Decoding Specificity: A Comparative Guide to the Cross-Reactivity of c-di-GMP Binding Proteins with c-di-IMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of bacterial second messenger signaling is paramount. This guide provides a detailed comparison of the binding of the well-established second messenger, cyclic diguanylate monophosphate (c-di-GMP), and its inosine analog, cyclic diinosine monophosphate (c-di-IMP), to c-di-GMP effector proteins and riboswitches. This analysis is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future research.

The bacterial second messenger c-di-GMP is a key regulator of a multitude of cellular processes, including biofilm formation, motility, and virulence. Its intracellular concentrations are sensed by a variety of protein effectors, such as those containing PilZ domains, and RNA riboswitches, which in turn modulate downstream physiological events. The specificity of these binding interactions is crucial for the fidelity of signal transduction. This guide examines the cross-reactivity of these c-di-GMP sensors with this compound, a naturally occurring analog, to shed light on the molecular determinants of ligand recognition.

Quantitative Comparison of Binding Affinities

The binding affinity of a signaling molecule to its receptor is a critical parameter that dictates the cellular response. Below is a summary of the available quantitative data for the binding of c-di-GMP and this compound to different classes of c-di-GMP effectors.

Riboswitch Effectors

Experimental data is available for the binding of c-di-GMP and this compound to both class I and class II c-di-GMP riboswitches. These non-coding RNA elements directly regulate gene expression upon ligand binding.

EffectorLigandDissociation Constant (Kd)Fold Change in Affinity (Kd, this compound / Kd, c-di-GMP)Reference
Class I c-di-GMP Riboswitch (Vc2)c-di-GMP1.4 nM-[1]
This compound>10,000 nM>7140[1]
Class II c-di-GMP Riboswitchc-di-GMP2.2 nM-[1]
This compound1,100 nM~500[1]

Table 1: Comparison of the binding affinities of c-di-GMP and this compound to Class I and Class II c-di-GMP riboswitches. The data indicates a significant decrease in affinity for this compound, particularly for the Class I riboswitch.

Protein Effectors (PilZ Domain)

Currently, there is a notable lack of published experimental data directly comparing the binding affinity of this compound to PilZ domain-containing proteins or other c-di-GMP protein effectors. While the binding of c-di-GMP to these proteins has been extensively studied, similar characterization with this compound has not been reported in the reviewed literature. The following table is presented as a template for future studies.

Effector Protein (Organism)LigandDissociation Constant (Kd)Fold Change in AffinityReference
PilZ Domain Proteinc-di-GMPData not available--
This compoundData not availableData not available-

Table 2: Placeholder for comparative binding affinities of c-di-GMP and this compound to a representative PilZ domain-containing protein. Further research is required to populate this table.

Signaling Pathways

The binding of c-di-GMP to its effectors initiates downstream signaling cascades. Below are representative diagrams of signaling pathways involving a PilZ domain protein and a c-di-GMP riboswitch.

pilz_pathway Environmental Signal Environmental Signal DGC DGC Environmental Signal->DGC Activates Diguanylate Cyclase (DGC) Diguanylate Cyclase (DGC) GTP GTP GTP->DGC Substrate c-di-GMP c-di-GMP PilZ Domain Protein PilZ Domain Protein c-di-GMP->PilZ Domain Protein Binds to PDE PDE c-di-GMP->PDE Substrate Cellular Effector (e.g., Motor Protein) Cellular Effector (e.g., Motor Protein) PilZ Domain Protein->Cellular Effector (e.g., Motor Protein) Interacts with Phenotypic Output (e.g., Motility) Phenotypic Output (e.g., Motility) Cellular Effector (e.g., Motor Protein)->Phenotypic Output (e.g., Motility) Regulates Phosphodiesterase (PDE) Phosphodiesterase (PDE) pGpG pGpG DGC->c-di-GMP Synthesizes PDE->pGpG Degrades to

Figure 1. PilZ domain-mediated signaling pathway.

riboswitch_pathway cluster_mRNA mRNA c-di-GMP c-di-GMP Riboswitch (in 5' UTR of mRNA) Riboswitch (in 5' UTR of mRNA) c-di-GMP->Riboswitch (in 5' UTR of mRNA) Binds to Ribosome Ribosome Riboswitch (in 5' UTR of mRNA)->Ribosome Blocks binding Coding Sequence Coding Sequence Ribosome->Coding Sequence Translates Gene Expression Gene Expression Protein Product Protein Product Protein Product->Gene Expression Leads to altered Coding Sequence->Protein Product

Figure 2. c-di-GMP riboswitch-mediated gene regulation.

Experimental Protocols

Accurate determination of binding affinities requires robust experimental design. The following sections detail the methodologies used for quantifying the interaction between cyclic dinucleotides and their receptors.

Fluorescence Spectroscopy for Riboswitch Binding

This method was employed to determine the binding affinities of c-di-GMP and its analogs to riboswitches[1]. It relies on the change in fluorescence of a labeled RNA upon ligand binding.

1. RNA and Ligand Preparation:

  • The riboswitch RNA is synthesized by in vitro transcription and purified. For fluorescence measurements, a fluorescent analog like 2-aminopurine can be incorporated at a specific position.

  • c-di-GMP and this compound are chemically synthesized or purchased and their concentrations accurately determined.

2. Binding Assay:

  • A fixed concentration of the fluorescently labeled riboswitch is incubated with increasing concentrations of the ligand (c-di-GMP or this compound) in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2).

  • The samples are allowed to reach equilibrium.

  • Fluorescence emission is measured at an appropriate wavelength (e.g., 370 nm for 2-aminopurine).

3. Data Analysis:

  • The change in fluorescence intensity is plotted against the ligand concentration.

  • The data is fitted to a suitable binding equation (e.g., a quadratic equation to account for ligand depletion) to determine the dissociation constant (Kd).

fluorescence_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_measurement Measurement cluster_analysis Data Analysis Labeled Riboswitch RNA Labeled Riboswitch RNA Titration Series Incubate fixed RNA with a range of ligand concentrations Labeled Riboswitch RNA->Titration Series Ligand (c-di-GMP or this compound) Ligand (c-di-GMP or this compound) Ligand (c-di-GMP or this compound)->Titration Series Equilibration Equilibration Titration Series->Equilibration Fluorescence Spectrometer Measure fluorescence intensity Equilibration->Fluorescence Spectrometer Binding Curve Plot fluorescence change vs. ligand concentration Fluorescence Spectrometer->Binding Curve Kd Determination Fit data to binding equation Binding Curve->Kd Determination itc_workflow cluster_prep_itc Sample Preparation cluster_exp_itc ITC Experiment cluster_analysis_itc Data Analysis Purified Protein (in cell) Purified Protein (in cell) Dialysis against identical buffer Dialysis against identical buffer Purified Protein (in cell)->Dialysis against identical buffer Ligand (in syringe) Ligand (in syringe) Ligand (in syringe)->Dialysis against identical buffer Titration Inject ligand into protein solution Dialysis against identical buffer->Titration Heat Measurement Measure heat change per injection Titration->Heat Measurement Binding Isotherm Plot heat change vs. molar ratio Heat Measurement->Binding Isotherm Thermodynamic Parameters Fit data to determine Kd, n, ΔH Binding Isotherm->Thermodynamic Parameters

References

A Head-to-Head Comparison of Immune Adjuvants: c-di-IMP vs. Alum, TLR Agonists, and Saponins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine design, capable of shaping the magnitude and quality of the ensuing immune response. This guide provides an objective comparison of the immune responses elicited by the novel cyclic dinucleotide c-di-IMP and other widely used adjuvants, including aluminum salts (alum), Toll-like receptor (TLR) agonists, and saponin-based formulations like QS-21. The information presented is supported by experimental data to aid in the rational selection of adjuvants for next-generation vaccines.

Cyclic di-inosine monophosphate (this compound) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1] Its immunostimulatory activity stems from its ability to activate the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that detects cytosolic nucleic acids.[2][3] This activation triggers the production of type I interferons and pro-inflammatory cytokines, leading to the robust activation of both humoral and cellular immunity.[4] This guide will compare the immunological profile of this compound to that of traditional and other modern adjuvants.

Performance Comparison: this compound and Other Adjuvants

The efficacy of an adjuvant is determined by its ability to enhance antigen-specific immune responses, including antibody production and T-cell activation. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Antigen-Specific Antibody Responses

AdjuvantAntigenIgG Titer (vs. Antigen Alone)IgG1/IgG2a RatioPredominant T-helper ResponseReference
c-di-AMP β-Galactosidase~10-fold increaseBalanced (~3.56)Balanced Th1/Th2[5]
Alum β-GalactosidaseSignificant increaseHigh (>40)Th2-skewed[5]
c-di-AMP + Alumβ-Galactosidase~2.5 to 6.4-fold higher than single adjuvantsBalanced (~2.96)Balanced Th1/Th2[5]
c-di-AMP Ovalbumin (OVA)Significantly higher than poly(I:C)/CpGNot specifiedTh1-dominant[6]
poly(I:C)/CpG Ovalbumin (OVA)Lower than c-di-AMPNot specifiedTh1-dominant[6]

Note: c-di-AMP is a close structural and functional analog of this compound.

Table 2: Comparison of Antigen-Specific T-Cell Responses

AdjuvantAntigenKey Cytokine InductionT-cell ProliferationPredominant Cellular ResponseReference
c-di-AMP β-GalactosidaseIFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17A, IL-22StrongTh1, Th2, and Th17[5]
Alum β-GalactosidasePrimarily Th2 cytokines (e.g., IL-4, IL-5)Weaker than c-di-AMP + AlumTh2[5][7]
c-di-AMP + Alumβ-GalactosidaseSignificantly higher Th1, Th2, and Th17 cytokines than single adjuvantsHighest stimulation indexStrong mixed Th1/Th2/Th17[5]
c-di-AMP Ovalbumin (OVA)Significantly stronger IFN-γStronger CTL response than poly(I:C)/CpGStrong CTL and Th1[6]
poly(I:C)/CpG Ovalbumin (OVA)Lower IFN-γ than c-di-AMPWeaker CTL response than c-di-AMPCTL and Th1[6]
Saponin (QS-21) VariousIFN-γ, IL-2Potent CD8+ T-cell activationStrong CTL and Th1[8][9]

Signaling Pathways and Mechanisms of Action

The distinct immunological profiles of these adjuvants are a direct consequence of the different innate immune signaling pathways they activate.

This compound Signaling Pathway

This compound directly binds to the STING protein located on the endoplasmic reticulum.[3] This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[10] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3.[10] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[10] STING activation also leads to the activation of NF-κB, which promotes the transcription of pro-inflammatory cytokines.[10]

c_di_IMP_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus This compound This compound STING_inactive STING (inactive) This compound->STING_inactive Binds to STING_active STING (active) STING_inactive->STING_active Translocates to Golgi TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB_genes Pro-inflammatory Cytokine Genes STING_active->NFkB_genes Activates NF-κB Pathway IRF3_inactive IRF3 TBK1->IRF3_inactive Phosphorylates IRF3_active p-IRF3 IRF3_inactive->IRF3_active IRF3_dimer p-IRF3 Dimer IRF3_active->IRF3_dimer Dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Activates Transcription

This compound STING Signaling Pathway
Aluminum Salts (Alum) Adjuvant Pathway

Alum adjuvants are thought to work through several mechanisms. They form a "depot" at the injection site, slowly releasing the antigen.[11] Alum particles are phagocytosed by antigen-presenting cells (APCs), leading to lysosomal destabilization and the activation of the NLRP3 inflammasome.[12][13] This results in the production of IL-1β and IL-18, promoting a Th2-biased immune response.[12]

Alum_Pathway cluster_extracellular Extracellular cluster_apc Antigen Presenting Cell (APC) Alum_Antigen Alum + Antigen Phagosome Phagosome Alum_Antigen->Phagosome Phagocytosis Lysosome Lysosome Phagosome->Lysosome Fuses with NLRP3 NLRP3 Inflammasome Lysosome->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b IL-1β pro_IL1b->IL1b Th2_response Th2_response IL1b->Th2_response Promotes Th2 Response

Alum Adjuvant Signaling Pathway
TLR Agonist Signaling Pathway (Example: TLR4)

TLR agonists, such as monophosphoryl lipid A (MPL), are recognized by specific Toll-like receptors on the surface or in endosomes of APCs.[] TLR4, for example, recognizes MPL and initiates a signaling cascade through the MyD88 and TRIF adaptor proteins.[15] This leads to the activation of transcription factors NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons, which promote a Th1-biased immune response.[15]

TLR4_Pathway cluster_extracellular Extracellular cluster_apc Antigen Presenting Cell (APC) cluster_nucleus Nucleus MPL MPL (TLR4 Agonist) TLR4 TLR4 MPL->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits NFkB NF-κB MyD88->NFkB Activates IRF3 IRF3 TRIF->IRF3 Activates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Activates Transcription IFN_genes Type I IFN Genes IRF3->IFN_genes Activates Transcription Saponin_Workflow cluster_extracellular Extracellular cluster_dc Dendritic Cell (DC) cluster_tcells T-Cell Activation QS21_Antigen QS-21 + Antigen Uptake Antigen Uptake QS21_Antigen->Uptake Lipid_Body Lipid Body Formation Uptake->Lipid_Body Induces MHC_II MHC Class II Presentation Uptake->MHC_II Cross_Presentation Cross-Presentation (MHC Class I) Lipid_Body->Cross_Presentation Enhances CD8_Tcell CD8+ T-cell (CTL) Cross_Presentation->CD8_Tcell Primes CD4_Tcell CD4+ T-cell MHC_II->CD4_Tcell Primes

References

C-di-IMP: A Potential New Frontier in Bacterial Infection Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The timely and accurate diagnosis of bacterial infections is a cornerstone of effective patient management, guiding appropriate antibiotic stewardship and improving clinical outcomes. While established biomarkers such as Procalcitonin (PCT) and C-reactive protein (CRP) are routinely used, the quest for novel biomarkers with enhanced specificity and sensitivity continues. Cyclic di-inosine monophosphate (c-di-IMP), a bacterial second messenger molecule, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with PCT and CRP, offering insights into its potential as a next-generation biomarker for bacterial infections.

The Promise of a Bacteria-Specific Signal

Cyclic di-IMP, more commonly referred to in scientific literature as cyclic di-adenosine monophosphate (c-di-AMP), is a crucial signaling molecule in many bacteria.[1][2][3] It plays a vital role in various bacterial processes, including cell wall homeostasis, stress responses, and virulence.[1][4] Critically, c-di-AMP is produced by bacteria and not by human cells, making it an inherently specific indicator of a bacterial presence. During an infection, c-di-AMP can be released by bacteria and subsequently recognized by the host's innate immune system, triggering an immune response.[5][6] This direct link to the infectious agent presents a significant theoretical advantage over existing biomarkers, which are often indirect measures of the host's inflammatory response.

Current Gold Standards: Procalcitonin (PCT) and C-reactive Protein (CRP)

Procalcitonin and C-reactive protein are the most widely used biomarkers for the diagnosis and prognosis of bacterial infections. PCT, a precursor of the hormone calcitonin, is released in response to bacterial endotoxins and pro-inflammatory cytokines. CRP is an acute-phase reactant synthesized by the liver in response to inflammation. The table below summarizes their performance characteristics based on numerous clinical studies.

BiomarkerSensitivity for Bacterial InfectionSpecificity for Bacterial InfectionKey AdvantagesKey Limitations
Procalcitonin (PCT) 77% - 93.2%79% - 88.4%- Higher specificity than CRP for bacterial vs. non-bacterial inflammation.[7] - Rapid induction kinetics. - Useful for guiding antibiotic therapy.- Can be elevated in non-infectious conditions (e.g., trauma, surgery, pancreatitis). - Lower sensitivity in localized infections.
C-reactive Protein (CRP) 86% - 94%39% - 88%- Widely available and cost-effective. - High sensitivity for inflammation in general.- Low specificity; elevated in various inflammatory conditions (viral infections, autoimmune diseases). - Slower kinetics compared to PCT.

This compound: A Head-to-Head Perspective (Based on Preclinical Data)

Direct comparative clinical data for this compound against PCT and CRP is not yet available. However, based on its biological role and detection in preclinical models, we can extrapolate its potential performance.

BiomarkerPotential SensitivityPotential SpecificityPotential AdvantagesPotential Challenges
This compound High (theoretically)Very High (theoretically)- Direct marker of bacterial presence. - Potential to distinguish between bacterial and viral infections with high accuracy. - May provide information about the bacterial load.- Lack of extensive clinical validation. - Requires specialized detection methods (ELISA, LC-MS/MS). - Circulating levels in human samples and their correlation with infection severity are not yet well established.

Signaling Pathway and Detection Workflow

To understand how this compound could be utilized as a biomarker, it is essential to visualize its signaling pathway during infection and the workflow for its detection.

c_di_IMP_Signaling_Pathway This compound Signaling in Bacterial Infection cluster_bacterium Bacterium cluster_host Host Cell Bacterium Bacterial Pathogen c_di_IMP_synthesis This compound Synthesis (Diadenylate Cyclase) Bacterium->c_di_IMP_synthesis Infection Stimuli c_di_IMP This compound c_di_IMP_synthesis->c_di_IMP Host_Cell Host Immune Cell c_di_IMP->Host_Cell Release/Secretion STING STING Pathway Host_Cell->STING Immune_Response Innate Immune Response (e.g., Type I Interferons) STING->Immune_Response

Caption: this compound signaling pathway during bacterial infection.

The detection of this compound in clinical samples would typically follow a standardized workflow, from sample collection to data analysis.

c_di_IMP_Detection_Workflow Experimental Workflow for this compound Detection Sample_Collection 1. Sample Collection (Blood, Urine, etc.) Sample_Processing 2. Sample Processing (Extraction of small molecules) Sample_Collection->Sample_Processing Detection_Method 3. Detection Method Sample_Processing->Detection_Method ELISA ELISA Detection_Method->ELISA LC_MS LC-MS/MS Detection_Method->LC_MS Data_Analysis 4. Data Analysis (Quantification of this compound) ELISA->Data_Analysis LC_MS->Data_Analysis Result_Interpretation 5. Result Interpretation (Correlation with infection status) Data_Analysis->Result_Interpretation

Caption: A generalized workflow for the detection of this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and adoption of a new biomarker. Below are summaries of established protocols for the detection of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

A competitive ELISA is a sensitive method for quantifying this compound in biological samples.[8]

Principle: This assay relies on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for binding to a limited number of this compound-specific antibodies coated on a microplate. The amount of labeled conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Key Steps:

  • Coating: A microplate is coated with a this compound-specific antibody.

  • Blocking: Non-specific binding sites are blocked.

  • Competition: Standards or samples are added to the wells, followed by the addition of a this compound-horseradish peroxidase (HRP) conjugate. The plate is incubated to allow for competitive binding.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate for HRP is added, leading to a color change.

  • Measurement: The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparison to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high specificity and sensitivity for the absolute quantification of this compound.

Principle: This method separates this compound from other molecules in a sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Key Steps:

  • Sample Preparation: this compound is extracted from the biological matrix (e.g., serum, urine) using techniques like solid-phase extraction. An internal standard (e.g., isotopically labeled this compound) is added for accurate quantification.

  • Liquid Chromatography (LC): The extracted sample is injected into an LC system. This compound is separated from other components on a chromatographic column.

  • Mass Spectrometry (MS/MS): The separated this compound is ionized and enters the mass spectrometer. Specific precursor and product ion transitions for this compound are monitored for highly selective detection and quantification.

  • Data Analysis: The peak area of this compound is compared to that of the internal standard to calculate its concentration in the original sample.

Logical Comparison of Biomarker Utility

The choice of a biomarker in a clinical setting depends on a variety of factors, including the clinical question, the required turnaround time, and cost-effectiveness.

Biomarker_Comparison Logical Comparison of Bacterial Infection Biomarkers Biomarker Biomarker Specificity Specificity for Bacteria Kinetics Induction Speed Clinical_Utility Established Clinical Utility Cost Cost c_di_IMP This compound (Potential) c_di_IMP_Spec Very High c_di_IMP->c_di_IMP_Spec PCT Procalcitonin PCT_Spec High PCT->PCT_Spec CRP C-reactive Protein CRP_Spec Low CRP->CRP_Spec c_di_IMP_Kin Rapid (theoretically) c_di_IMP_Spec->c_di_IMP_Kin PCT_Kin Rapid PCT_Spec->PCT_Kin CRP_Kin Slower CRP_Spec->CRP_Kin c_di_IMP_Util Emerging c_di_IMP_Kin->c_di_IMP_Util PCT_Util Established PCT_Kin->PCT_Util CRP_Util Well-Established CRP_Kin->CRP_Util c_di_IMP_Cost High (currently) c_di_IMP_Util->c_di_IMP_Cost PCT_Cost Moderate PCT_Util->PCT_Cost CRP_Cost Low CRP_Util->CRP_Cost

Caption: A comparative overview of biomarker characteristics.

Future Directions and Conclusion

This compound holds considerable promise as a specific and sensitive biomarker for bacterial infections. Its direct origin from bacterial pathogens offers a fundamental advantage over host-response markers like PCT and CRP. However, the translation of this potential into a clinically validated diagnostic tool requires significant further research. Key future steps include:

  • Clinical Validation Studies: Large-scale clinical trials are needed to establish the diagnostic accuracy (sensitivity, specificity, predictive values, and ROC curves) of this compound in diverse patient populations with suspected bacterial infections.

  • Head-to-Head Comparisons: These trials must include direct comparisons of this compound with PCT and CRP to determine its relative performance and potential role in the diagnostic algorithm.

  • Assay Development: The development of rapid, cost-effective, and user-friendly point-of-care tests for this compound will be crucial for its widespread clinical adoption.

  • Correlation with Clinical Outcomes: Research should investigate the correlation between this compound levels and disease severity, prognosis, and response to antibiotic therapy.

References

comparative transcriptomics of bacteria with high vs low c-di-IMP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Transcriptomics of Bacteria with High vs. Low c-di-GMP Levels

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous intracellular second messenger in bacteria that plays a pivotal role in regulating the transition between motile, planktonic lifestyles and sessile, biofilm-associated communities.[1][2][3] The intracellular concentration of this signaling molecule is tightly controlled by the balance between its synthesis by diguanylate cyclases (DGCs) and its degradation by phosphodiesterases (PDEs).[4][5][6] Generally, high cellular levels of c-di-GMP promote biofilm formation, exopolysaccharide production, and adhesion, while low levels are associated with motility and virulence.[5][6][7]

This guide provides a comparative overview of the transcriptomic changes that occur in bacteria with high versus low intracellular c-di-GMP concentrations, supported by experimental data and detailed protocols for researchers.

The c-di-GMP Signaling Pathway

The cellular level of c-di-GMP is controlled by the opposing activities of two main enzyme families: DGCs, which synthesize c-di-GMP from two GTP molecules, and PDEs, which degrade it. DGCs are characterized by a conserved GGDEF domain, while PDEs typically contain an EAL or HD-GYP domain.[4][5][6] The balance of these enzymatic activities dictates the global and local concentrations of c-di-GMP, thereby influencing downstream gene expression and bacterial behavior.

Caption: General overview of the c-di-GMP synthesis and degradation pathway.

Comparative Transcriptomic Analysis: High vs. Low c-di-GMP

Transcriptome analysis using RNA sequencing (RNA-Seq) reveals profound differences in gene expression profiles between bacteria with artificially high and low c-di-GMP levels. Studies in the opportunistic pathogen Pseudomonas aeruginosa serve as a key model for understanding these regulatory shifts. By comparing a mutant with constitutively high c-di-GMP (e.g., ΔwspF) to a strain overexpressing a PDE for low c-di-GMP (e.g., plac-yhjH), researchers have identified hundreds of differentially regulated genes.[2][8]

A study comparing P. aeruginosa PAO1 cells with low c-di-GMP to those with high c-di-GMP found 535 genes were upregulated and 432 were downregulated.[2] Key findings from such comparative studies are summarized below.

Functional CategoryHigh c-di-GMP State (Biofilm)Low c-di-GMP State (Motile/Virulent)
Motility Downregulation of flagellar synthesis and chemotaxis genes.[5][8]Upregulation of genes required for flagellar assembly and function.[2][5]
Adhesion & Biofilm Upregulation of exopolysaccharide genes (pel, psl), adhesins, and other biofilm matrix components.[1][8]Downregulation of matrix and adhesion-related genes.
Quorum Sensing (QS) General repression of QS systems.Upregulation of rhl and pqs quorum-sensing operons.[2]
Virulence Downregulation of Type III Secretion System (T3SS) and associated toxins.[8]Upregulation of QS-regulated virulence factors like pyocyanin and rhamnolipids.[2]
Iron Acquisition Variably regulated.Upregulation of genes for iron uptake and metabolism.
Metabolism Shift towards metabolic pathways supporting a sessile lifestyle.Altered metabolic state, potentially priming for acute infection.

Experimental Protocols

A typical comparative transcriptomics experiment involves several key stages, from bacterial strain engineering to bioinformatic analysis.

Key Experimental Methodologies
  • Bacterial Strain Engineering :

    • High c-di-GMP Strain : Achieved by deleting a gene encoding a negative regulator of a DGC (e.g., wspF in P. aeruginosa, leading to hyperactive WspR) or by overexpressing a DGC from an inducible promoter.[8]

    • Low c-di-GMP Strain : Achieved by overexpressing a potent PDE (e.g., YhjH from E. coli) from an inducible plasmid.[2][8]

    • Control Strain : Wild-type strain carrying an empty vector control.

  • Culture and RNA Extraction :

    • Strains are cultured under identical, defined conditions (e.g., LB medium at 37°C) to a specific growth phase (e.g., mid-exponential).[1][9]

    • Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) and treated with DNase to remove genomic DNA contamination. RNA quality is assessed using a Bioanalyzer (Agilent).

  • RNA-Seq Library Preparation and Sequencing :

    • Ribosomal RNA (rRNA) is depleted from the total RNA samples, as it constitutes the vast majority of RNA in bacteria.

    • The remaining mRNA is fragmented, and cDNA is synthesized.

    • Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

    • Libraries are sequenced on a high-throughput platform, such as an Illumina HiSeq 2500, generating millions of short reads (e.g., 50 bp single-end reads).[1]

  • Bioinformatic Analysis :

    • Read Mapping : Sequencing reads are mapped to the reference genome of the bacterium (e.g., PAO1 or PA14 for P. aeruginosa).[1]

    • Differential Gene Expression : Mapped reads are counted for each gene. A statistical package like edgeR or DESeq2 is used to identify genes that are significantly differentially expressed between the high and low c-di-GMP conditions, typically using criteria such as a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.[1][10]

    • Functional Analysis : Gene ontology (GO) or pathway enrichment analysis is performed to identify biological processes that are overrepresented in the sets of up- or downregulated genes.

RNA_Seq_Workflow Comparative RNA-Seq Workflow cluster_exp Experimental Phase cluster_bio Bioinformatics Phase Strains 1. Engineer Strains (High/Low c-di-GMP) Culture 2. Culture Bacteria Strains->Culture RNA_Extract 3. Extract Total RNA Culture->RNA_Extract Library_Prep 4. rRNA Depletion & Library Preparation RNA_Extract->Library_Prep Sequencing 5. High-Throughput Sequencing (Illumina) Library_Prep->Sequencing QC 6. Quality Control (Raw Reads) Sequencing->QC Mapping 7. Map Reads to Reference Genome QC->Mapping Counting 8. Gene Expression Quantification Mapping->Counting DEA 9. Differential Expression Analysis Counting->DEA Functional 10. Functional Enrichment Analysis DEA->Functional AmrZ_Regulation cluster_wt Wild-Type Cell (Low c-di-GMP) cluster_mutant ΔamrZ Mutant (High c-di-GMP) AmrZ_WT AmrZ Protein adcA_promoter_WT adcA promoter AmrZ_WT->adcA_promoter_WT Binds & Represses adcA_gene_WT adcA gene (DGC) c_di_GMP_WT Low [c-di-GMP] adcA_gene_WT->c_di_GMP_WT Low Synthesis AmrZ_Mut No AmrZ Protein adcA_promoter_Mut adcA promoter adcA_gene_Mut adcA gene (DGC) adcA_promoter_Mut->adcA_gene_Mut Transcription Active c_di_GMP_Mut High [c-di-GMP] adcA_gene_Mut->c_di_GMP_Mut High Synthesis

References

A Researcher's Guide to Assessing the Specificity of c-di-AMP and c-di-GMP Degrading Phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dinucleotides (CDNs) like cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP) are ubiquitous second messengers in bacteria, governing critical processes from virulence and biofilm formation to cell wall homeostasis. The intracellular concentrations of these signaling molecules are tightly regulated by the opposing activities of dinucleotide cyclases that synthesize them and phosphodiesterases (PDEs) that degrade them. Understanding the specificity of these PDEs is paramount for deciphering their precise roles in bacterial signaling and for developing targeted antimicrobial strategies. This guide provides a comparative overview of the substrate specificity of key c-di-AMP and c-di-GMP degrading PDEs, detailed experimental protocols for assessing their activity, and visualizations of their signaling pathways.

Comparative Analysis of Phosphodiesterase Specificity

The specificity of a phosphodiesterase for its substrate is a critical determinant of its biological function. This specificity is often quantified by the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.

Below is a compilation of kinetic data for several well-characterized bacterial phosphodiesterases that degrade c-di-GMP and/or c-di-AMP. It is important to note that these values were determined under various experimental conditions, which can influence the results.

Enzyme (Organism)DomainSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
RocR (Pseudomonas aeruginosa)EALc-di-GMP3.2 ± 0.30.67 ± 0.032.1 x 10⁵[1]
VcEAL (Vibrio cholerae)EALc-di-GMP23.7 ± 2.30.1576.6 x 10³
3'3'-cGAMP26.5 ± 2.70.1535.8 x 10³
V-cGAP1 (Vibrio cholerae)HD-GYP3'3'-cGAMP---
V-cGAP3 (Vibrio cholerae)HD-GYPc-di-GMP---[2]
3'3'-cGAMP---[2]
CdnP (Mycobacterium tuberculosis)HDc-di-AMP1.2 ± 0.10.0675.6 x 10⁴[3]
c-di-GMP---[3]
2'3'-cGAMP---[4]
MsPDE (Mycobacterium smegmatis)DHH-DHHA1c-di-AMP--200-fold > c-di-GMP

Note: A dash (-) indicates that the data was not available in the cited literature under comparable conditions.

Key Signaling Pathways

The degradation of c-di-AMP and c-di-GMP by specific PDEs is a crucial regulatory node in complex signaling networks. These pathways are often initiated by environmental cues and culminate in changes in bacterial physiology and behavior.

c-di-GMP Signaling Pathway

c_di_GMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_downstream Downstream Effects Diguanylate Cyclase (DGC) Diguanylate Cyclase (DGC) c-di-GMP c-di-GMP Diguanylate Cyclase (DGC)->c-di-GMP 2 GTP 2 GTP 2 GTP->Diguanylate Cyclase (DGC) Substrate Phosphodiesterase (PDE) Phosphodiesterase (PDE) c-di-GMP->Phosphodiesterase (PDE) Substrate Effector Proteins Effector Proteins c-di-GMP->Effector Proteins Binds to pGpG or 2 GMP pGpG or 2 GMP Phosphodiesterase (PDE)->pGpG or 2 GMP Biofilm Formation Biofilm Formation Effector Proteins->Biofilm Formation Regulates Motility Motility Effector Proteins->Motility Regulates Virulence Virulence Effector Proteins->Virulence Regulates Environmental Signals Environmental Signals Environmental Signals->Diguanylate Cyclase (DGC) Activate/Inhibit Environmental Signals->Phosphodiesterase (PDE) Activate/Inhibit

RocR Signaling Pathway in Pseudomonas aeruginosa

The RocR phosphodiesterase is a key regulator of biofilm formation in Pseudomonas aeruginosa. It is part of the Roc1 two-component system, which senses environmental signals.[1][5][6]

RocR_Signaling Environmental Signal Environmental Signal RocS1 RocS1 (Sensor Kinase) Environmental Signal->RocS1 Activates RocR RocR (Response Regulator/PDE) RocS1->RocR Phosphorylates c-di-GMP c-di-GMP RocR->c-di-GMP Degrades Biofilm Formation Biofilm Formation c-di-GMP->Biofilm Formation Promotes Virulence Gene Expression Virulence Gene Expression c-di-GMP->Virulence Gene Expression Regulates

CdnP-mediated Host Immune Evasion by Mycobacterium tuberculosis

The Mycobacterium tuberculosis phosphodiesterase CdnP plays a crucial role in the bacterium's ability to evade the host immune response by degrading both bacterial- and host-derived cyclic dinucleotides.[3][4]

CdnP_Signaling cluster_mtb M. tuberculosis Evasion CdnP CdnP STING STING CdnP->STING Inhibits activation c-di-AMP c-di-AMP c-di-AMP->CdnP Degraded by 2'3'-cGAMP 2'3'-cGAMP 2'3'-cGAMP->CdnP Degraded by

Experimental Protocols

Accurate assessment of PDE specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for three commonly used assays.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the enzymatic degradation of cyclic dinucleotides by separating and quantifying the substrate and product(s) over time.

Workflow:

HPLC_Workflow Reaction Setup Reaction Setup Incubation Incubation Reaction Setup->Incubation Time course Reaction Quenching Reaction Quenching Incubation->Reaction Quenching e.g., Heat, Acid Centrifugation Centrifugation Reaction Quenching->Centrifugation Remove protein HPLC Analysis HPLC Analysis Centrifugation->HPLC Analysis Inject supernatant Data Analysis Data Analysis HPLC Analysis->Data Analysis Peak integration

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT).

    • Add the purified phosphodiesterase to the reaction buffer at a final concentration typically in the nanomolar to low micromolar range.

    • Pre-incubate the enzyme solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the cyclic dinucleotide substrate (c-di-GMP, c-di-AMP, etc.) to the reaction mixture. Substrate concentrations should typically span a range around the expected Km value.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by, for example, adding an equal volume of 0.5 M HCl or by heating at 95°C for 5 minutes. This step is crucial to stop the enzymatic activity.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto a reverse-phase C18 HPLC column.

    • Separate the nucleotides using a gradient of a suitable mobile phase, for example:

      • Mobile Phase A: 100 mM triethylammonium acetate (TEAA), pH 7.0

      • Mobile Phase B: 100% Acetonitrile

    • A typical gradient might be a linear increase from 0% to 20% B over 20 minutes.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the substrate and product(s) at each time point.

    • Convert peak areas to concentrations using a standard curve generated with known concentrations of the substrate and product.

    • Calculate the initial reaction velocity (v₀) from the linear phase of the product formation or substrate depletion curve.

    • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Fluorescence Polarization (FP)-Based Assay

This homogeneous assay is well-suited for high-throughput screening and relies on the change in polarization of a fluorescently labeled cyclic dinucleotide upon enzymatic cleavage.

Workflow:

FP_Workflow Reaction Setup Reaction Setup Incubation Incubation Reaction Setup->Incubation Enzymatic reaction Addition of Binding Agent Addition of Binding Agent Incubation->Addition of Binding Agent Binds product FP Measurement FP Measurement Addition of Binding Agent->FP Measurement Read plate Data Analysis Data Analysis FP Measurement->Data Analysis Calculate activity

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 1x PDE Assay Buffer).

    • Dilute the purified phosphodiesterase to the desired concentration in the reaction buffer.

    • Prepare a solution of the fluorescently labeled cyclic dinucleotide substrate (e.g., FAM-c-di-GMP).

  • Reaction Setup in a Microplate:

    • To the wells of a low-binding microplate, add the PDE enzyme solution.

    • Include control wells with buffer only (no enzyme) and wells with a known inhibitor for positive control.

  • Initiation of Reaction:

    • Initiate the reaction by adding the fluorescently labeled substrate to all wells.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding a binding agent that specifically binds to the linearized, fluorescently labeled product. This binding event causes a significant increase in the molecular weight of the fluorescent species, leading to a change in fluorescence polarization.

    • Incubate for a short period to allow for binding equilibrium to be reached.

  • Fluorescence Polarization Measurement:

    • Read the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The change in fluorescence polarization is directly proportional to the amount of product formed.

    • Calculate the percentage of substrate hydrolyzed and, subsequently, the enzyme activity.

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Malachite Green Assay

This colorimetric assay is suitable for measuring the activity of phosphatases and can be adapted for phosphodiesterases by coupling the reaction with a phosphatase that hydrolyzes the linear mononucleotide product to release inorganic phosphate (Pi).

Workflow:

Malachite_Green_Workflow PDE Reaction PDE Reaction Phosphatase Reaction Phosphatase Reaction PDE Reaction->Phosphatase Reaction Coupled reaction Addition of Malachite Green Reagent Addition of Malachite Green Reagent Phosphatase Reaction->Addition of Malachite Green Reagent Detects Pi Color Development Color Development Addition of Malachite Green Reagent->Color Development Absorbance Measurement Absorbance Measurement Color Development->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for both the PDE and the coupling phosphatase (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the cyclic dinucleotide substrate.

    • Prepare a solution of a purified phosphatase (e.g., calf intestinal alkaline phosphatase) that is free of phosphodiesterase activity.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions. This typically involves mixing Malachite Green, ammonium molybdate, and a stabilizing agent.

  • Reaction Setup in a Microplate:

    • To the wells of a clear microplate, add the reaction buffer.

    • Add the purified phosphodiesterase and the coupling phosphatase.

    • Include control wells: no PDE, no substrate, and a phosphate standard curve.

  • Initiation of Reaction:

    • Initiate the reaction by adding the cyclic dinucleotide substrate to the wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for both enzymes for a defined period.

  • Color Development:

    • Stop the reaction and initiate color development by adding the Malachite Green reagent to each well. The reagent will react with the inorganic phosphate released by the phosphatase to form a colored complex.

    • Incubate at room temperature for 15-30 minutes to allow for full color development.

  • Absorbance Measurement:

    • Measure the absorbance of each well at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the concentration of inorganic phosphate produced in each reaction.

    • Calculate the phosphodiesterase activity based on the amount of phosphate released over time.

Conclusion

The assessment of phosphodiesterase specificity is a multifaceted process that requires careful experimental design and data interpretation. By employing the comparative data, signaling pathway diagrams, and detailed protocols provided in this guide, researchers can gain a deeper understanding of the roles of these critical enzymes in bacterial physiology and pathogenesis. This knowledge is essential for the development of novel therapeutic strategies that target cyclic dinucleotide signaling pathways.

References

A Tale of Two Cyclic Dinucleotides: A Comparative Guide to c-di-GMP and c-di-AMP Signaling in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct and occasionally intersecting worlds of two key bacterial second messengers, this guide illuminates the functional landscapes of cyclic dimeric guanosine monophosphate (c-di-GMP) and cyclic dimeric adenosine monophosphate (c-di-AMP). While initial hypotheses may have suggested functional redundancy, a closer examination reveals largely parallel, yet distinct, regulatory networks with intriguing points of intersection.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed comparison of c-di-GMP and c-di-AMP signaling pathways, their physiological roles, and the experimental methodologies used to study them.

Introduction: Distinct Roles Over Redundancy

Cyclic dinucleotides are central players in bacterial signal transduction, orchestrating complex physiological and behavioral changes in response to environmental cues. Among these, c-di-GMP and c-di-AMP are two of the most extensively studied second messengers. While both are crucial for bacterial survival and adaptation, the notion of their functional redundancy is a misconception. In fact, their signaling pathways rarely coexist within the same bacterial species.[1] However, in the select bacteria that harbor both systems, such as Bacillus subtilis, Listeria monocytogenes, and certain Clostridium and Mycobacterium species, the potential for intricate regulatory cross-talk and synergistic or antagonistic interactions emerges.[1]

This guide will dissect the synthesis, degradation, and downstream signaling pathways of both molecules, compare their well-established roles in critical bacterial processes like biofilm formation, motility, and virulence, and provide detailed protocols for their study.

Signaling Pathways: A Comparative Overview

The intracellular concentrations of both c-di-GMP and c-di-AMP are tightly controlled by the balanced activities of synthesizing and degrading enzymes.

Cyclic di-GMP (c-di-GMP): The Architect of Biofilms

The c-di-GMP signaling network is a cornerstone of the bacterial lifestyle switch between motile, planktonic cells and sessile, biofilm-forming communities.[2][3] High intracellular levels of c-di-GMP are generally associated with increased biofilm formation and decreased motility.[3][4]

  • Synthesis: Diguanylate cyclases (DGCs), containing a characteristic GGDEF domain, synthesize c-di-GMP from two molecules of GTP.[3]

  • Degradation: Phosphodiesterases (PDEs), with either an EAL or an HD-GYP domain, are responsible for the degradation of c-di-GMP.[3]

  • Effectors: A diverse array of effector proteins and RNA riboswitches bind c-di-GMP to elicit downstream responses. These include PilZ domain-containing proteins, transcription factors, and degenerate GGDEF/EAL domains.

Cyclic di-AMP (c-di-AMP): A Guardian of Cell Homeostasis

Primarily studied in Gram-positive bacteria, c-di-AMP signaling is essential for a range of fundamental cellular processes, including cell wall homeostasis, DNA damage repair, and potassium ion transport.[5]

  • Synthesis: Diadenylate cyclases (DACs), containing a DacA-type domain, synthesize c-di-AMP from two molecules of ATP.

  • Degradation: Phosphodiesterases (PDEs), such as those with a DHH/DHHA1 domain, degrade c-di-AMP.

  • Effectors: c-di-AMP binds to a distinct set of effector proteins and riboswitches, which are generally not shared with the c-di-GMP signaling pathway.

The following diagram illustrates the general signaling pathways for c-di-GMP and c-di-AMP.

Signaling_Pathways cluster_cdiGMP c-di-GMP Signaling cluster_cdiAMP c-di-AMP Signaling GTP 2 x GTP DGC Diguanylate Cyclase (DGC) (GGDEF domain) GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP Synthesis PDE_GMP Phosphodiesterase (PDE) (EAL or HD-GYP domain) cdiGMP->PDE_GMP Effector_GMP Effector Proteins (e.g., PilZ, FleQ) cdiGMP->Effector_GMP Binding pGpG_GMP pGpG or 2 x GMP PDE_GMP->pGpG_GMP Degradation Response_GMP Physiological Response (Biofilm formation, Motility) Effector_GMP->Response_GMP ATP 2 x ATP DAC Diadenylate Cyclase (DAC) (DacA domain) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP Synthesis PDE_AMP Phosphodiesterase (PDE) (DHH/DHHA1 domain) cdiAMP->PDE_AMP Effector_AMP Effector Proteins & Riboswitches cdiAMP->Effector_AMP Binding pApA_AMP pApA or 2 x AMP PDE_AMP->pApA_AMP Degradation Response_AMP Physiological Response (Cell wall homeostasis, K+ transport) Effector_AMP->Response_AMP

Figure 1: Generalized signaling pathways of c-di-GMP and c-di-AMP.

Quantitative Comparison of Signaling Components

Direct comparative data on the enzymatic activities and binding affinities of c-di-GMP and c-di-AMP signaling components within the same organism is limited. However, by collating data from various studies, a general comparison can be made. It is important to note that these values can vary significantly between different bacterial species and experimental conditions.

Parameterc-di-GMP Systemc-di-AMP SystemReferences
Substrate for Synthesis 2 x GTP2 x ATP[3]
Synthesizing Enzyme Diguanylate Cyclase (DGC) with GGDEF domainDiadenylate Cyclase (DAC) with DacA domain[3]
Degrading Enzyme Phosphodiesterase (PDE) with EAL or HD-GYP domainPhosphodiesterase (PDE) with DHH/DHHA1 domain[3]
Typical Intracellular Conc. Low nM to low µM rangeLow µM range[3]
Effector Binding Affinity (Kd) nM to µM range for various protein and RNA effectorsµM range for most known protein and RNA effectors

Functional Comparison: Biofilm Formation, Motility, and Virulence

The physiological consequences of c-di-GMP and c-di-AMP signaling are largely distinct, reflecting their specialized roles in bacterial life.

Biofilm Formation and Motility
Featurec-di-GMPc-di-AMPReferences
Role in Biofilm Formation Primary Activator: High levels promote biofilm formation by stimulating the production of exopolysaccharides, adhesins, and other matrix components.Modulatory Role: Its effect on biofilm formation is context-dependent and can be positive or negative depending on the bacterial species and environmental conditions.[2][3]
Role in Motility Primary Inhibitor: High levels repress flagellar synthesis and function, thus inhibiting swimming and swarming motility.Indirect Effects: Can influence motility through its role in cell wall homeostasis and stress responses, but not as a primary regulator.[3][6]

The following logical diagram illustrates the opposing roles of high and low c-di-GMP levels on the bacterial lifestyle switch.

Biofilm_Motility_Switch High_cdiGMP High [c-di-GMP] Biofilm Biofilm Formation (Sessile Lifestyle) High_cdiGMP->Biofilm Promotes Motility Motility (Planktonic Lifestyle) High_cdiGMP->Motility Inhibits Low_cdiGMP Low [c-di-GMP] Low_cdiGMP->Biofilm Inhibits Low_cdiGMP->Motility Promotes

Figure 2: The c-di-GMP-mediated lifestyle switch.

Virulence

The roles of c-di-GMP and c-di-AMP in virulence are complex and often pathogen-specific.

Featurec-di-GMPc-di-AMPReferences
Role in Virulence Context-Dependent: Can either promote or attenuate virulence. In some pathogens, high c-di-GMP levels are associated with chronic infections and biofilm formation, while low levels are linked to acute virulence factor expression. In others, c-di-GMP directly activates virulence gene expression.Often Essential for Virulence: As it controls fundamental cellular processes, its proper regulation is frequently critical for the pathogen's ability to survive and replicate within a host. Dysregulation of c-di-AMP levels often leads to attenuated virulence.[7][8][9][5]

Cross-Talk and Synergistic Regulation

In bacteria that produce both c-di-GMP and c-di-AMP, the potential for regulatory interplay exists. While direct binding of one cyclic dinucleotide to the metabolic enzymes or effectors of the other is not commonly observed, indirect cross-talk can occur through several mechanisms:

  • Shared Regulatory Proteins: Upstream regulatory proteins may sense different environmental signals and in turn modulate the activity of both DGCs/DACs and PDEs for both c-di-GMP and c-di-AMP.

  • Intersection with Other Signaling Networks: Both c-di-GMP and c-di-AMP signaling pathways are known to intersect with other major regulatory networks, such as those governed by cAMP and (p)ppGpp.[4][10][11][12] For instance, the cAMP receptor protein (CRP) can regulate the expression of genes encoding c-di-GMP metabolic enzymes.[4]

  • Synergistic Effects on Phenotypes: In some cases, both signaling molecules may contribute to the regulation of the same complex phenotype, such as biofilm formation, through parallel and complementary pathways. For example, c-di-GMP might control the production of the biofilm matrix, while c-di-AMP ensures cell wall integrity, a prerequisite for a robust biofilm structure.

The following diagram depicts a conceptual model of potential cross-talk between the two signaling pathways.

Cross_Talk cdiGMP_pathway c-di-GMP Signaling cdiAMP_pathway c-di-AMP Signaling cdiGMP_pathway->cdiAMP_pathway Indirect Cross-talk Phenotype Complex Phenotype (e.g., Biofilm, Virulence) cdiGMP_pathway->Phenotype cdiAMP_pathway->cdiGMP_pathway Indirect Cross-talk cdiAMP_pathway->Phenotype Other_signaling Other Signaling Networks (cAMP, (p)ppGpp) Other_signaling->cdiGMP_pathway Modulates Other_signaling->cdiAMP_pathway Modulates

Figure 3: Conceptual model of cross-talk.

Experimental Protocols

A variety of experimental techniques are employed to investigate c-di-GMP and c-di-AMP signaling. Below are outlines of key methodologies.

Quantification of Intracellular Cyclic Dinucleotide Levels

Accurate quantification of intracellular c-di-GMP and c-di-AMP is crucial for understanding their signaling dynamics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Protocol Outline: HPLC-MS/MS Quantification

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired growth phase and rapidly harvest the cells by centrifugation at low temperature to quench metabolic activity.

  • Extraction: Resuspend the cell pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water) and lyse the cells, often by bead beating or sonication.

  • Centrifugation and Supernatant Collection: Pellet the cell debris and collect the supernatant containing the nucleotides.

  • HPLC Separation: Inject the supernatant onto a suitable HPLC column (e.g., a C18 reversed-phase column) to separate the cyclic dinucleotides from other cellular components.

  • MS/MS Detection and Quantification: The eluate from the HPLC is introduced into a tandem mass spectrometer. The cyclic dinucleotides are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.

  • Normalization: The quantified cyclic dinucleotide levels are typically normalized to the total protein concentration or cell number of the original sample.

The following diagram outlines the general workflow for cyclic dinucleotide quantification.

Quantification_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Extract Extraction of Nucleotides Harvest->Extract Separate HPLC Separation Extract->Separate Detect MS/MS Detection & Quantification Separate->Detect Normalize Normalization (to protein or cell count) Detect->Normalize End Quantified Levels Normalize->End

Figure 4: Workflow for cyclic dinucleotide quantification.

In Vitro Enzyme Activity Assays

The activity of DGCs, DACs, and PDEs can be measured in vitro using purified enzymes and their respective substrates (GTP or ATP). The formation or degradation of the cyclic dinucleotide is monitored over time, typically by HPLC analysis.

Effector Binding Assays

Several methods can be used to assess the binding of c-di-GMP or c-di-AMP to their effector molecules:

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR): Immobilizes one binding partner on a sensor chip and flows the other over the surface to measure association and dissociation rates.

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which is altered upon binding, to determine binding affinity.

  • Differential Scanning Fluorimetry (DSF): Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, resulting in a shift in the melting temperature.

Implications for Drug Development

The distinct and vital roles of c-di-GMP and c-di-AMP signaling in bacterial physiology, particularly in pathogenesis, make them attractive targets for the development of novel antimicrobial agents. Strategies include:

  • Inhibition of Synthesizing Enzymes: Small molecule inhibitors of DGCs or DACs could reduce the intracellular levels of these second messengers, thereby disrupting processes like biofilm formation or essential cellular functions.

  • Activation of Degrading Enzymes: Compounds that enhance the activity of PDEs could also be used to deplete the intracellular pool of cyclic dinucleotides.

  • Targeting Effector Interactions: Molecules that block the binding of c-di-GMP or c-di-AMP to their effectors could prevent the downstream physiological responses.

A thorough understanding of the specific roles and potential cross-talk of these signaling pathways in different pathogenic bacteria is essential for the rational design of effective and targeted therapeutics.

Conclusion

While c-di-GMP and c-di-AMP share the commonality of being cyclic dinucleotide second messengers, they are far from being functionally redundant. They govern largely separate regulatory domains within the bacterial cell, with c-di-GMP being the master regulator of the motile-to-sessile transition and c-di-AMP being a crucial controller of fundamental homeostatic processes. In bacteria that possess both systems, the interplay between these two signaling networks is likely to be subtle and indirect, often mediated through other global regulatory systems. Future research focusing on these instances of co-occurrence will undoubtedly unveil more intricate layers of bacterial signal transduction and provide new avenues for antimicrobial intervention.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling C-di-IMP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the synthetic second messenger, c-di-IMP, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Cyclic di-IMP (this compound) is a synthetic cyclic dinucleotide that plays a role in activating the innate immune system. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal methods for this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coat or impervious clothingProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosolization is likely.Minimizes inhalation of the compound.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and the safety of the laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood, especially when dealing with the powdered form or creating solutions.

  • Weighing : When weighing the powdered form, do so in a fume hood or a balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation : To prepare a solution, slowly add the solvent to the this compound powder to avoid aerosolization. Based on available data, this compound sodium salt is soluble in water at 50 mg/ml.[1]

  • General Practices : Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Protocol

Proper storage is essential to maintain the stability and efficacy of this compound.

FormStorage TemperatureStorage Conditions
Powder -20°CKeep container tightly sealed in a dry, well-ventilated area, away from direct sunlight and sources of ignition.
In Solvent -80°CKeep container tightly sealed in a dry, well-ventilated area, away from direct sunlight and sources of ignition.

Disposal Plan

The disposal of this compound and associated waste must be carried out in a manner that ensures safety and compliance with institutional and regulatory guidelines. As this compound is a synthetic nucleic acid molecule, it should be treated as a recombinant or synthetic nucleic acid waste.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated, leak-proof, and clearly labeled biohazard waste container.

  • Liquid Waste : Unused solutions of this compound and contaminated liquid waste should be collected in a separate, leak-proof, and clearly labeled waste container. Do not pour this compound solutions down the drain.

Decontamination and Disposal
  • Chemical Decontamination : For liquid waste, a common method of decontamination is to add bleach to a final concentration of 10% and allow it to sit for at least 30 minutes before disposal as hazardous waste.[2]

  • Autoclaving : Solid waste can be decontaminated by autoclaving.[3]

  • Final Disposal : All decontaminated waste should be disposed of through the institution's hazardous waste management program. Ensure all containers are properly labeled for pickup by environmental health and safety personnel.

Experimental Protocol: In Vitro Cell Stimulation

This protocol outlines a general procedure for stimulating cells in vitro with this compound to assess its effect on cellular signaling pathways, such as the STING pathway.

  • Cell Culture : Plate cells (e.g., macrophages or dendritic cells) in appropriate culture vessels and allow them to adhere overnight.[4]

  • Preparation of this compound Solution : Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution to the desired working concentrations in cell culture medium.

  • Cell Stimulation : Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation : Incubate the cells for the desired time period (e.g., 4-24 hours) to allow for cellular uptake and response.

  • Analysis : After incubation, cells or culture supernatants can be harvested for downstream analysis, such as quantifying cytokine production by ELISA or analyzing gene expression by RT-qPCR.[5]

Visualizing Key Processes

To aid in understanding the mechanisms of action and experimental procedures, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

c_di_IMP_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-di-IMP_ext This compound c-di-IMP_int This compound c-di-IMP_ext->c-di-IMP_int Cellular Uptake STING STING c-di-IMP_int->STING Binds to TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Gene_Expression Type I IFN Gene Expression pIRF3_dimer->Gene_Expression Translocates to Nucleus

Caption: this compound activates the STING pathway, leading to gene expression.

Experimental_Workflow Experimental Workflow: Cell Stimulation with this compound Start Start Plate_Cells Plate Cells Start->Plate_Cells Prepare_this compound Prepare this compound Solutions Plate_Cells->Prepare_this compound Stimulate_Cells Stimulate Cells with This compound Prepare_this compound->Stimulate_Cells Incubate Incubate Stimulate_Cells->Incubate Harvest Harvest Cells or Supernatant Incubate->Harvest Analyze Analyze Results (ELISA, RT-qPCR) Harvest->Analyze End End Analyze->End

Caption: Workflow for in vitro cell stimulation with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.